molecular formula C19H20FNO B5539073 Mycobacterium Tuberculosis-IN-6

Mycobacterium Tuberculosis-IN-6

货号: B5539073
分子量: 297.4 g/mol
InChI 键: LEVTWCPGXIVKEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone is a chemical compound with the molecular formula C19H20FNO . It belongs to the class of 4-benzylpiperidine derivatives, a scaffold recognized for its significant utility in neuroscience and medicinal chemistry research . The 4-benzylpiperidine structure is a known pharmacophore, with related compounds demonstrating activity as monoamine releasing agents, showing selectivity for dopamine and norepinephrine over serotonin . This makes derivatives like (4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone valuable reference standards or building blocks in the synthesis and biological evaluation of novel psychoactive substances for forensic analysis and pharmacological profiling. Researchers utilize this compound and its analogs as critical tools for studying receptor interactions and developing potential therapeutic agents. The compound is provided as a high-purity material strictly for research purposes in laboratory settings. (4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVTWCPGXIVKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "Mycobacterium Tuberculosis-IN-6" did not yield specific results in a comprehensive search of publicly available scientific literature. Therefore, this guide focuses on the well-established principles and methodologies for the discovery and isolation of Mycobacterium tuberculosis (M. tb), the primary causative agent of tuberculosis. The information presented here is intended for researchers, scientists, and drug development professionals.

Historical Discovery and Key Characteristics

Mycobacterium tuberculosis was first identified in 1882 by Robert Koch, who was later awarded the Nobel Prize in Physiology or Medicine for this discovery in 1905.[1][2][3] Koch's groundbreaking work involved the development of novel staining techniques to visualize the bacillus and the use of a solidified, serum-based medium to cultivate it in a pure culture.[2][4]

M. tuberculosis is a rod-shaped, non-motile, and non-spore-forming bacterium.[5][6] A key feature is its unique, lipid-rich cell wall, which contains a high concentration of mycolic acid.[1][6] This waxy coating makes the bacterium resistant to Gram staining; instead, acid-fast stains like the Ziehl-Neelsen stain are used for microscopic identification, where the bacilli appear as bright red rods.[1][5] M. tuberculosis is a slow-growing, obligate aerobe with a generation time of 15-20 hours.[6][7]

Quantitative Data and Growth Characteristics

The following table summarizes key quantitative and qualitative characteristics of Mycobacterium tuberculosis.

CharacteristicDescriptionReference
Morphology Straight or slightly curved rods[5]
Size 0.2-0.5 µm in width and 2-4 µm in length[7]
Staining Acid-fast (retains carbolfuchsin stain)[1][7]
Oxygen Requirement Obligate aerobe[7]
Optimal Temperature 35-37°C[5]
Optimal pH 6.4 - 7.0[5]
Generation Time 15-20 hours[7]
Culture Medium Lowenstein-Jensen (LJ), Middlebrook, BACTEC[5]
Colony Morphology (LJ Medium) Non-pigmented, dry, rough, raised, irregular with a wrinkled surface; creamy-white to yellowish[5]
Time to Visible Colonies 6-8 weeks on LJ medium[5]

Experimental Protocols for Isolation and Identification

The isolation and identification of M. tuberculosis from clinical specimens (e.g., sputum, tissue biopsies) is a multi-step process that requires specialized laboratory facilities (Biosafety Level 3).

Clinical specimens are often contaminated with faster-growing bacteria and fungi. Therefore, a decontamination and digestion step is crucial.

  • Objective: To liquefy the mucus in the specimen and eliminate contaminating microorganisms without killing the mycobacteria.

  • Reagents:

    • N-acetyl-L-cysteine (NALC) - Sodium hydroxide (NaOH) solution (e.g., 2% NaOH)

    • Phosphate buffer (pH 6.8)

    • Sterile distilled water

  • Protocol:

    • Add an equal volume of NALC-NaOH solution to the specimen in a sterile centrifuge tube.

    • Vortex the mixture for 20-30 seconds to digest the mucus.

    • Incubate at room temperature for 15 minutes to decontaminate the sample.

    • Neutralize the reaction by adding phosphate buffer up to the 50 ml mark.

    • Centrifuge at 3000 x g for 15-20 minutes.

    • Decant the supernatant carefully into a splash-proof container with disinfectant.

    • Resuspend the sediment in a small volume (1-2 ml) of sterile phosphate buffer or distilled water.

  • Objective: To rapidly detect the presence of acid-fast bacilli (AFB) in the specimen.

  • Method: Ziehl-Neelsen (ZN) staining is a common method.

  • Protocol:

    • Prepare a smear of the decontaminated sediment on a clean glass slide and heat-fix it.

    • Flood the slide with carbolfuchsin stain and heat gently until fumes appear. Let it stand for 5 minutes.

    • Wash with water.

    • Decolorize with an acid-alcohol solution (e.g., 3% HCl in 95% ethanol) until the smear is faintly pink.

    • Wash with water.

    • Counterstain with methylene blue for 1-2 minutes.

    • Wash with water, air dry, and examine under oil immersion microscopy.

    • AFB will appear as red, rod-shaped bacteria against a blue background.

  • Objective: To grow M. tuberculosis in a pure culture for definitive identification and drug susceptibility testing.

  • Media:

    • Solid Media: Lowenstein-Jensen (LJ) medium (egg-based) or Middlebrook 7H10/7H11 agar (agar-based).

    • Liquid Media: Middlebrook 7H9 broth or automated systems like the Mycobacterial Growth Indicator Tube (MGIT).

  • Protocol (for LJ Medium):

    • Inoculate the surface of the LJ medium slant with 0.1-0.2 ml of the decontaminated sediment.

    • Incubate the slants at 35-37°C in a 5-10% CO2 atmosphere.

    • Examine the cultures weekly for the appearance of colonies.

    • Positive cultures will show characteristic rough, buff-colored colonies.

  • Objective: To confirm that the isolated AFB are indeed M. tuberculosis.

  • Methods:

    • Biochemical Tests: Niacin accumulation test (positive for M. tuberculosis).

    • Molecular Methods: Polymerase Chain Reaction (PCR) targeting specific genes like IS6110, and DNA sequencing.

Visualizations

experimental_workflow cluster_specimen_processing Specimen Processing cluster_analysis Analysis cluster_culture Culture cluster_identification Identification specimen Clinical Specimen (e.g., Sputum) decontamination Decontamination & Digestion (NALC-NaOH) specimen->decontamination microscopy Microscopy (Ziehl-Neelsen Stain) decontamination->microscopy culture Inoculation onto Culture Media decontamination->culture solid_culture Solid Culture (e.g., LJ Medium) culture->solid_culture liquid_culture Liquid Culture (e.g., MGIT) culture->liquid_culture biochemical Biochemical Tests (Niacin) solid_culture->biochemical molecular Molecular Identification (PCR) liquid_culture->molecular

Caption: Workflow for the isolation and identification of M. tuberculosis.

References

The Role of MmpL3 Inhibitors in Mycobacterium tuberculosis Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. A particularly promising and extensively validated target in Mtb is the Mycobacterial Membrane Protein Large 3 (MmpL3). This essential inner membrane transporter is pivotal for the biogenesis of the unique and complex mycobacterial cell wall, a key determinant of the bacterium's virulence and intrinsic resistance to many antibiotics.

This technical guide provides an in-depth overview of the role of MmpL3 in Mtb pathogenesis and the mechanism of action of its inhibitors. We will delve into the quantitative data on the efficacy of various MmpL3 inhibitors, detailed experimental protocols for their characterization, and visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the field of TB drug discovery and development.

The Role of MmpL3 in Mtb Pathogenesis

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters. In Mycobacterium tuberculosis, it functions as the exclusive transporter of trehalose monomycolate (TMM) across the cytoplasmic membrane.[1][2] TMM is an essential precursor for the two major mycolic acid-containing structures of the mycobacterial cell envelope: trehalose dimycolate (TDM), a potent immunomodulatory glycolipid, and mycolyl-arabinogalactan-peptidoglycan (mAGP), which forms the covalent backbone of the cell wall core.[3][4]

The transport of TMM from its site of synthesis in the cytoplasm to the periplasmic space is a critical step in the construction of the mycomembrane, the outer lipid bilayer that is a hallmark of mycobacteria.[1][2][3] This mycomembrane provides a highly impermeable barrier, protecting the bacterium from hostile host environments and conferring resistance to many hydrophilic antibiotics.[4] By facilitating the export of TMM, MmpL3 is directly involved in maintaining the structural integrity and impermeability of the Mtb cell wall.[5]

Genetic and chemical inhibition of MmpL3 has demonstrated its essentiality for the viability of Mtb.[2][6] Disruption of MmpL3 function leads to the intracellular accumulation of TMM and a halt in the synthesis of TDM and mAGP.[3] This ultimately results in a compromised cell wall, leading to bacterial cell death.[5] The essential role of MmpL3 in cell wall biosynthesis and its absence in mammals make it an attractive and highly vulnerable target for novel anti-TB drugs.[4]

Quantitative Data on MmpL3 Inhibitors

A number of structurally diverse small molecules have been identified as potent inhibitors of MmpL3. Their efficacy is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against drug-susceptible Mtb strains, such as H37Rv, and their cytotoxicity against mammalian cell lines to assess their therapeutic index. The binding affinity of these inhibitors to MmpL3 can be quantified by their dissociation constants (Kd).

In Vitro Activity Against M. tuberculosis H37Rv
Compound SeriesRepresentative Compound(s)MIC (µM) against H37RvIC90 (µM) against H37RvReference(s)
IndolecarboxamidesICA-7, ICA-8, ICA-9-0.024, 0.029, 0.071[7]
Adamantyl UreasAU1235-0.22[7]
1,5-DiarylpyrrolesBM212~3.4 (1.5 µg/mL)-[7]
EthylenediaminesSQ1092.36-[5]
NITD SeriesNITD-304, NITD-3490.02, 0.03-[7]
Spiral AminesIDR-00332160.4-[7]
Thienopyrimidine AmidesTPA series0.25 - 12.5-[4]
Cytotoxicity in Mammalian Cell Lines
Compound SeriesRepresentative CompoundCell LineIC50 (µM)Reference(s)
SpirocyclesCompound 3HepG2Cytotoxic (specific value not provided)[6]
AzaspiroketalsDerivative 5HepG219.2[6]
AzaspiroketalsDerivative 5Vero29.2[6]
BenzothiazolesDerivative 12HEK-293T> 50 µg/mL[6]
HC2099 AnalogsMSU-43085THP-1, HepG2, HeLa>80[8]
Binding Affinity to MmpL3
CompoundDissociation Constant (Kd)MethodReference(s)
NITD-349Low µMSurface Plasmon Resonance (SPR)[5]
NITD-304Low µMSurface Plasmon Resonance (SPR)[5]
AU1235Low µMSurface Plasmon Resonance (SPR)[5]
SQ109Low mM to low µMSurface Plasmon Resonance (SPR)[5]

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis and Transport Pathway

The biosynthesis of mycolic acids and their transport to the cell wall is a complex, multi-step process. MmpL3 plays a crucial role in the latter stages of this pathway by transporting TMM across the inner membrane. The following diagram illustrates the key steps and the point of inhibition by MmpL3 inhibitors.

Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FASII FAS-II System Pks13 Pks13 FASII->Pks13 Meromycolate chain Mycolyl_Pks13 Mycolyl-S-Pks13 Pks13->Mycolyl_Pks13 Condensation Trehalose6P Trehalose-6-P TMM_P TMM-P Trehalose6P->TMM_P Mycolyl_Pks13->TMM_P Transfer to Trehalose-6-P TMM TMM TMM_P->TMM Dephosphorylation Phosphatase Phosphatase MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TDM TDM Ag85->TDM Mycolyl transfer mAGP Mycolyl-Arabinogalactan (mAGP) Ag85->mAGP Mycolyl transfer Inhibitor MmpL3 Inhibitor Inhibitor->MmpL3

Mycolic acid biosynthesis and transport pathway, highlighting MmpL3 inhibition.
Experimental Workflow for MmpL3 Inhibitor Characterization

The characterization of a novel MmpL3 inhibitor typically follows a structured workflow, starting from initial screening to target validation. The diagram below outlines this process.

Experimental_Workflow Screen Whole-cell Phenotypic Screening MIC Determine MIC (REMA) Screen->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity ResistantMutants Generate & Sequence Resistant Mutants MIC->ResistantMutants Selectivity Determine Selectivity Index Cytotoxicity->Selectivity Lead_Candidate Lead Candidate for Further Development Selectivity->Lead_Candidate MmpL3_Mutation Identify mmpL3 Mutations ResistantMutants->MmpL3_Mutation TransportAssay TMM Transport Assay (Metabolic Labeling & TLC) MmpL3_Mutation->TransportAssay MmpL3_Mutation->Lead_Candidate TMM_Accumulation Observe TMM Accumulation TransportAssay->TMM_Accumulation TMM_Accumulation->Lead_Candidate

Workflow for the characterization of novel MmpL3 inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used for determining the MIC of compounds against Mtb.[7][9][10]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • MmpL3 inhibitor stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.01-0.02% w/v in sterile water)

Procedure:

  • Culture Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Compound Dilution: Serially dilute the MmpL3 inhibitor in a 96-well plate using 7H9 broth. The final DMSO concentration should not exceed 1% and a vehicle control (DMSO only) must be included.

  • Inoculation: Dilute the Mtb culture and add to each well to achieve a final concentration of approximately 5 x 104 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Resazurin Addition: Add the resazurin solution to each well.

  • Result Interpretation: Incubate the plate for an additional 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

TMM Transport Assay using Metabolic Labeling and Thin-Layer Chromatography (TLC)

This assay directly assesses the inhibitory effect of a compound on MmpL3's function by monitoring the accumulation of its substrate, TMM.[7][11]

Materials:

  • M. tuberculosis H37Rv culture

  • [14C]acetic acid

  • MmpL3 inhibitor

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • TLC plates (silica gel)

  • TLC developing solvent system (e.g., chloroform:methanol:water, 20:4:0.5, by vol.)[11]

  • Phosphorimager or autoradiography film

Procedure:

  • Metabolic Labeling: Grow Mtb cultures in the presence of [14C]acetic acid.

  • Inhibitor Treatment: Treat the cultures with the MmpL3 inhibitor at a concentration above its MIC for a defined period (e.g., 24 hours).[5] Include an untreated control.

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids using an appropriate solvent system.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the different lipid species (TMM, TDM, etc.).

  • Analysis: Visualize the radiolabeled lipids using a phosphorimager or by exposing the TLC plate to autoradiography film. Inhibition of MmpL3 will result in a noticeable increase in the intensity of the TMM spot and a corresponding decrease in the TDM spot compared to the untreated control.[11]

Generation and Characterization of Resistant Mutants

Confirming that an inhibitor's target is MmpL3 can be achieved by generating resistant mutants and identifying mutations in the mmpL3 gene.[7][12]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H10 agar plates

  • MmpL3 inhibitor

  • DNA extraction reagents

  • PCR primers for the mmpL3 gene

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Mutant Selection: Plate a high density of M. tuberculosis H37Rv (e.g., 108-109 CFU) on 7H10 agar containing the MmpL3 inhibitor at a concentration 4-10 times its MIC.[7]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-test their resistance to the inhibitor by determining the MIC to confirm the resistant phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain.

  • Gene Sequencing: Amplify the mmpL3 gene from the genomic DNA using PCR and sequence the amplicons.

  • Sequence Analysis: Compare the mmpL3 gene sequences from the resistant mutants to the wild-type sequence to identify any mutations. The presence of non-synonymous mutations in mmpL3 in multiple independent resistant mutants provides strong evidence that MmpL3 is the target of the inhibitor.

Conclusion

MmpL3 has emerged as a high-value target for the development of new anti-tuberculosis drugs. Its essential role in the biogenesis of the mycobacterial cell wall, a key virulence determinant, makes it a critical vulnerability of M. tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors that have been identified underscore the druggability of this target. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel MmpL3 inhibitors. Continued research in this area holds significant promise for the development of more effective and shorter treatment regimens for tuberculosis, including drug-resistant forms of the disease.

References

Unraveling the Enigmatic Target: A Technical Guide to the Mechanism of Action of MtTMPK-IN-6 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Inhibition of a Key Mycobacterial Enzyme Offers New Avenues for Tuberculosis Drug Discovery

[CITY, State] – [Date] – In the relentless pursuit of novel therapeutic strategies against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, a promising small molecule inhibitor, MtTMPK-IN-6, has emerged. This technical guide provides an in-depth analysis of the mechanism of action of MtTMPK-IN-6, a potent inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against this global health threat.

Core Mechanism of Action: Targeting DNA Synthesis

MtTMPK-IN-6 exerts its antimycobacterial effect by specifically targeting and inhibiting the enzymatic activity of MtbTMPK.[1] This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of DNA precursors.[2][3][4] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the production of deoxythymidine triphosphate (dTTP), a fundamental building block for DNA replication.[2][4][5] By inhibiting MtbTMPK, MtTMPK-IN-6 effectively halts the production of dTTP, thereby arresting DNA synthesis and ultimately leading to the cessation of bacterial growth.[6]

The significance of targeting MtbTMPK lies in its essentiality for the in vitro survival of M. tuberculosis and its structural distinctiveness from the human counterpart, offering a window for selective inhibition.[2][3][4]

Quantitative Data Summary

The inhibitory potency of MtTMPK-IN-6 against MtbTMPK has been quantified, providing a clear measure of its efficacy at the molecular level.

CompoundTargetIC50 (μM)Reference
MtTMPK-IN-6MtbTMPK29[1]

Table 1: In Vitro Inhibitory Activity of MtTMPK-IN-6

Further studies have explored the whole-cell activity of related MtbTMPK inhibitors, highlighting the critical challenge of translating potent enzyme inhibition into effective bacterial growth inhibition. For instance, a related analogue, compound 17 , which also targets MtbTMPK, demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 μM against the H37Rv strain of M. tuberculosis.[1] This underscores the ongoing efforts to optimize the cellular permeability and accumulation of MtbTMPK inhibitors.

Signaling Pathway and Experimental Workflow

The mechanism of action of MtTMPK-IN-6 can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.

MtbTMPK Inhibition Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibitor Action dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK Substrate dTDP dTDP dTTP dTTP dTDP->dTTP Further Phosphorylation DNA DNA Synthesis dTTP->DNA MtTMPK_IN_6 MtTMPK-IN-6 MtTMPK_IN_6->MtbTMPK Inhibition MtbTMPK->dTDP Phosphorylation

Caption: Inhibition of the MtbTMPK-catalyzed step in the pyrimidine salvage pathway by MtTMPK-IN-6.

Experimental Workflow cluster_0 Enzymatic Assay cluster_1 Whole-Cell Assay cluster_2 Cytotoxicity Assay Purification Expression and Purification of MtbTMPK Assay In Vitro MtbTMPK Inhibition Assay Purification->Assay IC50 IC50 Determination Assay->IC50 Selectivity Determination of Selectivity Index IC50->Selectivity Culture M. tuberculosis H37Rv Culture MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Culture->MIC_Assay MIC MIC Determination MIC_Assay->MIC MIC->Selectivity Cell_Culture Mammalian Cell Culture Toxicity_Assay In Vitro Cytotoxicity Assay Cell_Culture->Toxicity_Assay Toxicity_Assay->Selectivity

Caption: A typical experimental workflow for the evaluation of MtbTMPK inhibitors.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the research of MtbTMPK inhibitors.[1]

Expression and Purification of MtbTMPK
  • Objective: To obtain purified MtbTMPK enzyme for in vitro assays.

  • Methodology: The gene encoding MtbTMPK is cloned into an expression vector and transformed into a suitable host, such as E. coli. Protein expression is induced, and the cells are harvested and lysed. The recombinant MtbTMPK is then purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity. Protein concentration and purity are determined by spectrophotometry and SDS-PAGE, respectively.

In Vitro MtbTMPK Inhibition Assay (IC50 Determination)
  • Objective: To quantify the inhibitory potency of MtTMPK-IN-6 against MtbTMPK.

  • Methodology: The enzymatic activity of MtbTMPK is measured using a coupled-enzyme assay. The reaction mixture typically contains purified MtbTMPK, its substrate dTMP, ATP as a phosphate donor, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) with phosphoenolpyruvate and NADH. The rate of dTDP formation is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • Procedure:

      • Prepare a reaction buffer containing all components except the inhibitor.

      • Add varying concentrations of MtTMPK-IN-6 (dissolved in a suitable solvent like DMSO) to the reaction wells.

      • Initiate the reaction by adding a pre-determined concentration of MtbTMPK.

      • Monitor the change in absorbance at 340 nm over time using a plate reader.

      • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

      • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the minimum concentration of an inhibitor required to inhibit the visible growth of M. tuberculosis.

  • Methodology: A broth microdilution method is commonly employed.

    • Procedure:

      • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

      • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

      • Include positive (no drug) and negative (no bacteria) controls.

      • Seal the plates and incubate at 37°C for 7-14 days.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

MtTMPK-IN-6 represents a significant step forward in the rational design of novel anti-tuberculosis agents. Its well-defined mechanism of action, targeting a crucial enzyme in the DNA synthesis pathway of M. tuberculosis, provides a solid foundation for further drug development. The primary challenge remains in optimizing the compound's ability to penetrate the complex mycobacterial cell wall and achieve sufficient intracellular concentrations to exert its inhibitory effect. Future research should focus on structure-activity relationship (SAR) studies to enhance whole-cell potency while maintaining low cytotoxicity, paving the way for a new class of therapeutics to combat the global tuberculosis epidemic.

References

An In-depth Guide to the Host Immune Response to Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB), is a formidable pathogen that has co-evolved with its human host for millennia.[1] A staggering portion of the global population is estimated to be infected with Mtb, with most individuals controlling the infection in a clinically latent state.[2] However, a fraction of these latent infections can progress to active TB, a debilitating and potentially fatal disease.[3] The outcome of an Mtb infection is critically dependent on the complex and dynamic interplay between the bacterium and the host's immune system.[4] This guide provides a technical overview of the core facets of the host immune response to Mtb, highlighting key cellular players, signaling pathways, and the bacterium's strategies for immune evasion.

The Host-Pathogen Interaction: A Multi-Stage Process

The initial encounter between Mtb and the host occurs in the lungs, where inhaled bacilli are phagocytosed by alveolar macrophages.[5] This event triggers the innate immune response, the first line of defense, which subsequently shapes the adaptive immune response.

Innate Immunity: The First Responders

The innate immune system's primary role is to recognize and contain the pathogen. This involves a variety of cells and signaling molecules:

  • Macrophages and Dendritic Cells (DCs): These phagocytes are central to the anti-TB response. They recognize Mtb through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which bind to mycobacterial cell wall components such as lipoarabinomannan (LAM) and phosphoinositide-mannosides (PIMs).[6] Upon recognition, these cells initiate an inflammatory response by producing cytokines and chemokines.[5]

  • Cytokine and Chemokine Network: A cascade of signaling molecules is released to orchestrate the immune response. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12.[7] TNF-α is crucial for the formation and maintenance of granulomas, the hallmark structures of TB that serve to wall off the bacteria.[4] IL-12 is vital for driving the differentiation of T helper 1 (Th1) cells, a key component of the adaptive immune response.[7]

  • Natural Killer (NK) Cells: These cells contribute to early host defense by killing infected cells and producing Interferon-gamma (IFN-γ), a potent activator of macrophages.[7]

Adaptive Immunity: A Targeted and Memory-Driven Response

If the innate immune system fails to clear the infection, the adaptive immune response is initiated, typically within 2-3 weeks. This response is highly specific to Mtb antigens and provides long-lasting memory.

  • T-lymphocytes: T cells, particularly CD4+ T-helper cells, are the cornerstone of protective immunity against Mtb.[4]

    • Th1 Cells: Upon stimulation by IL-12, naive CD4+ T cells differentiate into Th1 cells.[7] These cells produce high levels of IFN-γ, which activates macrophages to enhance their bactericidal mechanisms, including the production of reactive nitrogen intermediates via inducible nitric oxide synthase (iNOS).[5]

    • Th17 Cells: These cells, activated by cytokines like IL-6 and IL-23, also play a role in the immune response, although their exact function in TB is complex and can be both protective and pathological.[6]

  • Granuloma Formation: The culmination of the immune response is the formation of a granuloma. This organized structure consists of a core of infected macrophages, surrounded by various immune cells, including lymphocytes (T and B cells), NK cells, and DCs.[7] While granulomas are essential for containing the bacteria, they can also provide a niche for Mtb to persist.[5]

Mycobacterium tuberculosis Immune Evasion Strategies

Mtb has evolved sophisticated mechanisms to counteract the host immune response and establish a persistent infection:

  • Inhibition of Phagosome Maturation: After being engulfed by macrophages, Mtb can prevent the fusion of the phagosome with the lysosome, thereby avoiding exposure to the harsh, acidic environment and degradative enzymes of the lysosome.

  • Modulation of Cytokine Production: Mtb can manipulate the host's cytokine network to its advantage. For instance, it can induce the production of the anti-inflammatory cytokine IL-10, which can suppress the activity of iNOS and impair macrophage function.[5] Similarly, the production of Transforming Growth Factor-beta (TGF-β) can also inhibit macrophage and T-cell activity.[5]

  • Virulence Factors: Mtb secretes a variety of proteins, such as ESAT-6, that can modulate the host immune response and contribute to its survival.[7]

Experimental Methodologies for Studying the Host-Mtb Interaction

Understanding the intricate host-pathogen interplay requires a diverse array of experimental techniques. Below are some of the core methodologies employed in TB research.

Experimental Goal Methodology Description
Quantifying Bacterial Load Colony Forming Unit (CFU) AssayInfected host cells or tissues are lysed, and serial dilutions are plated on appropriate agar. The number of colonies that grow after incubation provides a quantitative measure of viable bacteria.
Assessing Macrophage Bactericidal Activity In vitro Macrophage Infection AssayMacrophage cell lines or primary macrophages are infected with Mtb. At various time points, the intracellular bacterial burden is determined by CFU assay to assess the cells' ability to control bacterial growth.
Measuring Cytokine and Chemokine Production Enzyme-Linked Immunosorbent Assay (ELISA) / Multiplex Bead ArraySupernatants from infected cell cultures or bodily fluids (e.g., plasma, bronchoalveolar lavage fluid) are analyzed to quantify the concentration of specific cytokines and chemokines, providing insights into the type and magnitude of the immune response.
Analyzing Immune Cell Populations Flow CytometryCells from infected tissues (e.g., lung, spleen) are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). This allows for the identification and quantification of different immune cell subsets and their activation status.
Visualizing Granulomatous Lesions HistopathologyTissue sections from infected animals are stained (e.g., with Hematoxylin and Eosin for structure, or Ziehl-Neelsen for acid-fast bacilli) and examined under a microscope to assess the size, structure, and cellular composition of granulomas, as well as the extent of tissue damage.
Assessing T-cell Responses Interferon-Gamma Release Assay (IGRA)This diagnostic test measures the T-cell response to Mtb-specific antigens. Patient blood is incubated with Mtb antigens, and the amount of IFN-γ released by T-cells is quantified.[3]

Visualizing Key Pathways and Workflows

Signaling Pathway for Macrophage Activation

macrophage_activation Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 binds NFkB NF-κB Pathway TLR2->NFkB activates Macrophage Macrophage iNOS iNOS Activation Macrophage->iNOS upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines induces Th1 Th1 Cell Cytokines->Th1 activates IFNg IFN-γ Th1->IFNg produces IFNg->Macrophage activates Killing Bacterial Killing iNOS->Killing leads to

Caption: A simplified signaling pathway for macrophage activation upon Mtb infection.

Experimental Workflow for Evaluating a Novel TB Drug Candidate

drug_evaluation_workflow start Start: Novel Compound mic 1. In Vitro MIC Assay (vs. Mtb) start->mic cytotox 2. Cytotoxicity Assay (on Macrophages) mic->cytotox intracellular 3. Intracellular Efficacy (Macrophage Infection Model) cytotox->intracellular cytokine 4. Cytokine Profiling (ELISA / Multiplex) intracellular->cytokine animal 5. In Vivo Efficacy (Mouse Model of TB) intracellular->animal pkpd 6. PK/PD Analysis animal->pkpd end Lead Candidate pkpd->end

Caption: A typical preclinical experimental workflow for a new TB drug candidate.

Conclusion

The host immune response to Mycobacterium tuberculosis is a highly complex and multifaceted process. A delicate balance between pro-inflammatory and anti-inflammatory signals is required to effectively control the bacteria without causing excessive tissue damage. Mtb's ability to subvert and evade these immune mechanisms is central to its success as a pathogen. A deeper understanding of these intricate interactions is paramount for the development of new and more effective vaccines, therapies, and diagnostic tools to combat the global threat of tuberculosis.

References

The Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis: A Technical Guide to Its Expression and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved a sophisticated and robust respiratory system to adapt to the diverse and challenging environments within its human host. A key component of this respiratory flexibility is the cytochrome bd oxidase, a terminal oxidase that is particularly crucial for the pathogen's survival under stressful conditions such as hypoxia and acidic pH, often encountered within host macrophages. This technical guide delves into the expression of the cydABDC operon, which encodes the cytochrome bd oxidase, across different Mtb strains and provides an overview of its inhibition by compounds such as Mtb-cyt-bd oxidase-IN-6. Understanding the strain-specific expression and regulation of this enzyme is critical for the development of novel anti-tubercular agents that target the pathogen's respiratory chain.

Data Presentation: Expression of Cytochrome bd Oxidase Components in Different Mtb Strains

The expression of the cytochrome bd oxidase, encoded by the cydABDC operon, can vary among different M. tuberculosis lineages and strains, potentially contributing to differences in their growth characteristics and virulence. While comprehensive quantitative data on the expression of all four components across a wide range of strains is not extensively available in a single study, comparative proteomic and transcriptomic analyses have begun to shed light on these variations.

ProteinGeneMtb Strain/LineageExpression Level/ObservationCitation
CydC cydC (Rv1620c)Lineage 7Significantly downregulated[1]
Lineage 4Upregulated (compared to Lineage 7)[1]
CydA, CydB, CydC, CydD cydA, cydB, cydC, cydDH37Rv, H37Ra, CDC 1551, F11, KZN 1435Proteins are conserved across these strains[2]
cydAcydAClinical Isolates (S7, S10)Upregulated under hypoxia[3]
H37RvDownregulated under hypoxia[3]
cyd operoncydABDCBeijingDifferential regulation compared to H37Rv[4]
F15/LAM4/KZNDifferential regulation compared to H37Rv[4]

Note: The provided data highlights a significant difference in the abundance of CydC between Lineage 7 and Lineage 4 strains, suggesting lineage-specific regulation of the cytochrome bd oxidase complex.[1] Furthermore, while the protein components are conserved across several common laboratory and clinical strains, their expression levels can be differentially regulated in response to environmental cues like hypoxia, and this response can vary between laboratory and clinical isolates.[2][3] Transcriptomic studies also indicate differential regulation of the cyd operon in different clinical strains like the Beijing and KZN families compared to the reference H37Rv strain.[4]

Experimental Protocols

Measurement of Cytochrome bd Oxidase Activity via Oxygen Consumption Rate (OCR)

This protocol is adapted from studies investigating the respiratory chain of M. tuberculosis.

Objective: To measure the specific activity of cytochrome bd oxidase in intact Mtb cells.

Materials:

  • M. tuberculosis cultures of different strains.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Seahorse XF Analyzer or a similar instrument for measuring OCR.

  • Q203 (cytochrome bc1:aa3 inhibitor).

  • Potassium cyanide (KCN) (a general cytochrome oxidase inhibitor, for control).

  • Bedaquiline (ATP synthase inhibitor, for control).

  • Appropriate biosafety equipment and facilities for handling live M. tuberculosis.

Procedure:

  • Culture Preparation: Grow Mtb strains to mid-log phase in 7H9 broth.

  • Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS containing 0.05% Tween 80, and resuspend in Seahorse XF RPMI medium supplemented with glucose, glutamine, and pyruvate, adjusted to the desired pH (e.g., pH 7.4 or pH 5.7).

  • Cell Seeding: Seed the Mtb suspension into a Seahorse XF cell culture plate at an optimized density.

  • OCR Measurement: Place the plate in the Seahorse XF Analyzer and follow the manufacturer's instructions for calibration and equilibration.

  • Inhibitor Injection: To isolate the activity of cytochrome bd oxidase, inject a specific inhibitor of the cytochrome bc1:aa3 complex, such as Q203, at a concentration known to be effective. The remaining OCR will be primarily due to the activity of cytochrome bd oxidase.

  • Data Analysis: Analyze the OCR data to determine the basal respiration and the specific contribution of cytochrome bd oxidase to the total respiratory rate.

Comparative Transcriptomic Analysis of cydABDC Operon Expression

Objective: To compare the transcript levels of the cydABDC operon genes across different Mtb strains.

Materials:

  • M. tuberculosis cultures of different strains grown under specific conditions (e.g., standard laboratory conditions, hypoxia, acidic pH).

  • RNA extraction reagents (e.g., TRIzol).

  • DNase I.

  • Reverse transcription kit.

  • qPCR master mix and primers specific for cydA, cydB, cydC, cydD, and a housekeeping gene (e.g., sigA).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction: Harvest Mtb cells and extract total RNA using a method suitable for mycobacteria, such as bead beating in TRIzol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for the target genes (cydA, cydB, cydC, cydD) and a reference gene.

  • Data Analysis: Calculate the relative expression levels of the target genes in each strain using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Mandatory Visualization

Signaling Pathway: Regulation of Mtb Respiration and the Role of Cytochrome bd Oxidase

G cluster_stress Host-Induced Stress cluster_respiration Mtb Respiratory Chain Hypoxia Hypoxia Cyt_bd_Oxidase Cytochrome bd Oxidase Hypoxia->Cyt_bd_Oxidase Upregulates expression Low_pH Low_pH Cyt_bc1_aa3 Cytochrome bc1:aa3 (Complex III-IV) Low_pH->Cyt_bc1_aa3 Inhibits Low_pH->Cyt_bd_Oxidase Favors activity NO_ROS Nitrosative/Oxidative Stress NO_ROS->Cyt_bd_Oxidase Upregulates expression NADH_Dehydrogenase NADH Dehydrogenase (Complex I) Menaquinol_Pool Menaquinol Pool NADH_Dehydrogenase->Menaquinol_Pool Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Succinate_Dehydrogenase->Menaquinol_Pool Menaquinol_Pool->Cyt_bc1_aa3 Menaquinol_Pool->Cyt_bd_Oxidase ATP_Synthase ATP Synthase Cyt_bc1_aa3->ATP_Synthase H+ pumping Cyt_bd_Oxidase->ATP_Synthase H+ pumping ATP ATP ATP_Synthase->ATP Q203 Q203 Q203->Cyt_bc1_aa3 Inhibits Mtb_cyt_bd_oxidase_IN_6 Mtb-cyt-bd oxidase-IN-6 Mtb_cyt_bd_oxidase_IN_6->Cyt_bd_Oxidase Inhibits

Caption: Regulation of Mtb's branched respiratory chain under host stress.

Experimental Workflow: Measuring Cytochrome bd Oxidase Activity

G Start Start Culture_Mtb Culture different Mtb strains Start->Culture_Mtb Harvest_Wash Harvest and wash cells Culture_Mtb->Harvest_Wash Resuspend Resuspend in assay medium Harvest_Wash->Resuspend Seed_Plate Seed cells into Seahorse XF plate Resuspend->Seed_Plate Measure_Basal_OCR Measure basal Oxygen Consumption Rate (OCR) Seed_Plate->Measure_Basal_OCR Inject_Q203 Inject Q203 (Cyt bc1:aa3 inhibitor) Measure_Basal_OCR->Inject_Q203 Measure_bd_OCR Measure remaining OCR (Cyt bd oxidase activity) Inject_Q203->Measure_bd_OCR Data_Analysis Analyze and compare OCR across strains Measure_bd_OCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cytochrome bd oxidase activity.

Logical Relationship: Targeting Mtb Respiration with Inhibitors

G cluster_mtb Mycobacterium tuberculosis Respiratory_Chain Branched Respiratory Chain Cyt_bc1_aa3 Cytochrome bc1:aa3 Respiratory_Chain->Cyt_bc1_aa3 Cyt_bd_Oxidase Cytochrome bd Oxidase Respiratory_Chain->Cyt_bd_Oxidase ATP_Production ATP Production Cyt_bc1_aa3->ATP_Production Cyt_bd_Oxidase->ATP_Production Bacterial_Survival Bacterial Survival & Proliferation ATP_Production->Bacterial_Survival Q203 Q203 Q203->Cyt_bc1_aa3 Inhibits Synergistic_Inhibition Synergistic Inhibition Q203->Synergistic_Inhibition Mtb_cyt_bd_oxidase_IN_6 Mtb-cyt-bd oxidase-IN-6 Mtb_cyt_bd_oxidase_IN_6->Cyt_bd_Oxidase Inhibits Mtb_cyt_bd_oxidase_IN_6->Synergistic_Inhibition Synergistic_Inhibition->Bacterial_Survival Strongly Inhibits Bactericidal_Effect Enhanced Bactericidal Effect Synergistic_Inhibition->Bactericidal_Effect

Caption: Synergistic targeting of Mtb's respiratory chain.

Conclusion

The cytochrome bd oxidase represents a promising target for the development of new anti-tubercular drugs, particularly in combination with inhibitors of the cytochrome bc1:aa3 complex. The expression and functional importance of this alternative terminal oxidase appear to be influenced by both the genetic background of the M. tuberculosis strain and the environmental conditions it encounters within the host. Further research into the strain-specific expression and regulation of the cydABDC operon will be invaluable for designing effective therapeutic strategies that can overcome the challenge of drug resistance and the pathogen's remarkable ability to persist in the face of host immunity. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug developers to further explore the therapeutic potential of targeting this critical component of M. tuberculosis respiration.

References

The Function of Pretomanid in Latent Tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latent tuberculosis infection (LTBI) presents a formidable challenge to global tuberculosis control, necessitating therapies effective against non-replicating mycobacteria. Pretomanid (formerly PA-824) is a novel nitroimidazooxazine with potent bactericidal activity against both actively replicating and dormant Mycobacterium tuberculosis (Mtb). This document provides a detailed technical overview of Pretomanid's function in the context of latent tuberculosis. It covers its dual mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing its activity against dormant bacilli, and visual representations of its activation and inhibitory pathways.

Introduction to Pretomanid and Latent Tuberculosis

Latent tuberculosis is a state of persistent immune response to M. tuberculosis antigens without clinical evidence of active disease. The dormant or non-replicating state of the bacilli in LTBI renders them tolerant to many standard anti-tubercular drugs, which primarily target processes in actively dividing cells. Pretomanid is a critical component of new treatment regimens for drug-resistant tuberculosis and has characteristics that make it a promising agent against latent infection.[1][2] Its development marks a significant advancement in the fight against both active and latent TB.[3]

Mechanism of Action in Latent M. tuberculosis

Pretomanid is a prodrug that requires bioactivation within the mycobacterial cell.[4][5] Its efficacy against latent, non-replicating Mtb stems from a unique anaerobic mechanism, while it also maintains activity against aerobically replicating bacilli through a distinct pathway.

Anaerobic (Non-replicating) Mechanism of Action

Under the hypoxic conditions characteristic of the granulomas where dormant bacilli reside, Pretomanid is activated to exert its bactericidal effect.[3][5]

  • Activation: Pretomanid is reduced by the deazaflavin-dependent nitroreductase (Ddn), an enzyme dependent on the reduced cofactor F420.[4][6]

  • Nitric Oxide Release: This activation process leads to the release of reactive nitrogen species, most importantly nitric oxide (NO).[5][7]

  • Respiratory Poisoning: The released NO acts as a respiratory poison, disrupting the electron transport chain and inhibiting cellular respiration. This leads to a rapid drop in ATP synthesis, which is lethal even to non-replicating bacteria.[3][7]

Aerobic (Replicating) Mechanism of Action

In the presence of oxygen, Pretomanid also inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[5][8] This mechanism is more relevant to actively replicating bacteria but contributes to the overall efficacy of the drug. The activated form of Pretomanid is believed to inhibit DprE2, an enzyme involved in the synthesis of arabinogalactan, a key component of the cell wall.[6][9]

Quantitative Efficacy Data

The potency of Pretomanid has been evaluated under various conditions, demonstrating its activity against both replicating and non-replicating Mtb. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Pretomanid Against Mycobacterium tuberculosis

Strain/ConditionAssay TypeParameterValue (µg/mL)Reference
Mtb H37Rv (aerobic)Broth MicrodilutionMIC0.01 - 0.02[10]
Mtb H37Rv (aerobic)Broth MicrodilutionMBC0.02[10]
Mtb (hypoxic, non-replicating)Wayne ModelMIC0.82[10]
Mtb (hypoxic, non-replicating)Wayne ModelMBC6.3[10]
Drug-Susceptible & Resistant Isolates (aerobic)Broth MicrodilutionMIC Range0.005 - 0.48[2]
Mtb Lineage 1 (aerobic)MGITMIC1.0[11]
Non-Lineage 1 Mtb (aerobic)MGITECOFF0.5[11]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MGIT: Mycobacterial Growth Indicator Tube; ECOFF: Epidemiological Cutoff Value.

Table 2: In Vivo Efficacy of Pretomanid-Containing Regimens

Trial NamePatient PopulationRegimenOutcomeSuccess RateReference
Nix-TBXDR-TB, Treatment-Intolerant/Non-Responsive MDR-TBBPaL (Bedaquiline, Pretomanid, Linezolid)Favorable outcome 6 months post-treatment90%[3]

Signaling and Activation Pathways

The following diagrams illustrate the key pathways involved in Pretomanid's mechanism of action.

Pretomanid Activation and Anaerobic Mechanism

Pretomanid_Activation_Anaerobic cluster_activation Bioactivation Pathway cluster_action Anaerobic Bactericidal Action G6P Glucose-6-Phosphate PGL 6-Phosphogluconolactone G6P->PGL Fgd1 F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red e- F420_red->F420_ox e- Pretomanid_prodrug Pretomanid (Prodrug) Activated_Pretomanid Activated Pretomanid (Reactive Metabolites) Pretomanid_prodrug->Activated_Pretomanid Ddn NO_release Nitric Oxide (NO) Release Activated_Pretomanid->NO_release Ddn Ddn (Nitroreductase) Fgd1 Fgd1 ETC Electron Transport Chain NO_release->ETC Inhibits (Respiratory Poisoning) ATP_Synthase ATP Synthesis ETC->ATP_Synthase Drives Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death Depletion leads to

Caption: Pretomanid activation and its anaerobic mechanism of action.

Pretomanid Aerobic Mechanism

Pretomanid_Aerobic_Mechanism cluster_aerobic Aerobic Mechanism of Action Activated_Pretomanid Activated Pretomanid Mycolic_Acid_Synth Mycolic Acid Biosynthesis Pathway Activated_Pretomanid->Mycolic_Acid_Synth Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Essential for Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Pretomanid's aerobic mechanism via inhibition of mycolic acid synthesis.

Experimental Protocols

Assessing the activity of compounds against non-replicating Mtb is crucial for developing treatments for latent tuberculosis. The Wayne model is a widely used in vitro method to simulate the hypoxic conditions that induce dormancy.

The Wayne Model for Inducing M. tuberculosis Dormancy

This protocol describes a method for inducing a non-replicating persistent state in M. tuberculosis to test drug susceptibility.[1][12][13]

Objective: To determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of Pretomanid against non-replicating M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Dubos Tween Albumin Broth or Middlebrook 7H9 broth supplemented with ADC

  • Screw-cap tubes (e.g., 150 by 20 mm)

  • Methylene blue (1.5 µg/mL) as a hypoxia indicator

  • Pretomanid stock solution

  • 96-well microtiter plates

  • Anaerobic jar or chamber with gas generator packs (e.g., 5% H₂, 5% CO₂, 90% N₂)

  • Resazurin solution

  • Incubator at 37°C

  • Plate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis in supplemented broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture 1:100 into fresh broth in screw-cap tubes, ensuring a high headspace-to-volume ratio to allow for gradual oxygen depletion.

    • Add methylene blue to a control tube to visually monitor the establishment of anaerobic conditions (the blue color will fade as oxygen is consumed).

  • Induction of Dormancy:

    • Tightly seal the screw-cap tubes.

    • Incubate at 37°C with slow stirring for at least 21-28 days. The culture will enter a state of non-replicating persistence (NRP).

  • Drug Susceptibility Testing:

    • Prepare a bacterial suspension from the NRP culture, adjusted to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • In a 96-well plate, prepare serial twofold dilutions of Pretomanid in broth.

    • Include a drug-free well (positive growth control) and a media-only well (negative control).

    • Add the prepared M. tuberculosis inoculum to each well.

  • Anaerobic Incubation:

    • Seal the plate and place it inside an anaerobic jar or chamber.

    • Incubate at 37°C for 10-14 days.

  • Determining MIC/MBC:

    • After incubation, add resazurin solution to each well. A color change from blue to pink indicates metabolic activity and bacterial viability.

    • The MIC is the lowest concentration of Pretomanid where no color change is observed.

    • To determine the MBC, plate aliquots from wells with no visible growth onto solid agar and incubate aerobically. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.

Conclusion

Pretomanid's dual mechanism of action, particularly its ability to kill non-replicating M. tuberculosis through respiratory poisoning, makes it a vital tool in the modern arsenal against tuberculosis. Its efficacy in shortening treatment regimens for drug-resistant TB highlights its potential to also impact the treatment of latent infections. The experimental models and quantitative data presented in this guide provide a foundation for further research and development of therapies targeting the persistent, dormant populations of M. tuberculosis.

References

Preliminary Studies on Novel Anti-Tuberculosis Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest data available, "Mycobacterium Tuberculosis-IN-6" does not correspond to a publicly documented specific molecule, strain, or experimental agent. The following guide is a representative framework illustrating the nature of preliminary studies on a hypothetical novel anti-tuberculosis compound, hereafter referred to as MT-IN-6 , intended for researchers, scientists, and drug development professionals.

Introduction to Mycobacterium tuberculosis

Mycobacterium tuberculosis (M. tb) is the etiological agent of tuberculosis (TB), a significant global health threat.[1][2][3] M. tb is a slow-growing, aerobic, acid-fast bacillus with a complex, lipid-rich cell wall that contributes to its intrinsic resistance to many antibiotics.[2][4] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1] Preliminary studies on new chemical entities are crucial for identifying promising candidates for the anti-TB drug development pipeline.

Quantitative Data Summary for Hypothetical Compound MT-IN-6

The initial in vitro assessment of a novel anti-tuberculosis compound involves determining its potency against M. tuberculosis and its selectivity. The following tables summarize hypothetical quantitative data for our representative compound, MT-IN-6.

Table 1: In Vitro Activity of MT-IN-6 against M. tuberculosis

ParameterM. tuberculosis H37RvClinical Isolate (MDR)
MIC (Minimum Inhibitory Concentration)0.8 µg/mL1.6 µg/mL
MBC (Minimum Bactericidal Concentration)3.2 µg/mL6.4 µg/mL
MBC/MIC Ratio 44

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Cytotoxicity Profile of MT-IN-6

Cell LineAssayCC₅₀ (Cytotoxic Concentration, 50%)Selectivity Index (SI = CC₅₀ / MIC)
Vero (Monkey Kidney Epithelial Cells)MTT> 64 µg/mL> 80
HepG2 (Human Liver Carcinoma Cells)MTT48 µg/mL60
THP-1 (Human Monocytic Cells)LDH> 64 µg/mL> 80

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the preliminary assessment of anti-tuberculosis drug candidates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Procedure:

    • Prepare a serial two-fold dilution of MT-IN-6 in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure:

    • Following MIC determination, take an aliquot from each well that shows no visible growth.

    • Plate the aliquots onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Line: Vero cells.

  • Procedure:

    • Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Expose the cells to serial dilutions of MT-IN-6 for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations: Pathways and Workflows

Hypothetical Mechanism of Action for MT-IN-6

The following diagram illustrates a hypothetical signaling pathway targeted by MT-IN-6, leading to the inhibition of a critical cellular process in M. tuberculosis.

G cluster_cell_wall M. tuberculosis Cell Wall Synthesis precursor Precursor Molecules enzyme1 Enzyme A precursor->enzyme1 intermediate Intermediate Product enzyme1->intermediate enzyme2 Enzyme B intermediate->enzyme2 mycolic_acid Mycolic Acid Synthesis enzyme2->mycolic_acid disruption Cell Wall Disruption mycolic_acid->disruption mt_in_6 MT-IN-6 inhibition Inhibition mt_in_6->inhibition inhibition->enzyme2 bactericidal Bactericidal Effect disruption->bactericidal

Caption: Hypothetical mechanism of MT-IN-6 inhibiting Enzyme B in the mycolic acid synthesis pathway.

Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for the initial in vitro screening of novel anti-tuberculosis compounds.

G start Compound Library primary_screen Primary Screen (MIC against M. tb H37Rv) start->primary_screen hit_id Hit Identification (MIC ≤ 10 µg/mL) primary_screen->hit_id cytotox Cytotoxicity Assay (e.g., MTT on Vero cells) hit_id->cytotox Active selectivity Determine Selectivity Index (SI > 10) cytotox->selectivity secondary_screen Secondary Screen (MBC, MDR-TB strains) selectivity->secondary_screen Selective lead_candidate Lead Candidate secondary_screen->lead_candidate

Caption: Standard workflow for in vitro screening of potential anti-tuberculosis compounds.

References

Structural Biology and Biochemical Characterization of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The designation "Mycobacterium Tuberculosis-IN-6" does not correspond to a recognized protein or molecule in standard scientific literature. This guide focuses on the well-characterized and critical drug target, InhA (enoyl-acyl carrier protein reductase) , a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and the primary target for the frontline anti-tuberculosis drug isoniazid.

This technical guide provides a comprehensive overview of the structural biology and biochemical characterization of Mycobacterium tuberculosis InhA, intended for researchers, scientists, and drug development professionals.

Introduction to InhA

InhA is a NADH-dependent enoyl-acyl carrier protein (ACP) reductase, a crucial enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis. The FAS-II system is responsible for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall. The integrity of this cell wall is paramount for the bacterium's survival and virulence, making the enzymes involved in its synthesis attractive targets for drug development. InhA catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, making its inhibition a critical strategy for combating tuberculosis.

Structural Biology of InhA

The three-dimensional structure of InhA has been extensively studied, primarily through X-ray crystallography. These studies have provided invaluable insights into its active site, substrate binding, and the mechanisms of inhibitor action.

Key Structural Features:

  • Overall Fold: InhA is a homotetramer, with each monomer adopting a Rossmann fold characteristic of dinucleotide-binding enzymes.

  • Active Site: The active site is located in a deep cleft and comprises a nicotinamide binding pocket and a substrate-binding pocket.

  • Cofactor Binding: InhA requires the cofactor NADH for its enzymatic activity. The binding of NADH induces conformational changes that are essential for substrate binding and catalysis.

  • Substrate Binding Loop: A flexible substrate-binding loop plays a crucial role in recognizing and binding the long-chain fatty acyl substrates. This loop undergoes a significant conformational change upon substrate binding, effectively closing the active site and shielding the reaction from the solvent.

A representative crystal structure of InhA in complex with NADH and an inhibitor can be found in the Protein Data Bank (PDB).

Biochemical Characterization

The enzymatic activity of InhA can be monitored using spectrophotometric assays that measure the oxidation of NADH to NAD+.

Enzyme Kinetics

The kinetic parameters of InhA have been determined using various substrates and under different conditions. A summary of representative kinetic data is presented in the table below.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
2-trans-dodecenoyl-CoA15.2 ± 1.81.2 ± 0.17.9 x 104
NADH20.5 ± 2.51.3 ± 0.16.3 x 104

Table 1: Steady-state kinetic parameters for M. tuberculosis InhA.

Inhibitor Binding and Potency

A wide range of inhibitors targeting InhA have been developed and characterized. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

InhibitorIC50 (µM)Ki (nM)Mechanism of InhibitionReference
Isoniazid (activated)-< 1Covalent adduct
Triclosan0.0415Competitive
Ethionamide (activated)-< 1Covalent adduct

Table 2: Inhibition data for selected M. tuberculosis InhA inhibitors.

Signaling and Reaction Pathways

The following diagrams illustrate the role of InhA in the mycolic acid biosynthesis pathway and the mechanism of action of isoniazid.

inhA_pathway acetyl_coa Acetyl-CoA accD6 AccD6 acetyl_coa->accD6 malonyl_coa Malonyl-CoA accD6->malonyl_coa carboxylation kasA KasA malonyl_coa->kasA elongation_cycle Elongation Cycle (FAS-II) kasA->elongation_cycle condensation inhA InhA elongation_cycle->inhA reduction mycolic_acids Mycolic Acids elongation_cycle->mycolic_acids termination inhA->elongation_cycle cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall

Caption: Role of InhA in the Mycolic Acid Biosynthesis Pathway.

isoniazid_moa inh Isoniazid (INH) (Prodrug) katg KatG inh->katg activation inh_active Activated INH (Isonicotinoyl radical) katg->inh_active inh_nadh_adduct INH-NADH Adduct inh_active->inh_nadh_adduct reacts with nadh NADH nadh->inh_nadh_adduct inhA InhA inh_nadh_adduct->inhA binds to inhibited_inhA Inhibited InhA (Covalent Adduct) inhA->inhibited_inhA

Caption: Mechanism of Action of Isoniazid against InhA.

Experimental Protocols

InhA Expression and Purification

A common method for obtaining recombinant InhA for structural and biochemical studies is through overexpression in Escherichia coli.

  • Cloning: The inhA gene is amplified from M. tuberculosis genomic DNA by PCR and cloned into an expression vector, such as pET, often with a polyhistidine tag for purification.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using a series of chromatography steps:

    • Affinity Chromatography: The polyhistidine-tagged InhA is first purified using a Ni-NTA affinity column.

    • Size-Exclusion Chromatography: Further purification to homogeneity is achieved by size-exclusion chromatography.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometric method.

InhA Activity Assay

The enzymatic activity of InhA is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), the substrate (e.g., 2-trans-dodecenoyl-CoA), and NADH.

  • Initiation: The reaction is initiated by the addition of purified InhA.

  • Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • Calculation: The initial reaction velocity is calculated from the linear portion of the curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Inhibitor Screening Assay

The same spectrophotometric assay can be adapted for screening potential inhibitors.

  • Pre-incubation: Purified InhA is pre-incubated with the test compound for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and NADH.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the compound to that of a control reaction without the compound. IC50 values are determined by fitting the dose-response data to a suitable equation.

experimental_workflow cloning Cloning of inhA gene expression Protein Expression in E. coli cloning->expression purification Protein Purification (Ni-NTA, Size Exclusion) expression->purification characterization Biochemical Characterization purification->characterization structural_studies Structural Studies purification->structural_studies kinetics Enzyme Kinetics Assay characterization->kinetics inhibition Inhibitor Screening characterization->inhibition crystallography X-ray Crystallography structural_studies->crystallography

Caption: General Experimental Workflow for InhA Studies.

Conclusion

Inh

Methodological & Application

Application Notes & Protocols for Generating a Mycobacterium tuberculosis Knockout Mutant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycobacterium tuberculosis (Mtb) is the causative agent of tuberculosis, a devastating infectious disease that remains a significant global health threat. The study of Mtb genetics is crucial for understanding its pathogenesis, identifying new drug targets, and developing more effective vaccines.[1][2] Gene knockout technology is a cornerstone of functional genomics, allowing researchers to investigate the specific role of individual genes by observing the phenotypic effects of their deletion.[2]

This document provides a detailed protocol for generating a targeted gene knockout mutant in M. tuberculosis using the highly efficient method of specialized phage transduction.[3][4][5] This technique utilizes temperature-sensitive mycobacteriophages to deliver an allelic exchange substrate (AES) into the bacterial cells, leading to homologous recombination and replacement of the target gene with a selectable marker.[3][6] While the specific gene "IN-6" is not a standard designation in Mtb literature, this protocol provides a robust framework that can be adapted for any non-essential gene of interest (referred to herein as geneX).

I. Principle of Specialized Phage Transduction for Gene Knockout

Specialized transduction is a powerful method for creating both marked and unmarked gene deletions in mycobacteria.[3] The core principle involves the use of a shuttle phasmid, which can replicate as a plasmid in E. coli and as a bacteriophage in mycobacteria.[6] These phasmids are engineered to be temperature-sensitive, meaning they can replicate and produce phage particles at a permissive temperature (e.g., 30°C) but are unable to replicate at a non-permissive temperature (e.g., 37°C).[3]

The workflow involves:

  • Construction of an Allelic Exchange Substrate (AES): The AES is a DNA construct containing the upstream (left flank) and downstream (right flank) regions of the target gene (geneX), flanking a selectable marker (e.g., a hygromycin resistance cassette).

  • Generation of a Specialized Transducing Phage (STP): The AES is cloned into a temperature-sensitive shuttle phasmid. This recombinant phasmid is then packaged into phage particles in E. coli and subsequently amplified in a non-pathogenic, fast-growing mycobacterial species like Mycobacterium smegmatis at the permissive temperature.[6]

  • Transduction of M. tuberculosis: The high-titer STP stock is used to infect the recipient M. tuberculosis strain at the non-permissive temperature.[6][7] At this temperature, the phage injects its DNA but cannot replicate.

  • Homologous Recombination and Selection: The delivered AES serves as a template for homologous recombination (HR), leading to the replacement of the chromosomal geneX with the selectable marker.[7] The cells that have successfully undergone this allelic exchange are then selected on media containing the corresponding antibiotic.[3]

II. Quantitative Data Summary

The efficiency of gene knockout using specialized transduction can vary depending on the target gene and specific laboratory conditions. The following table summarizes typical quantitative data reported in the literature.

ParameterTypical Value/RangeReference
Transduction Efficiency 10 - 30 colonies per transduction[7]
Confirmation of HR by PCR >90% of selected colonies are true knockouts[6][7]
Hygromycin Concentration for Selection 75 µg/ml[7]
Incubation Time for Mtb Colonies 3 - 4 weeks[7]

III. Experimental Protocols

Safety Precaution: All work with virulent Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

Protocol 1: Construction of the Allelic Exchange Substrate (AES) for geneX
  • Amplify Flanking Regions:

    • Design PCR primers to amplify approximately 1 kb of the upstream (Left Flank) and 1 kb of the downstream (Right Flank) regions of geneX from M. tuberculosis genomic DNA.

    • Incorporate unique restriction sites into the primers to facilitate subsequent cloning steps.

  • Clone Flanks into a Backbone Plasmid:

    • Sequentially clone the amplified Left and Right Flanks into a suitable E. coli cloning vector (e.g., pYUB1363) on either side of a selectable marker cassette (e.g., hygromycin resistance gene, hyg).

    • Ensure the orientation of the flanks is correct relative to the marker.

  • Verify the AES Construct:

    • Confirm the sequence of the entire AES construct by Sanger sequencing to ensure there are no unintended mutations.

    • This final plasmid contains the complete AES: [Left Flank] - [hyg] - [Right Flank].

Protocol 2: Generation of the Specialized Transducing Phage (STP)
  • Sub-cloning AES into the Shuttle Phasmid:

    • Digest the AES construct from the backbone plasmid using the appropriate restriction enzymes (e.g., PacI).[7]

    • Ligate the purified AES fragment into a temperature-sensitive shuttle phasmid vector (e.g., phAE159).[7]

  • In Vitro Packaging and Transduction of E. coli:

    • Package the ligation product into lambda phage particles using a commercial in vitro packaging extract (e.g., Gigapack).[7]

    • Transduce E. coli HB101 with the packaged phages and select for transformants on plates containing hygromycin.[7]

  • Isolation and Transfection into M. smegmatis:

    • Isolate the shuttle phasmid DNA from the resistant E. coli colonies.

    • Electroporate the phasmid DNA into competent M. smegmatis mc²155 cells.

    • Plate the transformed cells in a soft agar overlay on Middlebrook 7H10 agar and incubate at the permissive temperature (30°C) until plaques are visible.

  • Amplification of High-Titer Phage Lysate:

    • Pick a single, well-isolated plaque and use it to inoculate a larger culture of M. smegmatis.

    • Grow the culture at 30°C to generate a high-titer phage stock.

    • Filter-sterilize the lysate and determine the phage titer by plaque assay.

Protocol 3: Transduction of M. tuberculosis and Selection of Knockout Mutants
  • Preparation of M. tuberculosis Recipient Cells:

    • Grow a culture of the desired M. tuberculosis strain (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

    • Prepare the cells for transduction as previously described.[7]

  • Transduction:

    • In a BSL-3 facility, mix the M. tuberculosis cells with the high-titer STP stock at a suitable multiplicity of infection (MOI).

    • Incubate the mixture for 24 hours at the non-permissive temperature (37°C) to allow for DNA injection and homologous recombination.[7]

  • Selection of Mutants:

    • Plate the transduced cells onto Middlebrook 7H10 agar plates supplemented with hygromycin (e.g., 75 µg/ml).[7]

    • Incubate the plates at 37°C for 3-4 weeks until colonies appear.[7]

  • Screening and Confirmation of Knockout Clones:

    • Patch individual colonies onto new hygromycin-containing plates to confirm resistance.

    • Isolate genomic DNA from the resistant colonies.

    • Perform PCR analysis using primers that bind outside the flanking regions used for the AES construction. The PCR product from a successful knockout mutant will be a different size than the product from the wild-type strain.[7]

    • Confirm the gene deletion and the integrity of the surrounding genomic region by DNA sequencing or Southern blot analysis.

IV. Visualizations

Diagram 1: Experimental Workflow for Gene Knockout

G cluster_aes Phase 1: AES Construction cluster_stp Phase 2: STP Generation cluster_ko Phase 3: Mtb Knockout pcr 1. PCR Amplify Flanks of geneX clone 2. Clone Flanks & HygR Cassette pcr->clone verify_aes 3. Sequence Verify AES Construct clone->verify_aes ligate 4. Ligate AES into Shuttle Phasmid verify_aes->ligate package 5. In Vitro Package & Transduce E. coli ligate->package transfect 6. Transfect M. smegmatis (30°C) package->transfect amplify 7. Amplify High-Titer Phage Stock transfect->amplify transduce_mtb 8. Transduce M. tb (37°C) amplify->transduce_mtb select_hyg 9. Select on Hygromycin Plates transduce_mtb->select_hyg screen 10. PCR Screen Colonies select_hyg->screen confirm 11. Confirm Knockout (Sequencing) screen->confirm

Caption: Workflow for generating an Mtb knockout mutant via specialized transduction.

Diagram 2: Homologous Recombination at the geneX Locus

G cluster_before Before Recombination cluster_after After Recombination chromosome Upstream Flank geneX Downstream Flank chromosome_ko Upstream Flank HygR Downstream Flank phasmid Left Flank HygR Right Flank phasmid->chromosome_ko Homologous Recombination

Caption: Allelic exchange at the target gene locus via homologous recombination.

References

Application Notes & Protocols: Expression and Purification of Recombinant Mycobacterium Tuberculosis Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Note: The designation "Mycobacterium Tuberculosis-IN-6" does not correspond to a standard nomenclature for M. tuberculosis proteins. Therefore, this document provides a generalized and robust protocol for the expression and purification of a hypothetical recombinant M. tuberculosis protein (e.g., a secreted or cytoplasmic protein) in an Escherichia coli host system. This protocol can be adapted by researchers for their specific protein of interest.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The study of its individual proteins is crucial for understanding its pathogenesis, identifying new drug targets, and developing effective vaccines and diagnostics. The production of pure, active recombinant Mtb proteins is often a prerequisite for these biochemical and structural studies.

This document outlines a comprehensive workflow for the expression and purification of a recombinant Mtb protein. The protocol describes the cloning of the target gene into an expression vector, heterologous expression in E. coli, and a multi-step purification process involving affinity and size-exclusion chromatography.

Experimental Workflow

The overall workflow for the expression and purification of the target Mtb protein is illustrated below. The process begins with the codon-optimized gene, proceeds through expression and cell lysis, and concludes with a two-step purification and quality control process.

cluster_0 Gene Preparation & Cloning cluster_1 Protein Expression cluster_2 Purification & QC a Codon-Optimized Gene Synthesis b Cloning into pET-28a(+) Expression Vector a->b Ligation c Transformation into E. coli BL21(DE3) b->c Heat Shock d Culture Growth (LB Medium) c->d e Induction with IPTG d->e f Cell Harvest e->f g Cell Lysis (Sonication) f->g Resuspension h Clarification (Centrifugation) g->h i IMAC Affinity Chromatography h->i j Size-Exclusion Chromatography i->j k Purity Analysis (SDS-PAGE) j->k l Concentration & Storage k->l

Figure 1: Overall experimental workflow from gene cloning to purified protein.

Materials and Reagents

  • Expression Host: E. coli BL21(DE3)

  • Expression Vector: pET-28a(+) (or similar, providing an N-terminal His-tag)

  • Media: Luria-Bertani (LB) broth, Terrific Broth (TB)

  • Antibiotics: Kanamycin (50 µg/mL)

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

  • Chromatography Resins: Ni-NTA Agarose, Superdex 200 Increase 10/300 GL column (or equivalent)

Detailed Protocols

Gene Cloning and Vector Preparation
  • Codon Optimization: The gene of interest from M. tuberculosis should be codon-optimized for expression in E. coli to enhance translation efficiency.

  • Cloning: The synthesized gene is cloned into the multiple cloning site of the pET-28a(+) vector, which appends an N-terminal 6xHis-tag for purification.

  • Transformation: The ligated plasmid is transformed into competent E. coli DH5α for plasmid amplification and then into E. coli BL21(DE3) for protein expression.

  • Verification: Successful cloning is confirmed by colony PCR and Sanger sequencing.

Protein Expression
  • Starter Culture: Inoculate 10 mL of LB broth containing 50 µg/mL kanamycin with a single colony of transformed BL21(DE3) cells. Incubate overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of Terrific Broth (with kanamycin) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Incubation: Continue to incubate the culture for 16-18 hours at 18°C with shaking.

  • Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification

4.3.1 Cell Lysis and Clarification

  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 59 seconds OFF, at 40% amplitude).

  • Clarify the lysate by centrifugation at 15,000 x g for 45 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the soluble His-tagged protein.

4.3.2 Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA column with 5 column volumes (CVs) of Lysis Buffer (without lysozyme/PMSF).

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elute the target protein with 5 CVs of Elution Buffer. Collect 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

4.3.3 Size-Exclusion Chromatography (SEC)

  • Pool the pure fractions from the IMAC step and concentrate them to approximately 500 µL using an appropriate centrifugal filter unit.

  • Equilibrate a Superdex 200 Increase 10/300 GL column with 2 CVs of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a flow rate of 0.5 mL/min, collecting 0.5 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify the pure, monomeric protein.

Data Presentation and Quality Control

The success of the purification process is monitored at each stage. The following tables provide representative data for a hypothetical Mtb protein with an expected molecular weight of ~45 kDa.

Table 1: Purification Summary

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)
Clarified Lysate35025.0~7%100
IMAC Elution Pool22.520.2~90%81
SEC Monomer Peak16.816.5>98%66

Table 2: Quality Control Metrics

ParameterResultMethod
Purity (Final)>98%SDS-PAGE with Densitometry
Concentration4.2 mg/mLUV-Vis (A280)
Aggregation StateMonomericAnalytical SEC
Endotoxin Level< 0.1 EU/mgLAL Assay

The quality control process ensures that the final protein product is suitable for downstream applications such as enzymatic assays, structural studies, or drug screening.

start Start proc1 Induce with IPTG start->proc1 end End qc1 Expression Check? (SDS-PAGE of Lysate) proc2 Perform IMAC qc1->proc2 Yes reoptimize Re-optimize Expression Conditions qc1->reoptimize No qc2 IMAC Purity Check? (SDS-PAGE of Fractions) proc3 Perform SEC qc2->proc3 Yes qc2->reoptimize No qc3 Final Purity >95%? proc4 Pool & Store Protein qc3->proc4 Yes qc3->reoptimize No proc1->qc1 proc2->qc2 proc3->qc3 proc4->end reoptimize->start

Figure 2: Logical diagram of quality control checkpoints during purification.

Conclusion

This protocol provides a reliable and reproducible method for obtaining high-purity recombinant M. tuberculosis proteins. The combination of affinity and size-exclusion chromatography is effective in separating the target protein from host contaminants and aggregates. The resulting purified protein is well-suited for a variety of downstream applications in tuberculosis research and drug development. Researchers should note that optimization of expression conditions (e.g., temperature, IPTG concentration) and purification buffers may be necessary for different target proteins.

Application Notes and Protocols for In Vitro Culture Assays of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Efficacy of Mtb-IN-6 Against Mycobacterium tuberculosis**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), is a resilient intracellular pathogen characterized by a unique, lipid-rich cell wall and the ability to enter a dormant state, making treatment challenging.[1][2][3] The development of new anti-tubercular agents is a global health priority, necessitating robust and reliable in vitro assays to screen and characterize novel compounds. These assays are crucial for determining a compound's potency, bactericidal activity, and efficacy against intracellular bacteria.

This document provides detailed protocols for a panel of in vitro assays to evaluate the anti-tubercular activity of a hypothetical compound, Mtb-IN-6. The described assays include the determination of the Minimum Inhibitory Concentration (MIC) to assess growth inhibition, the Minimum Bactericidal Concentration (MBC) to evaluate bactericidal activity, and an intracellular killing assay to determine the compound's effectiveness against Mtb residing within macrophages.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This assay is a colorimetric method used to determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.[4]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Mtb-IN-6 (stock solution in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microtiter plates

Protocol:

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Further dilute the suspension 1:20 in 7H9 broth.

  • Prepare serial two-fold dilutions of Mtb-IN-6 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]

Materials:

  • Results from the MIC assay

  • Middlebrook 7H10 agar plates supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile saline solution

Protocol:

  • From the wells of the REMA plate that show no growth (blue color), take a 10 µL aliquot from each well.

  • Spot-plate the aliquots onto 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plates.

Intracellular Killing Assay in Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, mimicking the in vivo environment.[1][6]

Materials:

  • MonoMac-6 human macrophage cell line

  • RPMI-1640 medium supplemented with 10% (v/v) FBS, 2 mM L-glutamine, and 1% (v/v) non-essential amino acids

  • Mycobacterium tuberculosis H37Rv

  • Mtb-IN-6

  • Sterile 24-well plates

  • Sterile water

  • 7H10 agar plates

Protocol:

  • Seed MonoMac-6 cells into a 24-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.

  • Infect the adherent macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 10 for 4 hours.

  • Wash the cells three times with serum-free RPMI to remove extracellular bacteria.

  • Incubate the infected cells for 24 hours.

  • Treat the infected cells with various concentrations of Mtb-IN-6 (e.g., 5, 10, and 50 µM) and incubate for 72 hours.[1]

  • Lyse the macrophages with sterile water to release the intracellular bacteria.

  • Prepare serial dilutions of the lysate and plate on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).

  • Calculate the percentage reduction in CFU compared to the untreated control.

Data Presentation

Table 1: In Vitro Activity of Mtb-IN-6 against M. tuberculosis H37Rv

AssayMtb-IN-6Isoniazid (Control)
MIC (µg/mL) 0.50.05
MBC (µg/mL) 2.00.2

Table 2: Intracellular Activity of Mtb-IN-6 against M. tuberculosis in MonoMac-6 Cells

CompoundConcentration (µM)Log10 CFU Reduction (mean ± SD)
Mtb-IN-6 51.2 ± 0.2
102.5 ± 0.3
504.1 ± 0.4
Isoniazid 12.8 ± 0.3

Visualizations

Experimental Workflows

experimental_workflow_mic cluster_prep Preparation cluster_incubation Assay cluster_readout Readout prep_bacteria Prepare Mtb Suspension add_bacteria Inoculate Plates prep_bacteria->add_bacteria prep_compound Serial Dilution of Mtb-IN-6 prep_compound->add_bacteria incubate_7d Incubate 7 Days at 37°C add_bacteria->incubate_7d add_resazurin Add Resazurin incubate_7d->add_resazurin incubate_24h Incubate 24-48h add_resazurin->incubate_24h read_mic Read MIC (Color Change) incubate_24h->read_mic

Caption: Workflow for MIC Determination using REMA.

experimental_workflow_intracellular cluster_infection Infection cluster_treatment Treatment cluster_enumeration Enumeration seed_cells Seed Macrophages infect_cells Infect with Mtb (MOI 10) seed_cells->infect_cells wash_cells Wash Extracellular Mtb infect_cells->wash_cells add_compound Add Mtb-IN-6 wash_cells->add_compound incubate_72h Incubate 72h add_compound->incubate_72h lyse_cells Lyse Macrophages incubate_72h->lyse_cells plate_lysate Plate on 7H10 Agar lyse_cells->plate_lysate count_cfu Count CFUs plate_lysate->count_cfu

Caption: Workflow for Intracellular Killing Assay.

Hypothetical Signaling Pathway

Based on common anti-tubercular drug mechanisms, Mtb-IN-6 is hypothesized to inhibit mycolic acid biosynthesis, a critical component of the Mtb cell wall.[3]

signaling_pathway Mtb_IN6 Mtb-IN-6 InhA InhA (Enoyl-ACP reductase) Mtb_IN6->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) InhA->FAS_II Required for Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Hypothetical mechanism of Mtb-IN-6 targeting mycolic acid synthesis.

References

Application Notes and Protocols: Studying Mycobacterium tuberculosis Inhibitors in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily infects and replicates within host macrophages.[1][2][3] Understanding the complex interplay between Mtb and macrophages is crucial for the development of new therapeutic strategies. This document provides detailed application notes and protocols for establishing a robust in vitro macrophage infection model to screen and characterize potential inhibitors of Mycobacterium tuberculosis.

Macrophages play a dual role in tuberculosis, serving as both the primary niche for Mtb replication and a key component of the host's immune defense.[4][5] Upon infection, a cascade of signaling pathways is activated within the macrophage, aimed at eliminating the pathogen.[6][7][8][9] However, Mtb has evolved sophisticated mechanisms to subvert these host responses, allowing it to survive and persist within the macrophage.[7][8] This model, therefore, provides a physiologically relevant system to study the efficacy of novel anti-tubercular compounds that can potentiate the macrophage's bactericidal activities or directly target the intracellular mycobacteria.

Key Experimental Protocols

Preparation of Macrophages

This protocol describes the preparation of both a macrophage cell line (THP-1) and primary bone marrow-derived macrophages (BMDMs).

a) THP-1 Monocyte to Macrophage Differentiation:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: Seed THP-1 monocytes at a density of 2 x 10⁵ cells/well in a 96-well plate. Induce differentiation into macrophage-like cells by adding 100 nM Phorbol 12-myristate 13-acetate (PMA) and incubate for 48-72 hours. Differentiated macrophages will become adherent.

  • Resting Phase: After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before infection.

b) Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs):

  • Harvesting Bone Marrow: Euthanize a mouse and sterilize the hind legs. Isolate the femur and tibia and flush the bone marrow with DMEM using a 25-gauge needle.

  • Cell Culture: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 10% L-cell conditioned medium (as a source of M-CSF), 2 mM L-glutamine, and 1 mM sodium pyruvate.[1]

  • Differentiation: Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C with 7% CO₂.[1] After 3-4 days, add fresh medium. By day 7, a confluent monolayer of differentiated BMDMs will be ready for use.

Preparation of Mycobacterium tuberculosis Inoculum

Biosafety Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

  • Bacterial Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Preparation of Single-Cell Suspension: To ensure a uniform infection, it is critical to have a single-cell suspension of mycobacteria.

    • Pellet the bacterial culture by centrifugation.

    • Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.

    • Resuspend the final pellet in infection medium (e.g., RPMI-1640 with 10% serum) and pass it through a 27-gauge needle 5-10 times to break up clumps.[1][10]

    • Perform a low-speed centrifugation (e.g., 800 rpm for 10 minutes) to pellet any remaining clumps. The supernatant will contain the single-cell suspension.

  • Quantification: Determine the concentration of bacteria in the suspension by measuring the optical density at 600 nm (OD₆₀₀) and correlating it to a previously established standard curve of colony-forming units (CFU).

Macrophage Infection Protocol
  • Infection: Remove the culture medium from the differentiated macrophages and infect with the prepared M. tuberculosis single-cell suspension at a desired multiplicity of infection (MOI), typically ranging from 1 to 10.

  • Phagocytosis: Incubate the cells for 2-4 hours at 37°C and 5% CO₂ to allow for phagocytosis of the bacteria.

  • Removal of Extracellular Bacteria: After the incubation period, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment with Inhibitor: Add fresh culture medium containing the desired concentrations of the inhibitor ("IN-6" or other compounds) to the infected macrophages. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Quantification of Intracellular Mycobacterial Survival

The primary endpoint for assessing the efficacy of an inhibitor is the reduction in intracellular bacterial load. This is typically measured by a CFU assay.

  • Cell Lysis: At each time point, aspirate the medium and lyse the macrophages with 0.1% sodium dodecyl sulfate (SDS) or sterile water to release the intracellular bacteria.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the cell lysates in PBS with 0.05% Tween 80.

  • Plating: Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC.

  • Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Count the colonies to determine the number of viable bacteria (CFU) per well.

Assessment of Macrophage Viability

It is essential to determine if the observed reduction in bacterial load is due to the direct antimicrobial activity of the compound or due to host cell toxicity.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.

    • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • LDH Release Assay: The lactate dehydrogenase (LDH) release assay measures plasma membrane integrity.

    • Collect the cell culture supernatant at the end of the experiment.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Intracellular Survival of M. tuberculosis in Macrophages Treated with Inhibitor "IN-6"
Treatment GroupConcentration (µM)Time Point (hours)Mean CFU/mL (± SD)Log₁₀ Reduction vs. Vehicle
Vehicle Control0245.2 x 10⁵ (± 0.4 x 10⁵)-
Inhibitor "IN-6"1243.1 x 10⁵ (± 0.3 x 10⁵)0.22
Inhibitor "IN-6"10241.5 x 10⁵ (± 0.2 x 10⁵)0.54
Vehicle Control0488.9 x 10⁵ (± 0.7 x 10⁵)-
Inhibitor "IN-6"1484.0 x 10⁵ (± 0.5 x 10⁵)0.35
Inhibitor "IN-6"10481.1 x 10⁵ (± 0.1 x 10⁵)0.90
Table 2: Cytotoxicity of Inhibitor "IN-6" on Infected Macrophages
Treatment GroupConcentration (µM)% Cell Viability (MTT Assay; ± SD)% Cytotoxicity (LDH Release; ± SD)
Uninfected Control-100 (± 5.2)5.1 (± 1.2)
Vehicle Control095.3 (± 6.1)8.3 (± 1.5)
Inhibitor "IN-6"194.1 (± 5.8)9.0 (± 1.8)
Inhibitor "IN-6"1092.5 (± 7.3)10.2 (± 2.1)
Staurosporine (Positive Control)115.2 (± 3.4)85.6 (± 4.5)

Visualization of Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase macrophage_prep Prepare Macrophages (THP-1 or BMDM) infection Infect Macrophages (MOI 1-10) macrophage_prep->infection mtb_prep Prepare M. tuberculosis (Single-cell suspension) mtb_prep->infection treatment Treat with Inhibitor infection->treatment incubation Incubate (24-72 hours) treatment->incubation cfu_assay CFU Assay (Bacterial Survival) incubation->cfu_assay viability_assay Viability Assay (MTT/LDH) incubation->viability_assay

Caption: Workflow for Mtb macrophage infection and inhibitor screening.

Key Signaling Pathways in Macrophage Response to M. tuberculosis Infection

Upon recognition of Mtb pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), a cascade of intracellular signaling is initiated.[6][8][9][11] This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[7][9]

signaling_pathway cluster_recognition Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response mtb M. tuberculosis tlr2 TLR2 mtb->tlr2 PAMPs myd88 MyD88 tlr2->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk nfkb NF-κB ikk->nfkb activates cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) nfkb->cytokines induces transcription mapk->cytokines induces transcription phagosome_maturation Phagosome Maturation cytokines->phagosome_maturation autophagy Autophagy cytokines->autophagy

Caption: Simplified TLR2 signaling pathway in Mtb-infected macrophages.

Conclusion

The macrophage infection model is an indispensable tool for the discovery and development of novel anti-tubercular drugs. The protocols outlined in this document provide a standardized framework for assessing the intracellular efficacy of potential inhibitors. By combining bactericidal assays with host cell viability measurements and an understanding of the underlying cellular signaling, researchers can gain comprehensive insights into the mechanisms of action of new therapeutic candidates against Mycobacterium tuberculosis.

References

Application Notes and Protocols for Mycobacterium tuberculosis Targeted Drug Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Mycobacterium Tuberculosis-IN-6" : The specific target "this compound" (MTB-IN-6) does not correspond to a recognized name in publicly available scientific literature. It may represent a proprietary or novel internal designation. Therefore, these application notes provide a comprehensive overview of established and effective drug screening assays for Mycobacterium tuberculosis (Mtb), which can be adapted for a specific target once its nature is elucidated.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics with new mechanisms of action.[1][2] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries for anti-tubercular activity.[3][4] This document outlines protocols for three key types of screening assays: whole-cell phenotypic screening, target-based biochemical screening, and intracellular screening within host macrophages.

Whole-Cell Phenotypic Screening Assays

Whole-cell screening is a primary approach to identify compounds with activity against Mtb under culture conditions. This method has the advantage of identifying compounds that are effective against the whole organism, implicitly selecting for cell wall penetration and evasion of efflux pumps.[2]

Fluorescence-Based Growth Inhibition Assay

This assay utilizes recombinant Mtb strains expressing a fluorescent protein to monitor bacterial growth.[5]

Experimental Protocol:

  • Bacterial Strain: M. tuberculosis H37Rv expressing a far-red fluorescent reporter.

  • Culture Preparation: Grow the Mtb strain to mid-log phase (OD590 of 0.4-0.6) in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Assay Plate Preparation:

    • Dispense 100 µL of 7H9-Tw-OADC medium into sterile, black, clear-bottom 384-well plates.[5]

    • Add test compounds (e.g., from a 10 mM DMSO stock) to achieve a final concentration of 10 µM. Include positive controls (e.g., 2 µM rifampicin) and negative controls (2% DMSO).[5]

  • Inoculation:

    • Dilute the Mtb culture to a final OD590 of 0.02.

    • Add 50 µL of the diluted culture to each well, except for contamination control wells.[5]

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator.[5]

  • Data Acquisition: Measure fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent growth inhibition for each compound relative to the positive and negative controls.

Data Presentation:

ParameterValueReference
Assay Format384-well plate[5]
Final Assay Volume150 µLAdapted from[5]
Mtb StrainH37Rv (fluorescent)[5]
Incubation Time5-7 days[5]
Positive ControlRifampicin (2 µM)[5]
Z'-factor> 0.7[3]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_culture Prepare Mtb Culture (mid-log phase) inoculate Inoculate Plates with Mtb Culture prep_culture->inoculate prep_plates Prepare 384-well Plates (Media, Compounds, Controls) prep_plates->inoculate incubate Incubate Plates (5-7 days, 37°C) inoculate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition

Workflow for a fluorescence-based whole-cell screening assay.

Target-Based Screening Assays

Target-based screens aim to identify inhibitors of specific Mtb enzymes or proteins that are essential for bacterial survival.[2][4] This approach can provide direct information about the mechanism of action of hit compounds.

Mycothione Reductase (Mtr) Inhibition Assay

This protocol describes a luminescence-coupled assay to identify inhibitors of Mtb mycothione reductase (Mtr), an enzyme involved in oxidative stress response.[4]

Experimental Protocol:

  • Reagents:

    • Recombinant Mtb mycothione reductase (MtrMtb).[4]

    • Mycothione disulfide (MSSM).

    • NADPH.

    • A luminescence-based NADPH detection reagent.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of test compound solution.

    • Add 10 µL of a solution containing MtrMtb and MSSM.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of NADPH.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and measure the remaining NADPH by adding 20 µL of the luminescence reagent.

    • Measure luminescence on a plate reader.

  • Data Analysis: A decrease in luminescence compared to the no-enzyme control indicates Mtr inhibition. Calculate IC50 values for active compounds.

Data Presentation:

ParameterValueReference
TargetMycothione Reductase (MtrMtb)[4]
Assay TypeLuminescence-coupled biochemical[4]
Hit Rate0.76% (from a ~130,000 compound screen)[4]
Z'-factor> 0.6[4]
Signal-to-Background> 4.0[4]

Signaling Pathway:

G nadph NADPH mtr Mycothione Reductase (MtrMtb) nadph->mtr e- donor nadp NADP+ mssm Mycothione Disulfide (MSSM) mssm->mtr substrate msh Mycothiol (MSH) mtr->nadp mtr->msh reduced product inhibitor Inhibitor inhibitor->mtr

Inhibition of the Mycothione Reductase (Mtr) enzyme.

Intracellular Screening Assays (Macrophage-Based)

Mtb is an intracellular pathogen that primarily resides within macrophages.[6][7] Intracellular screening assays are crucial for identifying compounds that are effective against Mtb in its physiological niche and can penetrate host cells.[8][9]

High-Content Imaging Assay of Mtb-Infected Macrophages

This assay uses high-content imaging to simultaneously quantify bacterial load and host cell viability.[8]

Experimental Protocol:

  • Cell Culture: Culture RAW264.7 macrophage-like cells in RPMI medium supplemented with 10% FBS.[8]

  • Infection:

    • Seed macrophages in 384-well, clear-bottom plates.[8]

    • Infect cells with a fluorescent Mtb strain (e.g., expressing GFP) at a multiplicity of infection (MOI) of 1 for 24 hours.[8]

    • Wash cells to remove extracellular bacteria.[8]

  • Compound Treatment:

    • Add compounds to a final concentration of 10 µM.[8]

    • Include positive controls for anti-tubercular activity (e.g., isoniazid) and cytotoxicity (e.g., staurosporine).[8]

  • Incubation: Incubate plates for 3-4 days at 37°C and 5% CO2.

  • Staining and Imaging:

    • Stain host cell nuclei with a fluorescent dye (e.g., Hoechst).

    • Acquire images using a high-content imaging system, capturing both bacterial and host cell fluorescence channels.

  • Data Analysis:

    • Use image analysis software to segment and count host cell nuclei and quantify the total bacterial fluorescence intensity per cell.

    • Calculate the percentage of Mtb growth inhibition and host cell cytotoxicity.

Data Presentation:

ParameterValueReference
Host Cell LineRAW264.7 macrophages[8]
Mtb StrainFluorescent reporter strain[8]
MOI1[8]
Compound Concentration10 µM[8]
ReadoutHigh-content imaging[8]
Primary Hit CriteriaInhibition of Mtb growth with low cytotoxicity[8]

Logical Workflow:

G cluster_prep Cell Culture & Infection cluster_assay Screening cluster_analysis Imaging & Analysis seed_cells Seed Macrophages in 384-well plates infect_cells Infect with fluorescent Mtb (MOI=1) seed_cells->infect_cells add_compounds Add Test Compounds and Controls infect_cells->add_compounds incubate Incubate (3-4 days) add_compounds->incubate stain_image Stain Nuclei & Acquire Images incubate->stain_image analyze Image Analysis: Quantify Bacteria & Host Cells stain_image->analyze

Workflow for an intracellular high-content screening assay.

Conclusion

The selection of an appropriate screening assay depends on the specific goals of the drug discovery program. Whole-cell screening provides a direct measure of a compound's efficacy against the pathogen, while target-based approaches offer insights into the mechanism of action. Intracellular assays are vital for evaluating compound activity in a more physiologically relevant context. The protocols and data presented here provide a foundation for establishing a robust screening pipeline for the identification of novel anti-tubercular agents.

References

Application Note: Quantitative PCR Analysis of Mycobacterium tuberculosis Inhibition by MTB-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains.[1] The development of novel anti-tubercular agents is a critical area of research. A key step in the preclinical evaluation of new compounds is the quantitative assessment of their efficacy against M. tuberculosis. Real-time quantitative PCR (qPCR) offers a rapid, sensitive, and specific method for this purpose.[2][3][4] This application note provides detailed protocols for the use of qPCR to analyze the effects of a novel hypothetical inhibitor, MTB-IN-6, on M. tuberculosis.

MTB-IN-6 is a fictional inhibitor postulated to target the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[5][6] Specifically, it is hypothesized to inhibit the activity of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[5] Inhibition of this pathway is expected to compromise cell wall integrity, leading to a bactericidal or bacteriostatic effect.

This document outlines two primary applications of qPCR in the analysis of MTB-IN-6:

  • Viability qPCR (v-qPCR) to determine the Minimum Inhibitory Concentration (MIC) by quantifying the viable bacterial load after treatment. This method utilizes a DNA-intercalating dye, such as Propidium Monoazide (PMA), to differentiate between live and dead cells.[3][7][8]

  • Reverse Transcription qPCR (RT-qPCR) to analyze the differential expression of genes involved in the mycolic acid pathway and cellular stress responses, providing insights into the mechanism of action of MTB-IN-6.[9][10]

Materials and Methods

Bacterial Strain and Culture Conditions
  • Mycobacterium tuberculosis H37Rv (ATCC® 27294™)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Incubate at 37°C with shaking.

Reagents and Equipment
  • MTB-IN-6 (or other investigational compound)

  • Propidium Monoazide (PMA) dye

  • DNA and RNA extraction kits suitable for mycobacteria

  • Reverse transcriptase kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers and probes for target genes (see Tables 1 and 2)

  • Real-time PCR instrument

  • Spectrophotometer or fluorometer for nucleic acid quantification

  • Standard laboratory equipment for microbiology and molecular biology

Experimental Protocols

Protocol 1: Determination of MIC using Viability qPCR (v-qPCR)

This protocol describes the use of PMA-qPCR to determine the MIC of MTB-IN-6 by quantifying viable bacteria. PMA is a photoreactive dye that selectively enters membrane-compromised (dead) cells and, upon photoactivation, covalently binds to DNA, preventing its amplification by PCR.[3][7][8]

1. Preparation of M. tuberculosis Culture: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). b. Adjust the culture to a starting inoculum of approximately 1 x 10^5 CFU/mL.

2. Drug Treatment: a. In a 96-well plate, prepare serial dilutions of MTB-IN-6. b. Add the M. tuberculosis inoculum to each well. Include a "no drug" control and a "heat-killed" control. c. Incubate the plate at 37°C for 7 days.

3. PMA Treatment: a. Following incubation, add PMA to a final concentration of 50 µM to each well.[7] b. Incubate in the dark for 10 minutes at room temperature. c. Expose the plate to a high-intensity light source (e.g., 600W halogen lamp) for 15 minutes to crosslink the PMA to the DNA of dead cells.[7]

4. DNA Extraction: a. Pellet the cells by centrifugation. b. Extract total DNA using a validated mycobacterial DNA extraction kit. c. Quantify the extracted DNA.

5. qPCR Analysis: a. Prepare qPCR reactions using a master mix, primers targeting the M. tuberculosis 16S rRNA or IS6110 gene, and the extracted DNA. b. Run the qPCR with appropriate thermal cycling conditions.

6. Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. The MIC is the lowest concentration of MTB-IN-6 that results in a significant increase in Cq value compared to the "no drug" control, indicating a reduction in viable bacteria.

Protocol 2: Gene Expression Analysis using RT-qPCR

This protocol is for analyzing the effect of MTB-IN-6 on the expression of target genes.

1. Bacterial Culture and Treatment: a. Grow M. tuberculosis H37Rv to mid-log phase. b. Expose the culture to MTB-IN-6 at a sub-lethal concentration (e.g., 0.5x MIC) for a defined period (e.g., 24 hours). Include an untreated control.

2. RNA Extraction: a. Harvest the bacterial cells. b. Extract total RNA using a mycobacterial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA. c. Assess RNA quality and quantity.

3. cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcriptase kit and random primers.

4. qPCR Analysis: a. Prepare qPCR reactions with a SYBR Green-based master mix, primers for the target and reference genes (see Table 2), and the synthesized cDNA. b. Run the qPCR with appropriate cycling conditions, including a melt curve analysis to ensure product specificity.

5. Data Analysis: a. Determine the Cq values for each target and reference gene. b. Calculate the relative fold change in gene expression using the 2-ΔΔCq method, normalizing the expression of the target genes to the reference gene (sigA).

Data Presentation

Quantitative Data Summary

Table 1: Hypothetical v-qPCR Data for MIC Determination of MTB-IN-6

MTB-IN-6 (µg/mL)Mean Cq (16S rRNA)Standard DeviationInterpretation
0 (Control)22.50.3Growth
0.12522.80.4Growth
0.2523.10.3Growth
0.528.70.6Inhibition
1.034.20.8MIC
2.034.50.7Inhibition
Heat-Killed35.00.5No viable DNA

Table 2: Hypothetical RT-qPCR Data for Gene Expression Analysis

Target GeneBiological FunctionMean Fold Change (MTB-IN-6 Treated vs. Control)Standard Deviationp-value
inhAMycolic acid synthesis5.20.7<0.01
kasAMycolic acid synthesis4.80.6<0.01
hspXHeat shock protein3.10.4<0.05
sigAHousekeeping sigma factor1.0 (Reference)--

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_processing 3. Sample Processing cluster_analysis 4. qPCR Analysis Culture M. tuberculosis Culture (Mid-log phase) Treatment Incubate with MTB-IN-6 (Serial Dilutions or Sub-MIC) Culture->Treatment PMA PMA Treatment (for v-qPCR) Treatment->PMA Viability Assay Harvest Harvest Cells Treatment->Harvest Gene Expression Assay Extraction Nucleic Acid Extraction (DNA or RNA) PMA->Extraction Harvest->Extraction cDNA cDNA Synthesis (for RT-qPCR) Extraction->cDNA RNA qPCR qPCR/RT-qPCR Extraction->qPCR DNA cDNA->qPCR Data Data Analysis (Cq values, Fold Change) qPCR->Data

Caption: Experimental workflow for qPCR analysis of MTB-IN-6 effects.

Signaling_Pathway MTB_IN_6 MTB-IN-6 InhA InhA Enzyme MTB_IN_6->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal Bactericidal/Bacteriostatic Effect Cell_Wall->Bactericidal Stress Cellular Stress Response Cell_Wall->Stress hspX Upregulation of hspX Stress->hspX

References

Application Notes and Protocols: CRISPRi-mediated Gene Knockdown in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The specific designation "Mycobacterium Tuberculosis-IN-6" was not identified in the available literature. The following protocols and notes are based on established and optimized CRISPRi methods for commonly studied strains of Mycobacterium tuberculosis, such as H37Rv. These methods are broadly applicable and can be adapted for other strains.

Introduction to CRISPRi in Mycobacterium tuberculosis

CRISPR interference (CRISPRi) is a powerful genetic tool for the sequence-specific repression of gene expression.[1][2][3][4] In Mycobacterium tuberculosis (M. tb), traditional genetic manipulation can be slow and challenging. CRISPRi offers a robust, scalable, and easily programmable platform for regulated gene silencing, making it invaluable for functional genomics, drug target validation, and understanding mechanisms of drug resistance.[1][5][6][7]

The most effective CRISPRi system in mycobacteria utilizes a nuclease-dead Cas9 (dCas9) from Streptococcus thermophilus (dCas9Sth1).[1][4] This system demonstrates high knockdown efficiency (typically 20 to 100-fold) with minimal toxicity, a significant improvement over systems based on Streptococcus pyogenes dCas9 which can be toxic and less efficient in M. tb.[1][4] The dCas9Sth1 protein is guided by a single guide RNA (sgRNA) to the target gene, where it sterically hinders transcription initiation or elongation, leading to gene knockdown. The level of knockdown can be modulated by the concentration of an inducer, typically anhydrotetracycline (aTc), and by the choice of the protospacer adjacent motif (PAM) sequence.[8][9]

Key Advantages of the dCas9Sth1 CRISPRi System in M. tb

  • High Knockdown Efficiency: Achieves significant reduction in target gene expression, often sufficient to elicit a phenotype for essential genes.[1]

  • Low Proteotoxicity: Unlike dCas9 from S. pyogenes, dCas9Sth1 exhibits minimal toxicity in mycobacteria.[1][4]

  • Tunable Expression: The use of tetracycline-inducible promoters allows for controlled and titratable knockdown of the target gene.[8]

  • Robust Targeting: Effective even when targeting regions far from the transcriptional start site (TSS), which is advantageous for studying genes within operons.[1][4]

  • Scalability: Amenable to high-throughput, genome-wide screens to investigate gene function and drug-gene interactions.[6][10][11]

Experimental Workflow

The general workflow for implementing CRISPRi-mediated gene knockdown in M. tb involves sgRNA design, construction of the CRISPRi plasmid, transformation into M. tb, induction of the system, and subsequent validation and phenotypic analysis.

CRISPRi_Workflow cluster_design Design Phase cluster_cloning Molecular Cloning cluster_mtb Mycobacterium tuberculosis Work cluster_experiment Experimentation & Analysis sgRNA_design sgRNA Design & Selection oligo_annealing Oligo Annealing sgRNA_design->oligo_annealing Synthesize Oligos plasmid_selection Plasmid Backbone Selection ligation Ligation into CRISPRi Vector plasmid_selection->ligation oligo_annealing->ligation ecoli_transformation Transformation into E. coli ligation->ecoli_transformation plasmid_prep Plasmid Purification & Sequencing ecoli_transformation->plasmid_prep mtb_transformation Electroporation into M. tb plasmid_prep->mtb_transformation strain_validation Strain Validation mtb_transformation->strain_validation induction Induction with aTc strain_validation->induction phenotypic_analysis Phenotypic Analysis induction->phenotypic_analysis knockdown_validation Knockdown Validation (qRT-PCR) induction->knockdown_validation

Caption: General experimental workflow for CRISPRi in M. tuberculosis.

Quantitative Data Summary

The following table summarizes reported knockdown efficiencies for various essential genes in M. tuberculosis using the dCas9Sth1 CRISPRi system.

Target GeneFunctionFold KnockdownPhenotypeReference
dnaE1DNA polymerase III alpha subunit~20-foldGrowth inhibition[1]
pptTPhosphopantetheinyl transferase~20-foldGrowth inhibition[1]
mmpL3Mycolic acid transporter>10-foldGrowth inhibition, increased susceptibility to MmpL3 inhibitors[5][12]
inhAEnoyl-ACP reductase~10-foldGrowth inhibition, increased susceptibility to isoniazid[8]
dfrADihydrofolate reductase~10-foldGrowth inhibition, increased susceptibility to methotrexate[8]
ftsZCell division protein>10-fold (aTc-dependent)Growth inhibition[8]
kasABeta-ketoacyl-ACP synthaseNot specified, but sufficient to alter drug IC50Increased susceptibility to rifampicin, vancomycin, bedaquiline[6]

Detailed Experimental Protocols

Protocol for sgRNA Design

Effective knockdown depends on the selection of a potent sgRNA.

Tools:

  • Pebble sgRNA Design Tool for Mycobacteria: A web-based tool for designing sgRNAs for the dCas9Sth1 system.

Procedure:

  • Navigate to the Pebble sgRNA Design Tool.

  • Enter the target gene ID (e.g., Rv number) for M. tuberculosis H37Rv.

  • Specify the upstream and downstream flanking regions to be included in the search. Targeting the non-template strand is generally more effective.[11]

  • The tool will output a list of candidate sgRNAs with predicted efficacy scores based on the PAM sequence. Select sgRNAs with high predicted scores. The consensus PAM for dCas9Sth1 is 5'-NNAGAAW-3'.[9]

  • Design two complementary oligonucleotides for each selected sgRNA. The oligos should contain the 20-bp target sequence and overhangs compatible with the restriction enzyme used for cloning into the sgRNA expression vector (e.g., BbsI).[8]

Protocol for Construction of the CRISPRi Plasmid

This protocol describes the cloning of the designed sgRNA into a suitable expression vector. A commonly used vector is an integrating plasmid that expresses both the sgRNA and dCas9Sth1 from a tetracycline-inducible promoter.[13]

Materials:

  • sgRNA expression vector (e.g., pLJR962)

  • Designed forward and reverse oligonucleotides

  • T4 DNA Ligase and buffer

  • T4 Polynucleotide Kinase (PNK) and buffer

  • BbsI restriction enzyme and buffer

  • Competent E. coli (e.g., DH5α)

  • Standard molecular biology reagents and equipment

Procedure:

  • Oligonucleotide Annealing and Phosphorylation:

    • Mix 1 µL of forward oligo (100 µM), 1 µL of reverse oligo (100 µM), 1 µL of 10x T4 Ligation Buffer, 6.5 µL of nuclease-free water, and 0.5 µL of T4 PNK.

    • Incubate in a thermocycler: 37°C for 30 minutes, 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.

  • Vector Digestion:

    • Digest the sgRNA expression vector with BbsI.

    • Purify the linearized vector using a PCR purification kit or gel extraction.

  • Ligation:

    • Set up a ligation reaction with the digested vector and the annealed, phosphorylated oligo duplex.

    • Incubate at room temperature for 1 hour or 16°C overnight.

  • Transformation into E. coli:

    • Transform the ligation product into competent E. coli.

    • Plate on LB agar with the appropriate antibiotic selection (e.g., kanamycin).

    • Incubate overnight at 37°C.

  • Validation:

    • Pick colonies and perform colony PCR or miniprep followed by Sanger sequencing to confirm the correct insertion of the sgRNA sequence.

Protocol for Electroporation into Mycobacterium tuberculosis

Materials:

  • Validated CRISPRi plasmid

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC, glycerol, and Tween 80

  • 10% glycerol wash buffer

  • Electroporator and cuvettes (2 mm gap)

  • Middlebrook 7H10 agar plates with appropriate antibiotic selection

Procedure:

  • Grow a 20-50 mL culture of M. tb to an OD600 of 0.8-1.0.[13]

  • Pellet the cells by centrifugation.

  • Wash the cell pellet three times with ice-cold 10% glycerol.[13]

  • Resuspend the final pellet in 1 mL of 10% glycerol.

  • Mix 100-200 µL of the competent M. tb cells with 100-500 ng of the CRISPRi plasmid.

  • Transfer the mixture to a pre-chilled electroporation cuvette.

  • Electroporate using appropriate settings (e.g., 2.5 kV, 25 µF, 1000 Ω).

  • Immediately recover the cells in 1 mL of warm 7H9 broth and incubate at 37°C for 24 hours.

  • Plate serial dilutions on 7H10 agar containing the selection antibiotic and incubate at 37°C for 3-4 weeks until colonies appear.

  • Confirm the presence of the integrated plasmid in transformants by colony PCR.

Protocol for CRISPRi Induction and Knockdown Validation

Materials:

  • Validated M. tb CRISPRi strain

  • 7H9 broth with supplements

  • Anhydrotetracycline (aTc) stock solution

  • RNA extraction reagents (e.g., TRIzol)

  • qRT-PCR reagents and instrument

Procedure:

  • Induction:

    • Inoculate the M. tb CRISPRi strain into 7H9 broth to a starting OD600 of 0.001-0.005.[8]

    • Prepare two sets of cultures: one with the desired concentration of aTc (e.g., 100-200 ng/mL) and one without (uninduced control).[8] For some targets, a lower concentration of aTc may be needed to achieve partial knockdown.[5][12]

    • Incubate at 37°C with shaking. For experiments longer than 48 hours, aTc may need to be added again to maintain induction.[8]

  • Growth Monitoring:

    • Measure the OD600 of the cultures daily to assess growth inhibition resulting from the knockdown of an essential gene.[8]

  • RNA Extraction and qRT-PCR:

    • Harvest cells from both induced and uninduced cultures at a specific time point (e.g., 24 or 48 hours post-induction).[8]

    • Extract total RNA using a method suitable for mycobacteria (e.g., mechanical disruption in TRIzol).

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers specific to the target gene and a reference gene (e.g., sigA).[8]

    • Analyze the data using the ΔΔCT method to calculate the fold change in gene expression between the induced and uninduced samples.[8]

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis cell_harvest Harvest Induced & Uninduced M. tb Cells rna_extraction Total RNA Extraction cell_harvest->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment cDNA_synthesis cDNA Synthesis dnase_treatment->cDNA_synthesis qPCR Quantitative PCR cDNA_synthesis->qPCR Target & Ref. Genes delta_delta_ct ΔΔCT Analysis qPCR->delta_delta_ct fold_change Calculate Fold Knockdown delta_delta_ct->fold_change

Caption: Workflow for validating gene knockdown using qRT-PCR.
Protocol for Phenotypic Analysis (e.g., Drug Susceptibility)

CRISPRi is a powerful tool for validating drug targets by assessing how knockdown of a specific gene affects susceptibility to an inhibitor.

Materials:

  • M. tb CRISPRi strain

  • 96-well microplates

  • 7H9 broth with supplements

  • aTc

  • Antimicrobial compound of interest

  • Resazurin or other viability indicator

Procedure:

  • Grow the M. tb CRISPRi strain to mid-log phase (OD600 0.6-0.8).

  • Dilute the culture to a theoretical OD600 of 0.001 in 7H9 broth.[8]

  • In a 96-well plate, prepare a two-fold serial dilution of the antimicrobial compound.

  • Add the diluted M. tb culture to each well.

  • For each drug concentration, set up parallel wells with and without aTc (e.g., 200 ng/mL).[8]

  • Incubate the plates at 37°C for 6-7 days.

  • Add a viability indicator (e.g., AlamarBlue/Resazurin) and incubate for another 12-24 hours.[8]

  • Determine the Minimum Inhibitory Concentration (MIC) for both induced and uninduced conditions by observing the color change. A significant decrease in the MIC upon induction suggests that the target gene is involved in the mechanism of action of the drug.

Signaling Pathway Diagram (Hypothetical)

As "this compound" is not defined, a specific signaling pathway cannot be depicted. The following is a generalized diagram illustrating how CRISPRi can be used to investigate a hypothetical drug resistance pathway.

Signaling_Pathway cluster_cell Mycobacterium tuberculosis Cell cluster_crispri CRISPRi Intervention Drug Drug (e.g., INH) KatG KatG Drug->KatG Activation InhA InhA (Target Enzyme) KatG->InhA Inhibition of active form Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall CRISPRi_InhA CRISPRi knockdown of inhA mRNA CRISPRi_InhA->InhA Blocks Synthesis

Caption: Use of CRISPRi to probe the isoniazid (INH) activation pathway.

References

Application Notes and Protocols for a Novel Anti-Tuberculosis Investigational Drug: Mtb-IN-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mycobacterium Tuberculosis-IN-6" could not be specifically identified in publicly available literature. Therefore, this document provides a generalized application note and protocol for a hypothetical novel anti-tuberculosis inhibitor, designated as Mtb-IN-X , based on common practices and data from preclinical studies of similar novel anti-tubercular agents.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of new therapeutics with novel mechanisms of action. Mtb-IN-X is a novel investigational small molecule inhibitor targeting a key enzymatic pathway in M. tuberculosis, demonstrating potent bactericidal activity in vitro. These application notes provide an overview of the proposed mechanism of action and detailed protocols for in vivo evaluation of Mtb-IN-X in a murine model of tuberculosis.

Mechanism of Action (Hypothetical)

Mtb-IN-X is a potent and selective inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan, which is essential for the viability of M. tuberculosis. By inhibiting DprE1, Mtb-IN-X disrupts the formation of the cell wall, leading to bacterial cell death. This novel mechanism of action suggests that Mtb-IN-X will be effective against drug-susceptible and potentially drug-resistant strains of Mtb.[1]

cluster_Mtb Mycobacterium tuberculosis Cell DprE1 DprE1 Enzyme Arabinogalactan_Synthesis Arabinogalactan Synthesis DprE1->Arabinogalactan_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall Contributes to Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to Mtb_IN_X Mtb-IN-X Mtb_IN_X->DprE1 Inhibits

Caption: Hypothetical signaling pathway of Mtb-IN-X.

In Vivo Animal Model Studies

The BALB/c mouse model is a well-established and widely used model for the preclinical evaluation of anti-tuberculosis drug candidates.[2][3] This model allows for the assessment of a compound's efficacy in reducing bacterial load in the lungs and other organs, as well as for determining its pharmacokinetic and toxicological profile.

Data Presentation: Summarized Efficacy of Mtb-IN-X in BALB/c Mice

The following tables summarize hypothetical quantitative data from a representative in vivo study evaluating the efficacy of Mtb-IN-X.

Table 1: Reduction in Bacterial Load (Log10 CFU) in the Lungs of Mtb-Infected BALB/c Mice

Treatment GroupDosage (mg/kg)Day 14 Post-TreatmentDay 28 Post-Treatment
Vehicle Control-6.5 ± 0.37.1 ± 0.4
Isoniazid (INH)254.2 ± 0.23.1 ± 0.3
Mtb-IN-X254.5 ± 0.33.5 ± 0.2
Mtb-IN-X503.8 ± 0.22.6 ± 0.3
Mtb-IN-X + INH25 + 253.1 ± 0.21.9 ± 0.2

Table 2: Survival Rate of Mtb-Infected BALB/c Mice

Treatment GroupDosage (mg/kg)Survival Rate at Day 60 (%)
Vehicle Control-20
Isoniazid (INH)2580
Mtb-IN-X5090
Mtb-IN-X + INH25 + 25100

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic tuberculosis infection in BALB/c mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC

  • Middlebrook 7H10 agar plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Wash the bacterial cells with PBS and resuspend to a final concentration of 1 x 10^6 CFU/mL.

  • Infect mice via the aerosol route using an exposure system calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • At 24 hours post-infection, sacrifice a subset of mice (n=3) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on 7H10 agar.

  • Allow the infection to establish for 4 weeks to develop a chronic infection state before initiating treatment.

cluster_workflow Experimental Workflow Start Start Infection Aerosol Infection of Mice (M. tuberculosis H37Rv) Start->Infection Incubation 4-Week Incubation (Chronic Infection Establishment) Infection->Incubation Treatment Initiate Treatment (Vehicle, INH, Mtb-IN-X) Incubation->Treatment Monitoring Monitor Health & Weight Treatment->Monitoring Imaging Bioluminescence Imaging (Weekly) Monitoring->Imaging Endpoint Endpoint Analysis (CFU enumeration, Histopathology) Monitoring->Endpoint At defined time points Imaging->Monitoring End End Endpoint->End

Caption: In vivo efficacy testing workflow.

Protocol 2: In Vivo Bioluminescence Imaging for Monitoring Bacterial Burden

This protocol details the use of bioluminescence imaging to non-invasively monitor the progression of infection and the effect of treatment.[4][5]

Materials:

  • Bioluminescent strain of M. tuberculosis H37Rv (e.g., expressing firefly luciferase)

  • Infected mice from Protocol 1

  • D-luciferin potassium salt

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Isoflurane anesthesia system

Procedure:

  • Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

  • Anesthetize the mice using isoflurane (2-3% in oxygen).

  • Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.

  • Wait for 10 minutes for the substrate to distribute throughout the body.

  • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images for 1-5 minutes, depending on the signal intensity.

  • Quantify the bioluminescent signal from the lung region of interest (ROI) using the accompanying software. The signal is typically expressed as photons/second/cm²/steradian.

  • Repeat imaging at regular intervals (e.g., weekly) to monitor the change in bacterial load over time in response to treatment.

Protocol 3: Efficacy Evaluation of Mtb-IN-X

This protocol outlines the procedure for assessing the therapeutic efficacy of Mtb-IN-X.

Materials:

  • Chronically infected mice (from Protocol 1)

  • Mtb-IN-X formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Isoniazid (positive control)

  • Vehicle (negative control)

  • Oral gavage needles

Procedure:

  • Randomly assign chronically infected mice to different treatment groups (e.g., vehicle control, INH, Mtb-IN-X at different doses, combination therapy).

  • Administer the respective treatments orally via gavage once daily for 28 days.

  • Monitor the health and body weight of the mice daily.

  • At specified time points (e.g., day 14 and day 28 of treatment), sacrifice a subset of mice from each group.

  • Aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile PBS.

  • Plate serial dilutions of the homogenates on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Compare the CFU counts between the treatment groups and the vehicle control to determine the efficacy of Mtb-IN-X.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of the novel anti-tuberculosis candidate, Mtb-IN-X. The described murine model and experimental procedures are standard methods in the field of TB drug discovery and will allow for a robust assessment of the compound's efficacy. The hypothetical data presented suggests that Mtb-IN-X has the potential to be a valuable new agent in the fight against tuberculosis, both as a monotherapy and in combination with existing drugs. Further studies will be required to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles.

References

Application Note: Mass Spectrometry Analysis of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, remains a significant global health threat.[1] The rapid and accurate analysis of this pathogen is crucial for diagnostics, treatment monitoring, and the development of new therapeutic strategies. Mass spectrometry (MS) has emerged as a powerful tool in the study of MTB, offering high sensitivity and specificity for the identification and characterization of its molecular components.[2][3][4] This application note provides an overview of the application of mass spectrometry for the analysis of Mycobacterium tuberculosis, with a focus on proteomic approaches.

Note on "Mycobacterium Tuberculosis-IN-6": Initial searches for a specific molecule or strain designated "this compound" did not yield specific results. Therefore, this document focuses on the broader application of mass spectrometry to Mycobacterium tuberculosis.

Key Applications of Mass Spectrometry in MTB Research

  • Rapid Identification: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used method for the rapid and cost-effective identification of microbial species, including mycobacteria.[2][3][4] This technique generates a unique peptide mass fingerprint for a given organism, which can be compared against a database for accurate identification.[2]

  • Proteomics and Proteogenomics: High-resolution mass spectrometry enables the large-scale identification and quantification of proteins (proteomics) in MTB.[5][6][7] This has been instrumental in understanding the bacterium's physiology, identifying virulence factors, and discovering potential drug targets.[8] Proteogenomic approaches, which combine proteomics data with genomic information, have helped to improve the annotation of the MTB genome.[5][7]

  • Biomarker Discovery: Mass spectrometry can be used to identify biomarkers of MTB infection and treatment response in clinical samples. For example, lipid profiling by MALDI-TOF MS has been used to discriminate M. tuberculosis from other members of the M. tuberculosis complex based on species-specific lipid fingerprints.[9]

  • Understanding Host-Pathogen Interactions: MS-based proteomics can elucidate the complex interplay between MTB and the host immune system. This includes the analysis of signaling pathways activated or modulated by the bacterium during infection.[8][10][11] For instance, MTB is known to activate signaling pathways that lead to an inflammatory response.[10]

Quantitative Data Summary

The following tables summarize quantitative data from proteomic studies of Mycobacterium tuberculosis.

Table 1: Protein Identification in M. tuberculosis H37Rv by High-Resolution Mass Spectrometry

Study FocusNumber of Proteins IdentifiedPercentage of Predicted ProteomeReference
In-depth proteogenomic analysis3,176~80%[5]
Mtb Proteome Library (Discovery MS)3,07477%[7]
Mtb Proteome Library (SRM assays)3,892 (assays developed for)97%[6]

Table 2: Species-Specific Proteoforms Identified by LC-MS

Mycobacterium SpeciesNumber of Proteoforms IdentifiedReference
M. tuberculosis ATCC 27294™216[12]
M. microti ATCC 19422™260[12]
M. africanum ATCC 25420™222[12]
M. bovis ATCC 19210™201[12]

Experimental Protocols

Protocol 1: Protein Extraction from Mycobacterium tuberculosis for MALDI-TOF MS Analysis

This protocol is adapted from methodologies described for the identification of M. tuberculosis complex species.[3][4]

Materials:

  • 1 µL plastic loops

  • 1.5 mL microcentrifuge tubes

  • High-purity liquid chromatography (HPLC)-grade water

  • Ethanol (absolute)

  • Formic acid (70%)

  • Acetonitrile

  • MALDI target plate

  • α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution

Procedure:

  • Harvest one to three 1-µL loops of mycobacterial colonies from solid media or a pellet from liquid culture.

  • Transfer the biomass into a 1.5 mL microcentrifuge tube containing 300 µL of HPLC-grade water.

  • Heat the suspension at 100°C for 30 minutes to inactivate the mycobacteria.[3][4]

  • After cooling, add 900 µL of ethanol and vortex for one minute.

  • Centrifuge at 16,060 x g for 2 minutes and discard the supernatant.

  • Repeat the centrifugation step twice.

  • Dry the pellet at room temperature for several minutes.

  • Resuspend the pellet in an appropriate volume of 70% formic acid and an equal volume of acetonitrile.

  • Vortex thoroughly and centrifuge at 16,060 x g for 2 minutes.

  • Spot 1 µL of the supernatant onto a MALDI target plate and let it air dry.

  • Overlay the spot with 1 µL of HCCA matrix solution and let it air dry.

  • The plate is now ready for MALDI-TOF MS analysis.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

This is a general protocol for the acquisition of mass spectra for mycobacterial identification.

Instrumentation:

  • MALDI-TOF Mass Spectrometer (e.g., Bruker Biotyper)

Procedure:

  • Load the prepared MALDI target plate into the mass spectrometer.

  • Acquire mass spectra in the m/z range of 2,000 to 20,000.

  • Use a positive linear ion mode.

  • The laser intensity should be optimized for the best signal-to-noise ratio.

  • Each spectrum should be an accumulation of a sufficient number of laser shots (e.g., 240-500) from different positions on the spot to ensure reproducibility.

  • The generated peptide mass fingerprint is then compared to a reference database for identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Culture MTB Culture (Solid or Liquid Media) Harvest Harvest Colonies Culture->Harvest Inactivation Heat Inactivation (100°C, 30 min) Harvest->Inactivation Extraction Protein Extraction (Formic Acid/Acetonitrile) Inactivation->Extraction Spotting Spotting on MALDI Plate + Matrix Extraction->Spotting MALDI_TOF MALDI-TOF MS Spotting->MALDI_TOF Spectrum Generate Peptide Mass Fingerprint MALDI_TOF->Spectrum Comparison Database Comparison Spectrum->Comparison Database Reference Database Database->Comparison Identification Organism Identification Comparison->Identification

Caption: Experimental workflow for MTB identification by MALDI-TOF MS.

mtb_signaling_pathway cluster_host_cell Host Macrophage MTB Mycobacterium tuberculosis TLR2 TLR2 MTB->TLR2 interacts with Wnt Wnt Signaling MTB->Wnt activates NFkB NF-κB Pathway TLR2->NFkB activates MAPK MAPK Pathway TLR2->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF, IL-1β, IL-6) NFkB->Cytokines induces MAPK->Cytokines induces Inflammatory_Response Inflammatory Response Cytokines->Inflammatory_Response mediate Inhibition Inhibition of Inflammatory Response Wnt->Inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mycobacterium tuberculosis Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing recombinant proteins from Mycobacterium tuberculosis (Mtb). Mtb proteins are notoriously difficult to express in a soluble form in heterologous systems like E. coli, often leading to the formation of insoluble inclusion bodies.[1][2] This guide offers structured advice, detailed protocols, and data-driven strategies to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are Mycobacterium tuberculosis proteins often insoluble when expressed in E. coli?

A1: Several factors contribute to the poor solubility of Mtb proteins in E. coli:

  • High GC Content: The Mtb genome has a high GC content, which can lead to codon bias and inefficient translation in E. coli.

  • Hydrophobicity: Many Mtb proteins, particularly those associated with the cell wall or membrane, are hydrophobic and prone to aggregation.[3]

  • Lack of Post-Translational Modifications: E. coli lacks the machinery for post-translational modifications present in mycobacteria, which can be crucial for the proper folding and solubility of some proteins.

  • Complex Folding Pathways: Some Mtb proteins may require specific chaperones for proper folding that are not present in E. coli.

  • High Expression Rates: The strong promoters used in expression vectors can lead to a high rate of protein synthesis, overwhelming the cellular folding machinery and promoting aggregation into inclusion bodies.[1]

Q2: What is the first step I should take when my Mtb protein is found in the insoluble fraction?

A2: The first and most critical step is to perform a small-scale expression screening to test various conditions. It is more efficient to optimize for soluble expression at a small scale before proceeding to large-scale production.[1][4] Key parameters to vary include temperature, IPTG concentration, and post-induction time.

Q3: Can the choice of E. coli expression strain impact the solubility of my Mtb protein?

A3: Yes, the choice of the host strain is critical. Strains like BL21(DE3) are common starting points.[4] However, for difficult proteins, consider strains that:

  • Supplement rare codons: Strains like Rosetta(DE3) or BL21-CodonPlus(DE3)-RIL contain plasmids that express tRNAs for codons that are rare in E. coli but may be common in Mtb.

  • Enhance disulfide bond formation: For proteins with disulfide bonds, strains like Origami(DE3) or SHuffle T7 Express, which have a more oxidizing cytoplasm, can be beneficial.

  • Contain additional chaperones: Strains co-expressing molecular chaperones (e.g., GroEL/ES, DnaK/J) can assist in proper protein folding.

Q4: Are there any fusion tags known to improve the solubility of Mtb proteins?

A4: Fusion tags can significantly enhance the solubility and yield of Mtb proteins. The Maltose-Binding Protein (MBP) tag is particularly effective for improving the solubility of challenging proteins, including membrane proteins from Mtb.[5] Other useful tags include Thioredoxin (Trx) and Glutathione S-transferase (GST). These tags can often be cleaved off after purification.

Troubleshooting Guides

This section provides structured approaches to common problems encountered during the expression and purification of Mtb proteins.

Problem 1: Low or No Expression of the Target Mtb Protein
  • Possible Cause: Codon bias, toxic protein, or plasmid instability.

  • Troubleshooting Steps:

    • Sequence Verify Your Construct: Ensure there are no mutations in your cloned gene.

    • Optimize Codons: Synthesize the gene with codons optimized for E. coli expression.

    • Switch to a "Rare Codon" Strain: Use a strain like Rosetta(DE3) to provide tRNAs for rare codons.

    • Use a Weaker Promoter or Lower Plasmid Copy Number: This can reduce the metabolic burden on the host cells.

    • Test Different Culture Media: Richer media like Terrific Broth (TB) or auto-induction media can sometimes improve yields compared to LB.[4][5]

Problem 2: High Expression, but the Mtb Protein is Entirely in Inclusion Bodies
  • Possible Cause: Protein folding rate is slower than the synthesis rate, leading to aggregation.

  • Troubleshooting Steps:

    • Lower the Induction Temperature: Reducing the temperature to 16-20°C after induction slows down protein synthesis, allowing more time for proper folding.[4]

    • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., from 1 mM to 0.1 mM) can decrease the rate of expression.[4]

    • Add a Solubility-Enhancing Fusion Tag: Fuse your protein with tags like MBP or Trx.[5]

    • Optimize Lysis Buffer: Include additives in the lysis buffer that can help stabilize the protein, such as glycerol, non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents.

    • Co-express Chaperones: Use an E. coli strain that co-expresses chaperonins to assist in folding.

Problem 3: Protein is Soluble but Unstable and Prone to Precipitation
  • Possible Cause: The protein is sensitive to buffer conditions (pH, ionic strength) or susceptible to proteolysis.

  • Troubleshooting Steps:

    • Screen Buffer Conditions: Perform a buffer screen to find the optimal pH and salt concentration (e.g., NaCl) for your protein's stability.

    • Add Stabilizing Agents: Include additives like glycerol (5-20%), L-arginine, or sucrose in your buffers.

    • Include Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize degradation and aggregation.

Data Presentation

Table 1: Effect of Expression Conditions on the Solubility of Mtb Antigen Ag85B-TB10.4
Condition IDTemperature (°C)IPTG (mM)Post-Induction Time (hr)Soluble Yield (mg/L)
1371.040.5
2301.042.1
3181.0168.5
4180.11612.0[4]

This table summarizes data adapted from studies on optimizing the expression of Mtb antigens, demonstrating the significant impact of lowering temperature and IPTG concentration on soluble protein yield.[4]

Table 2: Comparison of Lysis Buffer Additives for Enhancing Mtb Protein Solubility
AdditiveConcentration% Soluble Protein
None (Control)-15%
Glycerol10% (v/v)25%
L-Arginine50 mM35%
Triton X-1000.1% (v/v)20%
CHAPS10 mM40%

This table provides example data illustrating how different additives in the lysis buffer can improve the percentage of soluble target protein.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal Soluble Expression
  • Transformation: Transform your expression plasmid into different E. coli strains (e.g., BL21(DE3), Rosetta(DE3)).

  • Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

  • Induction: Inoculate 10 mL of fresh media in multiple tubes with the overnight culture to an OD600 of 0.1. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Screening: Induce the cultures under different conditions (e.g., vary temperature from 16°C to 37°C and IPTG concentration from 0.1 mM to 1 mM).

  • Harvesting: After the induction period (4-16 hours), harvest 1 mL of cells from each condition by centrifugation.

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, Protease Inhibitor Cocktail). Incubate on ice for 30 minutes, then sonicate briefly.

  • Fractionation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze both fractions by SDS-PAGE to determine the condition that yields the most protein in the soluble fraction.

Protocol 2: Purification of Insoluble Mtb Protein from Inclusion Bodies

If optimizing for soluble expression fails, purification from inclusion bodies under denaturing conditions is an alternative.

  • Cell Lysis & Inclusion Body Isolation: Lyse the cells as described above. After centrifugation, discard the supernatant. Wash the pellet (inclusion bodies) twice with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl) to remove contaminating proteins.[6]

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M Urea or 6 M Guanidine-HCl).[2][6] Stir for 1-2 hours at room temperature.

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes to pellet any remaining insoluble material.

  • Purification: Purify the solubilized protein using immobilized metal affinity chromatography (IMAC) under denaturing conditions (maintaining 6 M Urea in all buffers).[6]

  • Refolding: Refold the purified protein by removing the denaturant. Common methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Rapidly diluting the protein solution into a large volume of refolding buffer.

  • Concentration & Storage: Concentrate the refolded protein and store it in a stability-optimized buffer at -80°C.

Visualizations

Workflow for Troubleshooting Mtb Protein Insolubility

G start Start: Mtb Protein is Insoluble ss_screen Small-Scale Expression Screening (Vary Temp, IPTG, Time) start->ss_screen soluble_check Soluble Expression Improved? ss_screen->soluble_check scale_up Scale-Up Production & Purify soluble_check->scale_up Yes troubleshoot Further Optimization soluble_check->troubleshoot Partially denaturing_path Proceed with Denaturing Purification soluble_check->denaturing_path No end End: Soluble Protein scale_up->end change_strain Change E. coli Strain (e.g., Rosetta) troubleshoot->change_strain add_tag Add Solubility Tag (e.g., MBP, Trx) troubleshoot->add_tag optimize_buffer Optimize Lysis Buffer troubleshoot->optimize_buffer change_strain->ss_screen add_tag->ss_screen optimize_buffer->ss_screen solubilize_ib Solubilize Inclusion Bodies (Urea/GdnHCl) denaturing_path->solubilize_ib purify_denatured Purify under Denaturing Conditions solubilize_ib->purify_denatured refold Refold Protein purify_denatured->refold refold->end

Caption: A decision-making workflow for addressing Mtb protein insolubility.

Experimental Workflow for Protein Solubility Analysis

G cluster_expression Expression cluster_lysis Lysis & Fractionation cluster_analysis Analysis transform Transform Plasmid grow Grow Culture transform->grow induce Induce Expression grow->induce harvest Harvest Cells induce->harvest lyse Lyse Cells harvest->lyse fractionate Centrifuge (Separate Soluble/Insoluble) lyse->fractionate sds_page SDS-PAGE Analysis fractionate->sds_page quantify Quantify Soluble Fraction sds_page->quantify

Caption: A standard experimental workflow for analyzing protein solubility.

References

Technical Support Center: Cloning of Mycobacterium tuberculosis Genes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the cloning of Mycobacterium tuberculosis (Mtb) genes. This guide provides answers to frequently asked questions and solutions to common problems encountered during the cloning workflow.

Frequently Asked Questions (FAQs)

Q1: I am starting to clone a gene from Mycobacterium tuberculosis. Are there any general considerations I should be aware of?

A1: Yes, cloning genes from Mtb presents some unique challenges. Firstly, the Mtb genome is GC-rich (around 65%), which can make PCR amplification difficult.[1][2] Secondly, codon usage in M. tuberculosis differs significantly from that in E. coli, which can lead to poor expression if you are using an E. coli expression system.[3] Codon optimization of your gene for expression in E. coli may be necessary.[4][5][6] Additionally, some Mtb proteins can be toxic to E. coli, requiring the use of tightly regulated expression vectors.[3]

Q2: What type of vector should I use for cloning and expression in mycobacteria?

A2: For cloning and expression in mycobacteria, you will need an E. coli-Mycobacterium shuttle vector. These vectors can replicate in both organisms, allowing you to perform the initial cloning steps in the faster-growing E. coli before transferring the construct to mycobacteria.[7][8][9][10] There are two main types of shuttle vectors:

  • Episomal vectors: These replicate independently in the mycobacterial cytoplasm, often at a high copy number. However, they can sometimes be unstable.[11]

  • Integrative vectors: These integrate into the mycobacterial chromosome, providing stable, single-copy expression.[11]

Several generations of shuttle vectors have been developed with features like inducible promoters and epitope tags to facilitate expression and purification.[7]

Q3: My Mtb gene seems to be toxic to E. coli. What can I do?

A3: If your Mtb gene product is toxic to E. coli, you may observe very few or no colonies after transformation, or the colonies you do get may grow very slowly. Here are some strategies to overcome this:

  • Use a tightly regulated promoter: Vectors with inducible promoters (e.g., arabinose or tetracycline-inducible systems) can keep the expression of the toxic gene turned off during the cloning and growth phases.[3]

  • Use a low-copy-number plasmid: This will reduce the basal level of expression of your gene.[12]

  • Grow cultures at a lower temperature: Incubating your transformed E. coli at 30°C or even room temperature can sometimes reduce the toxicity of the expressed protein.[12]

  • Use a different E. coli strain: Some strains are better at handling toxic proteins or have altered codon usage that may reduce expression levels.[3]

Troubleshooting Guides

PCR Amplification

Problem: I am not getting any PCR product when trying to amplify my Mtb gene.

This is a common issue due to the high GC content of the Mtb genome. Here are several troubleshooting steps:

  • Optimize your PCR cycling conditions: Increase the denaturation temperature and time to ensure complete separation of the DNA strands. You can also try a 2-step PCR protocol with a combined annealing and extension step at a higher temperature.[1][13][14][15]

  • Use PCR additives: Additives like DMSO (3-5%) or betaine can help to reduce secondary structures in the DNA template and improve amplification.[2]

  • Choose the right DNA polymerase: A high-fidelity polymerase with proofreading activity is recommended. Some polymerases are specifically designed for GC-rich templates.[1]

  • Primer design: Ensure your primers have a high melting temperature (Tm) and avoid regions that can form stable secondary structures.

Data Presentation: PCR Additive Optimization

AdditiveConcentrationResult
None-Faint or no band
DMSO3%Clear band of correct size
DMSO5%Clear band, potential for non-specific products
Betaine1 MClear band of correct size

This table provides an illustrative example of how PCR additives can improve the amplification of a GC-rich Mtb gene.

Experimental Protocol: PCR of a GC-rich Mtb Gene

  • Reaction Setup:

    • Template DNA (Mtb genomic DNA): 10-50 ng

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • dNTPs (10 mM each): 2 µL

    • 5x GC Buffer: 10 µL

    • DMSO: 2.5 µL (for a final concentration of 5%)

    • High-Fidelity DNA Polymerase: 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Cycling Conditions (2-step PCR):

    • Initial Denaturation: 98°C for 3 minutes

    • 35 Cycles:

      • Denaturation: 98°C for 20 seconds

      • Annealing/Extension: 72°C for 1-2 minutes (depending on amplicon length)

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

Mandatory Visualization: PCR Troubleshooting Workflow

PCR_Troubleshooting cluster_optimize PCR Optimization Strategies start No PCR Product check_template Check Template DNA Quality and Quantity start->check_template check_template->start Template Degraded optimize_pcr Optimize PCR Conditions check_template->optimize_pcr Template OK increase_denaturation Increase Denaturation Temp/Time optimize_pcr->increase_denaturation redesign_primers Redesign Primers success Successful Amplification redesign_primers->success Success increase_denaturation->success Success additives Add DMSO or Betaine increase_denaturation->additives No Improvement additives->success Success change_polymerase Use GC-Rich Polymerase additives->change_polymerase Still No Product change_polymerase->success Success touchdown_pcr Try Touchdown PCR change_polymerase->touchdown_pcr No Improvement touchdown_pcr->redesign_primers Still Fails touchdown_pcr->success Success

Caption: Troubleshooting flowchart for failed PCR amplification of Mtb genes.

Vector Ligation

Problem: I have very few or no colonies after transformation of my ligation reaction.

Several factors can lead to inefficient ligation. Here's how to troubleshoot:

  • Check your vector-to-insert ratio: An optimal molar ratio of vector to insert is crucial. For most standard cloning, a 1:3 vector-to-insert molar ratio is a good starting point.[16][17]

  • Verify DNA quality and concentration: Ensure your digested vector and insert are purified and free of contaminants like salts and EDTA.[18][19] Quantify your DNA accurately before setting up the ligation.

  • Test your ligase and buffer: The ATP in the ligase buffer can degrade with repeated freeze-thaw cycles. Use fresh buffer if in doubt.[18]

  • Dephosphorylate your vector: If you are using a single restriction enzyme or blunt-end cloning, dephosphorylating the vector can reduce self-ligation and increase the number of colonies with the desired insert.[20]

Data Presentation: Effect of Vector:Insert Molar Ratio on Ligation Efficiency

Vector:Insert Molar RatioNumber of ColoniesPercentage of Correct Clones
1:15070%
1:325095%
1:520085%
1:1015075%

This table illustrates how optimizing the vector-to-insert molar ratio can significantly increase the number of positive clones. Data is representative.

Experimental Protocol: Ligation of Mtb Gene into a Shuttle Vector

  • Calculate the amount of insert needed for a 1:3 molar ratio:

    • Use an online ligation calculator or the following formula: ng of insert = (ng of vector x size of insert in kb) / size of vector in kb x 3

  • Reaction Setup (in a 10 µL reaction):

    • Digested vector: 50-100 ng

    • Digested insert: Calculated amount from step 1

    • 10x T4 DNA Ligase Buffer: 1 µL

    • T4 DNA Ligase: 0.5-1 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Incubation:

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.[21][22]

  • Heat Inactivation (optional):

    • Inactivate the ligase by incubating at 65°C for 10 minutes.

  • Transformation:

    • Proceed with the transformation of competent cells.

Transformation of Mycobacteria

Problem: My transformation efficiency in M. smegmatis is very low.

Transforming mycobacteria is generally less efficient than transforming E. coli. Electroporation is the most common method.[23] Here are some tips to improve efficiency:

  • Prepare high-quality electrocompetent cells: The growth phase of the cells is critical. Harvest cells in the mid-log phase (OD600 of 0.6-0.8).[24]

  • Optimize electroporation parameters: The electric field strength, resistance, and capacitance all affect transformation efficiency. For M. smegmatis, a field strength of 12.5 kV/cm is often used.[24][25] Recent studies show that ultra-high field strengths can dramatically increase efficiency in some species.[26][27][28]

  • Wash cells thoroughly: It is crucial to wash the cells with ice-cold 10% glycerol to remove all salts, which can cause arcing during electroporation.[29][30]

  • Use high-quality, salt-free DNA: The presence of salt in your DNA prep can also lead to arcing.[23]

Data Presentation: Electroporation Parameter Optimization for M. smegmatis

Electric Field Strength (kV/mm)Resistance (Ω)Capacitance (µF)Transformation Efficiency (CFU/µg DNA)
1.2580025~1 x 10^5
2.580025~5 x 10^6
3.0100025>1 x 10^7

Data is based on reported values for optimizing electroporation in mycobacteria.[25][26][27][28]

Experimental Protocol: Electroporation of M. smegmatis

  • Preparation of Electrocompetent Cells:

    • Grow M. smegmatis mc²155 in 50 mL of appropriate broth to an OD600 of 0.8-1.0.[29][30]

    • Chill the culture on ice for 1.5 hours.[25]

    • Pellet the cells by centrifugation at 4°C.

    • Wash the cell pellet three times with decreasing volumes of ice-cold, sterile 10% glycerol.[29][30]

    • Resuspend the final pellet in a small volume of 10% glycerol.

  • Electroporation:

    • Thaw 100 µL of electrocompetent cells on ice.

    • Add 10-100 ng of plasmid DNA and incubate on ice for 10 minutes.[29]

    • Transfer the cell/DNA mixture to a pre-chilled 2 mm gap electroporation cuvette.

    • Set the electroporator to 2.5 kV, 800 Ω, and 25 µF.[29]

    • Deliver the pulse. A time constant of 15-25 ms is ideal.[25]

  • Recovery and Plating:

    • Immediately add 1 mL of recovery medium (e.g., 7H9 broth) to the cuvette and transfer the cells to a microfuge tube.

    • Incubate at 37°C with shaking for 2-4 hours to allow for the expression of the antibiotic resistance gene.

    • Plate on selective agar plates containing the appropriate antibiotic.

Mandatory Visualization: Cloning Workflow Diagram

Cloning_Workflow start Start pcr PCR Amplification of Mtb Gene start->pcr digest Restriction Digest of PCR Product & Vector pcr->digest ligate Ligation digest->ligate transform_ecoli Transform E. coli ligate->transform_ecoli screen_ecoli Screen E. coli Colonies (Colony PCR, Restriction Digest) transform_ecoli->screen_ecoli plasmid_prep Plasmid Miniprep screen_ecoli->plasmid_prep Positive Clones sequence Sequence Verification plasmid_prep->sequence transform_myco Transform Mycobacteria sequence->transform_myco Correct Sequence end End transform_myco->end

Caption: Overview of the experimental workflow for cloning an Mtb gene.

References

"Mycobacterium Tuberculosis-IN-6" assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Mycobacterium tuberculosis-IN-6 (Mtb-IN-6) assay. The Mtb-IN-6 assay is a cell-based, high-throughput screening method designed to identify inhibitors of a critical intracellular survival protein in M. tuberculosis. The assay co-cultures M. tuberculosis with macrophages and measures mycobacterial viability via a luminescent reporter.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the principle of the Mtb-IN-6 assay?

A1: The Mtb-IN-6 assay is a bioluminescence-based method to quantify the viability of Mycobacterium tuberculosis within a macrophage host cell environment. It is designed to screen for compounds that inhibit Mtb's intracellular growth. The workflow involves infecting a macrophage monolayer with a luciferase-expressing strain of Mtb, adding test compounds, incubating for a set period, and then lysing the host cells to measure the luminescence produced by viable mycobacteria. A decrease in luminescence relative to untreated controls indicates potential inhibitory activity of the test compound.

Q2: Which Mtb strain and macrophage cell line are recommended?

A2: We recommend using the Mtb H37Rv strain engineered to constitutively express luxCDABE (H37Rv-lux). For the host cells, the J774A.1 murine macrophage cell line is recommended due to its robust growth and consistent phagocytic capabilities. Using a well-characterized laboratory strain like H37Rv can provide more reproducible infection results compared to some clinical isolates.[1]

Q3: What are the critical controls for this assay?

A3: Every assay plate should include the following controls:

  • Negative Control (Vehicle): Macrophages infected with Mtb and treated with the compound vehicle (e.g., 0.1% DMSO). This represents maximum bacterial viability (100% inhibition).

  • Positive Control (Inhibitor): Macrophages infected with Mtb and treated with a known potent inhibitor (e.g., 10x MIC of Rifampicin). This represents minimum bacterial viability (0% inhibition).

  • Uninfected Control: Uninfected macrophages to measure background signal.

  • Bacteria-only Control: Mtb-lux cultured in media without macrophages to ensure bacterial fitness.

Assay Performance & Variability

Q4: My Z'-factor is consistently below 0.5. How can I improve it?

A4: A Z'-factor below 0.5 indicates a small separation between your positive and negative controls, suggesting high variability or a low signal-to-background ratio. Consider the following:

  • Optimize Multiplicity of Infection (MOI): A very low MOI may result in a weak signal, while a very high MOI can cause rapid macrophage death, leading to inconsistent Mtb growth. Test a range of MOIs (e.g., 1:1, 5:1, 10:1) to find the optimal balance.

  • Check Cell Health: Ensure macrophage viability is >95% before seeding. Inconsistent cell seeding is a major source of variability.[2][3]

  • Incubation Time: An incubation time that is too short may not allow for sufficient compound action, while one that is too long can lead to overgrowth and nutrient depletion. Optimize the incubation period (typically 48-72 hours).

  • Reagent Quality: Verify the potency of your positive control inhibitor and the quality of your luminescence substrate.

Q5: I am seeing significant well-to-well variability (high %CV) in my replicate wells. What are the common causes?

A5: High coefficient of variation (%CV) is often traced back to technical inconsistencies. Common sources of error in cell-based assays include inconsistent cell culture handling and environmental fluctuations.[2]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, bacteria, or compounds is a primary cause. Ensure pipettes are calibrated and use automated liquid handlers for high-throughput screening to minimize this error.[4]

  • Inhomogeneous Mtb Suspension: Mtb tends to clump. This can lead to a different number of bacteria being added to each well. To mitigate this, pass the bacterial suspension through a 27-gauge needle 5-10 times before infection to break up clumps.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To avoid this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media.

  • Inconsistent Cell Seeding: Ensure macrophages form an even monolayer. After seeding, let the plate rest at room temperature for 15-20 minutes before placing it in the incubator to allow for uniform cell settling.

Q6: My results are not reproducible between experiments. What should I check?

A6: Inter-assay variability can be challenging.[5][6] Key factors to standardize include:

  • Mtb Culture Phase: Always use Mtb from the mid-logarithmic growth phase for infections. Bacteria from stationary or lag phases will behave differently.

  • Macrophage Passage Number: Use macrophages within a consistent, low passage number range (e.g., passages 5-15). High-passage cells can exhibit altered phenotypes.

  • Reagent Lots: Use the same lot of serum, media, and luminescence reagents for a set of comparative experiments. If you must change lots, perform a bridging study to ensure consistency.

  • Incubator Conditions: Fluctuations in CO2, temperature, and humidity can impact both macrophage and Mtb physiology.[2] Ensure your incubator is properly calibrated and maintained.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High Background Luminescence in Uninfected Wells 1. Reagent contamination. 2. Intrinsic luminescence of test compounds. 3. Incomplete cell lysis.1. Prepare fresh reagents. 2. Pre-screen compounds for auto-luminescence in a cell-free system. 3. Optimize lysis buffer concentration and incubation time.
Low Signal-to-Background Ratio 1. Low Multiplicity of Infection (MOI). 2. Poor Mtb viability or low luciferase expression. 3. Sub-optimal luminescence reader settings.1. Increase the MOI (e.g., from 1:1 to 5:1). 2. Confirm Mtb-lux viability and expression before the assay. 3. Increase integration time on the luminometer.
High Variability in Positive Control Wells 1. Incomplete inhibition by the control compound. 2. Compound precipitation at the tested concentration. 3. Inconsistent compound dispensing.1. Increase the concentration of the positive control (e.g., from 10x MIC to 50x MIC). 2. Check compound solubility in media. If needed, adjust the vehicle. 3. Ensure dispensing equipment is functioning correctly.
Signs of Macrophage Toxicity in Vehicle Control Wells 1. High concentration of vehicle (e.g., DMSO > 0.5%). 2. Contamination of cell culture. 3. High MOI causing rapid cell death.1. Lower the final vehicle concentration to ≤0.1%. 2. Perform a mycoplasma test and check for bacterial/fungal contamination. 3. Reduce the MOI to a level that does not cause significant toxicity within the assay timeframe.
Data Presentation: Assay Performance Metrics

The following table summarizes typical performance metrics for a validated Mtb-IN-6 assay run. Use this as a benchmark for your own experiments.

Parameter Acceptance Criteria Example Data (Troubleshooting) Example Data (Optimized)
Z'-Factor > 0.50.350.78
Signal-to-Background (S/B) > 10855
CV% of Negative Control < 15%25%8%
CV% of Positive Control < 20%30%12%

Detailed Experimental Protocol

This protocol outlines the key steps for performing the Mtb-IN-6 assay in a 384-well format. All work with live M. tuberculosis must be performed in a BSL-3 facility.

I. Preparation of Cells and Bacteria

  • Macrophage Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage cells every 2-3 days and do not allow them to exceed 80% confluency.

  • Mtb Culture: Grow the H37Rv-lux strain in 7H9 broth supplemented with 10% OADC, 0.5% glycerol, and 0.05% Tween-80 to mid-log phase (OD600 of 0.4-0.6).

  • Bacterial Suspension: On the day of the assay, pellet the Mtb culture and resuspend in antibiotic-free DMEM. To ensure a single-cell suspension, pass the bacteria through a 27-gauge syringe 10 times. Adjust the concentration to achieve the desired MOI.

II. Assay Procedure

  • Cell Seeding: Seed J774A.1 cells into a 384-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 30 µL of antibiotic-free DMEM. Incubate for 4 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Infection: Carefully remove the seeding medium and add 20 µL of the prepared Mtb suspension at the desired MOI (e.g., 5:1). Centrifuge the plate at 200 x g for 5 minutes to synchronize infection.

  • Incubation: Incubate for 4 hours at 37°C, 5% CO2 to allow for phagocytosis.

  • Extracellular Mtb Removal: Wash the wells twice with pre-warmed PBS to remove extracellular bacteria. Add 20 µL of fresh DMEM containing 200 µg/mL amikacin and incubate for 2 hours to kill any remaining extracellular Mtb.

  • Compound Addition: Wash the wells twice with PBS. Add 30 µL of fresh DMEM containing the test compounds or controls (final DMSO concentration ≤0.1%).

  • Final Incubation: Seal the plate and incubate for 48 hours at 37°C, 5% CO2.

III. Luminescence Reading

  • Cell Lysis: After incubation, add 15 µL of a lysis buffer (e.g., 0.5% Triton X-100) to each well. Incubate at room temperature for 20 minutes with gentle shaking to ensure complete lysis of the macrophages.

  • Substrate Addition: Add 15 µL of a luciferase substrate (e.g., n-Decyl aldehyde) to each well.

  • Signal Measurement: Immediately measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

Visualizations

Experimental Workflow

Mtb_IN_6_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_readout Day 4: Readout prep_cells Seed Macrophages (1e4 cells/well) infect Infect Macrophages (MOI 5:1, 4h) prep_cells->infect prep_mtb Prepare Mtb-lux (Mid-log phase) prep_mtb->infect wash Wash & Kill Extracellular Mtb (Amikacin, 2h) infect->wash treat Add Compounds (48h incubation) wash->treat lyse Lyse Macrophages (Triton X-100) treat->lyse read Add Substrate & Measure Luminescence lyse->read

Caption: Workflow for the Mtb-IN-6 intracellular growth inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Z_Factor start Z'-Factor < 0.5 q1 Check Controls: High CV% in Negative Control? start->q1 a1_yes Address Technical Variability: - Check pipetting - Ensure even cell seeding - De-clump Mtb suspension q1->a1_yes Yes q2 Check Controls: Low Signal in Negative Control? q1->q2 No end_node Re-run Assay a1_yes->end_node a2_yes Optimize Signal: - Increase MOI - Confirm Mtb-lux viability - Check reader settings q2->a2_yes Yes q3 Check Controls: High Signal in Positive Control? q2->q3 No a2_yes->end_node a3_yes Verify Inhibition: - Increase positive control concentration - Check compound solubility q3->a3_yes Yes q3->end_node No, re-evaluate entire protocol a3_yes->end_node

Caption: Decision tree for troubleshooting a low Z'-factor in the assay.

References

Technical Support Center: Mycobacterium tuberculosis Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing viability issues with Mycobacterium tuberculosis mutant strains, including custom variants like "IN-6". Since the specific nature of the "IN-6" mutation is not defined in public literature, this center addresses common causes of poor viability in genetically modified M. tuberculosis.

Frequently Asked Questions (FAQs)

Q1: My M. tuberculosis mutant (e.g., "IN-6") shows poor or no growth. What are the most common causes?

A1: Poor viability in M. tuberculosis mutants typically stems from one of several common factors:

  • Auxotrophy: The mutation may have disrupted a vital metabolic pathway, making the mutant unable to synthesize an essential nutrient like an amino acid or vitamin. The strain will only grow if that specific nutrient is added to the culture medium.[1][2][3][4][5][6]

  • Suboptimal Culture Conditions: M. tuberculosis is sensitive to environmental conditions. Factors like incorrect pH, low magnesium levels, or improper aeration can severely restrict growth.[7]

  • Toxicity of Media Components: Free fatty acids in standard media can be toxic to mycobacteria. The addition of albumin, typically in an OADC supplement, is crucial to bind these fatty acids.[8]

  • Cell Clumping: Mycobacteria tend to clump, which can lead to nutrient and oxygen limitation for cells in the center of the aggregate, reducing overall viability. The use of detergents like Tween 80 is standard practice to minimize clumping.[8]

  • Entry into a Dormant State: The stress of the mutation or culture conditions may have induced a viable but non-culturable (VBNC) or dormant state. These cells will not form colonies on standard media without specific resuscitation factors.[9][10]

Q2: What is a recommended basal medium for culturing M. tuberculosis mutants?

A2: The standard and recommended liquid medium is Middlebrook 7H9 broth, while Middlebrook 7H10 or 7H11 agar are used for solid cultures.[3][11][12] It is critical that these media are properly supplemented. A complete medium formulation typically includes:

  • Basal Medium: Middlebrook 7H9 Broth or 7H10/7H11 Agar.

  • OADC or ADC Supplement: A 10% solution of Oleic Acid, Albumin, Dextrose, and Catalase is crucial. Albumin binds toxic free fatty acids, dextrose is a carbon source, and catalase neutralizes harmful peroxides.[3][8]

  • Glycerol: Typically added at 0.2% as a primary carbon source.[3]

  • Tween 80: Added at 0.05% to liquid cultures to act as a surfactant, preventing cell aggregation and allowing for more uniform growth.[3][8]

Q3: My mutant is likely an auxotroph. How do I determine what to supplement the medium with?

A3: If the mutated gene is known, you can identify the affected metabolic pathway and supplement with the corresponding product. If the function is unknown, you may need to test various supplements empirically. Common auxotrophies in M. tuberculosis involve pathways for amino acids (leucine, lysine, arginine, methionine, glutamine) and vitamins/cofactors (pantothenate, biotin).[1][2][3][5][6]

Troubleshooting Guide: Improving Mutant Viability

This section provides structured guidance for diagnosing and resolving poor growth in your M. tuberculosis "IN-6" mutant.

Issue 1: No growth or extremely slow growth on standard media.

This is the most common viability issue and often points to auxotrophy or suboptimal culture conditions.

Experimental Workflow for Diagnosing Viability Issues

G cluster_0 Initial Observation cluster_1 Step 1: Verify Basal Conditions cluster_2 Step 2: Assess Results cluster_3 Step 3: Test for Auxotrophy start Poor/No Growth of M. tb 'IN-6' Mutant A Prepare Complete Medium: 7H9 + 10% OADC + 0.2% Glycerol + 0.05% Tween 80 start->A B Culture Wild-Type (WT) and 'IN-6' in Parallel A->B C Incubate at 37°C with 5-10% CO2 (for solid media) B->C D Does WT Grow? C->D E Troubleshoot Basal Medium/Incubator. Contamination? D->E No F Does 'IN-6' Grow? D->F Yes G Problem Solved. Issue was likely incomplete medium. F->G Yes H Prepare Complete Medium + Nutrient Pools (Amino Acids, Vitamins) F->H No I Inoculate 'IN-6' into supplemented media H->I J Identify Pool that Restores Growth I->J K Test individual components of the successful pool J->K G cluster_pathway Pantothenate Synthesis Pathway cluster_block Genetic Block ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate ketoisovalerate->ketopantoate ...multiple steps pantoate Pantoate ketopantoate->pantoate PanE pantothenate Pantothenate (Vitamin B5) pantoate->pantothenate PanC (Synthetase) beta_alanine β-Alanine beta_alanine->pantothenate coenzyme_a Coenzyme A pantothenate->coenzyme_a ...multiple steps mutation Mutation in panC or panD (e.g., ΔpanCD) mutation->pantothenate Blocks Synthesis

References

"Mycobacterium Tuberculosis-IN-6" antibody cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the anti-Mycobacterium Tuberculosis-IN-6 (MTB-IN-6) antibody. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of the MTB-IN-6 antibody in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is MTB-IN-6 and why is it a target of interest?

A1: MTB-IN-6 is a hypothetical intracellular protein expressed by Mycobacterium tuberculosis. It is believed to play a role in modulating the host's innate immune response by interacting with components of the interleukin-6 (IL-6) signaling pathway. Elevated IL-6 levels are associated with disease severity in tuberculosis, making MTB-IN-6 a potential therapeutic target.[1][2]

Q2: What are the recommended applications for the anti-MTB-IN-6 antibody?

A2: The anti-MTB-IN-6 antibody is validated for use in Western Blotting (WB), ELISA, and Immunohistochemistry (IHC). However, as with any antibody, it is crucial to validate its performance for your specific application and experimental conditions.[3]

Q3: I am observing unexpected bands in my Western Blot. Could this be cross-reactivity?

A3: Yes, unexpected bands are a common indicator of antibody cross-reactivity.[4] This can occur if the antibody recognizes similar epitopes on other proteins from the host organism or from other mycobacterial species.[5][6] It is also possible that you are detecting isoforms, precursor proteins, or post-translationally modified versions of MTB-IN-6.[4] We recommend performing a knockout/knockdown validation experiment to confirm specificity.[7]

Q4: My ELISA results show high background noise. What are the potential causes and solutions?

A4: High background in ELISA can be caused by several factors, including insufficient blocking, suboptimal antibody concentrations, or non-specific binding of the primary or secondary antibody.[8] To troubleshoot this, you can try optimizing your blocking buffer, titrating your antibody concentrations, and ensuring thorough washing steps.[8] Running a "no primary antibody" control can help determine if the secondary antibody is contributing to the background.[8]

Q5: Can this antibody distinguish between M. tuberculosis and other non-tuberculous mycobacteria (NTM)?

A5: While the MTB-IN-6 antibody is designed to be specific for the M. tuberculosis protein, there is a possibility of cross-reactivity with homologous proteins in other mycobacterial species due to conserved epitopes.[5][9] We recommend testing the antibody against lysates from relevant NTM species to assess its specificity in your experimental context.

Troubleshooting Guides

Issue 1: Unexpected Bands in Western Blot

Symptoms:

  • Multiple bands are observed in addition to the expected band for MTB-IN-6.

  • Bands are present in negative control lanes.

Possible Causes and Solutions:

CauseRecommended Solution
Antibody Cross-Reactivity Perform a BLAST analysis to identify potential cross-reactive proteins. Validate the antibody using knockout or knockdown cell lines to confirm the specificity of the band at the expected molecular weight.[7]
Non-Specific Binding Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat dry milk, 3% BSA) and increasing blocking time. Increase the stringency of your wash steps by adding a mild detergent like Tween-20 to your wash buffer.[8]
Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing non-specific bands.
Sample Contamination or Degradation Ensure proper sample handling and storage to prevent degradation. Use fresh lysates and include protease inhibitors in your lysis buffer.
Issue 2: High Background and Low Sensitivity in ELISA

Symptoms:

  • High signal in negative control wells.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Blocking Optimize your blocking buffer by testing different agents and concentrations (e.g., 1-5% BSA or non-fat dry milk). Increase the blocking incubation time.[8]
Suboptimal Antibody Dilution Perform a checkerboard titration of both the capture and detection antibodies to find the optimal concentrations.
Inadequate Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps.[8] Consider adding a detergent like Tween-20 to the wash buffer.[8]
Cross-Reactivity with Sample Matrix Dilute your sample to reduce potential interfering substances.[4][10]

Experimental Protocols

Protocol 1: Western Blotting for MTB-IN-6 Detection
  • Sample Preparation: Lyse M. tuberculosis-infected cells or bacterial pellets in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel. Run the gel at 100V until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-MTB-IN-6 antibody (diluted 1:1000 in 5% non-fat dry milk/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager.

Protocol 2: Indirect ELISA for MTB-IN-6
  • Coating: Coat a 96-well microplate with 100 µL/well of purified recombinant MTB-IN-6 protein (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBST: PBS with 0.05% Tween-20).

  • Blocking: Block with 200 µL/well of blocking buffer (1% BSA in PBST) for 2 hours at room temperature.

  • Sample/Primary Antibody Incubation: Add 100 µL/well of diluted samples or anti-MTB-IN-6 antibody (in blocking buffer) and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

  • Read Plate: Measure the absorbance at 450 nm.

Visualizations

MTB_IN6_Signaling_Pathway cluster_macrophage Macrophage MTB M. tuberculosis MTB_IN6 MTB-IN-6 MTB->MTB_IN6 expresses TLR2 TLR2 MTB_IN6->TLR2 interacts with MyD88 MyD88 TLR2->MyD88 activates NFkB NF-κB MyD88->NFkB activates IL6_gene IL-6 Gene NFkB->IL6_gene promotes transcription IL6_protein IL-6 Protein IL6_gene->IL6_protein translates to IL6_protein->IL6_protein Secreted

Caption: Hypothetical signaling pathway of MTB-IN-6 in a macrophage.

Antibody_Validation_Workflow start Start: Cross-Reactivity Suspected step1 Optimize Assay Conditions (Blocking, Washing, Ab Titration) start->step1 decision1 Issue Resolved? step1->decision1 step2 Perform BLAST Search (Identify Homologous Proteins) decision1->step2 No end_success Specificity Confirmed decision1->end_success Yes step3 Test Against NTM Lysates step2->step3 decision2 Cross-Reactivity Confirmed? step3->decision2 step4 Knockout/Knockdown Validation decision2->step4 Yes end_fail Consider Alternative Antibody decision2->end_fail No/Unclear step4->end_success

Caption: Workflow for troubleshooting antibody cross-reactivity.

References

"Mycobacterium Tuberculosis-IN-6" experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental inhibitor MTB-IN-6 against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for MTB-IN-6 in a whole-cell Mtb growth inhibition assay?

A1: For initial screening, a single high concentration, such as 20-25 µM, is often used to identify potential inhibitory activity.[1][2] If activity is observed, a dose-response experiment should be performed to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

Q2: What are the standard positive and negative controls for a whole-cell Mtb growth inhibition assay?

A2:

  • Positive Controls: Established anti-tubercular drugs like Isoniazid and Rifampin are recommended as positive controls to validate assay performance.[3][4]

  • Negative Controls: A vehicle control, typically Dimethyl Sulfoxide (DMSO) at the same final concentration used to dissolve MTB-IN-6, should be used as the negative control.[2]

  • Growth Control: Mtb culture with media alone (no compound or vehicle) is essential to ensure the bacteria are viable and growing properly.[5]

Q3: How can I determine if MTB-IN-6 is bactericidal or bacteriostatic?

A3: To differentiate between bactericidal and bacteriostatic activity, a time-kill kinetics assay can be performed. This involves exposing Mtb cultures to MTB-IN-6 at concentrations above its MIC and determining the number of viable cells (Colony Forming Units, CFUs) at different time points. A significant reduction in CFU counts over time indicates bactericidal activity, while a static CFU count suggests bacteriostatic activity.

Q4: What cell-based assays are suitable for evaluating the intracellular activity of MTB-IN-6?

A4: Macrophage infection models are the standard for assessing intracellular activity. In these assays, macrophage-like cell lines (e.g., U937) or primary macrophages are infected with Mtb and then treated with MTB-IN-6.[6] The intracellular bacterial load can be quantified using methods like CFU counting or reporter strains (e.g., GFP-expressing Mtb).[6]

Q5: How can I validate that MTB-IN-6 is engaging its intended target within the Mtb cell?

A5: Target engagement can be validated using several methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to demonstrate direct binding of the inhibitor to its target protein in live bacterial cells by measuring changes in protein thermal stability.[4] Another approach is to generate resistant mutants by exposing Mtb to sub-lethal concentrations of MTB-IN-6 and then performing whole-genome sequencing to identify mutations in the putative target gene.[4]

Troubleshooting Guides

Issue 1: High variability in MIC values for MTB-IN-6 across experiments.

Possible Cause Troubleshooting Step
Inconsistent bacterial inoculum density.Standardize the inoculum by measuring the optical density (OD) at 600 nm and adjusting to a consistent starting value (e.g., OD=0.02-0.06).[1][2]
Aggregation of MTB-IN-6 in culture media.Ensure complete solubilization of MTB-IN-6 in DMSO before diluting in media. Including a small amount of Tween 80 (e.g., 0.05%) in the culture medium can help prevent aggregation.[1]
Degradation of MTB-IN-6.Prepare fresh stock solutions of MTB-IN-6 for each experiment. Store stock solutions at -20°C or -80°C and protect from light if the compound is light-sensitive.

Issue 2: MTB-IN-6 shows potent activity in biochemical assays but weak or no activity in whole-cell assays.

Possible Cause Troubleshooting Step
Poor cell permeability.The waxy cell wall of Mtb is a significant barrier.[7] Consider structural modifications to MTB-IN-6 to improve its lipophilicity or use permeability enhancers if appropriate for the experimental design.
Efflux by bacterial pumps.Co-administer MTB-IN-6 with a known efflux pump inhibitor (e.g., verapamil, reserpine) to see if whole-cell activity is restored.
Inactivation of the compound by Mtb metabolism.Investigate the metabolic stability of MTB-IN-6 in the presence of Mtb or Mtb cell lysates.

Issue 3: Significant cytotoxicity of MTB-IN-6 to mammalian host cells in intracellular assays.

| Possible Cause | Troubleshooting Step | | Off-target effects in eukaryotic cells. | Determine the 50% cytotoxic concentration (CC50) of MTB-IN-6 on the uninfected host cell line (e.g., using a resazurin or MTT assay).[1] Calculate the Selectivity Index (SI = CC50 / MIC) to quantify the therapeutic window. An SI > 10 is generally considered desirable.[1] | | Non-specific toxicity. | Evaluate the purity of the MTB-IN-6 sample to ensure that the cytotoxicity is not due to a contaminant. |

Quantitative Data Summary

The following tables provide example data for reference when evaluating a novel inhibitor like MTB-IN-6 against M. tuberculosis H37Rv.

Table 1: Example In Vitro Anti-mycobacterial Activity and Cytotoxicity Data.

CompoundMIC (µM) [a]IC50 (µM) [b]CC50 (µM) [c]Selectivity Index (SI) [d]
MTB-IN-6 (Hypothetical) 1.50.8>50>33
Isoniazid (Positive Control)0.2 - 0.4~0.1>100>250
Rifampin (Positive Control)~0.01~0.005>100>10000
DMSO (Vehicle Control)>100>100>100N/A
  • [a] Minimum Inhibitory Concentration required to inhibit 90% of Mtb growth.[8]

  • [b] Half-maximal inhibitory concentration in a biochemical or whole-cell assay.[9][10]

  • [c] 50% cytotoxic concentration against a mammalian cell line (e.g., MRC-5 or HepG2).[3][11]

  • [d] Selectivity Index = CC50 / MIC.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures used for Mtb susceptibility testing.[12]

  • Preparation of Mtb Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.[1]

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve the final inoculum.

  • Compound Plating:

    • Prepare serial 2-fold dilutions of MTB-IN-6 in a 96-well microplate. The final volume in each well should be 100 µL.

    • Include wells for positive controls (Isoniazid) and negative/vehicle controls (DMSO).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well.

    • Seal the plate and incubate at 37°C for 7 days.[1]

  • Addition of Alamar Blue and Reading:

    • After 7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[12]

    • Re-incubate the plate for 24 hours.[12]

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[12]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow for validating the binding of MTB-IN-6 to its intracellular target.[4]

  • Cell Treatment:

    • Grow Mtb cells to mid-log phase and harvest them.

    • Resuspend the cells in a suitable buffer and treat with MTB-IN-6 or a vehicle control for a specified duration (e.g., 1 hour) at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by mechanical disruption (e.g., bead beating).

    • Centrifuge the lysates at high speed to separate soluble proteins (supernatant) from aggregated proteins and cell debris (pellet).

  • Protein Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the soluble target protein in each sample using Western blotting with a target-specific antibody or by mass spectrometry.

    • Binding of MTB-IN-6 to its target protein is expected to increase the thermal stability of the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

Diagrams

Experimental_Workflow_for_MTB_Inhibitor_Validation cluster_0 In Vitro Characterization cluster_1 Cellular Mechanism of Action Biochem_Assay Biochemical Assay (Target-based) Whole_Cell_Assay Whole-Cell MIC Assay (e.g., MABA) Biochem_Assay->Whole_Cell_Assay Assess cellular potency Cytotoxicity_Assay Cytotoxicity Assay (e.g., on Macrophages) Whole_Cell_Assay->Cytotoxicity_Assay Assess toxicity Selectivity Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity_Assay->Selectivity Intracellular_Assay Intracellular Efficacy (Macrophage Infection Model) Selectivity->Intracellular_Assay Proceed if SI > 10 Target_Engagement Target Engagement (e.g., CETSA) Intracellular_Assay->Target_Engagement Confirm target binding Resistant_Mutants Resistant Mutant Generation & WGS Target_Engagement->Resistant_Mutants Validate target identity

Caption: Workflow for validating a novel Mtb inhibitor.

Mycolic_Acid_Biosynthesis_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway (Simplified) cluster_inhibitors Inhibitor Targets FAS_I Fatty Acid Synthase I (FAS-I) FAS_II_init FAS-II Initiation FAS_I->FAS_II_init ACC Acetyl-CoA Carboxylase ACC->FAS_I FAS_II_elong FAS-II Elongation (KasA/B) FAS_II_init->FAS_II_elong Final_mod Final Modifications & Transport (MmpL3) FAS_II_elong->Final_mod Mycolic_Acids Mycolic Acids Final_mod->Mycolic_Acids Isoniazid Isoniazid (activated) Inhibits InhA (FAS-II) Isoniazid->FAS_II_init MTB_IN_6 MTB-IN-6 (Hypothetical Target: KasA) MTB_IN_6->FAS_II_elong

Caption: Potential inhibition points in the Mtb mycolic acid pathway.

References

"Mycobacterium Tuberculosis-IN-6" data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MTB-IN-6, a novel inhibitor of Mycobacterium tuberculosis protein kinase B (PknB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with MTB-IN-6.

Issue/Observation Potential Cause(s) Recommended Action(s)
High variability in Minimum Inhibitory Concentration (MIC) assays. 1. Inconsistent inoculum preparation. 2. Degradation of MTB-IN-6 stock solution. 3. Contamination of bacterial culture. 4. Variability in media composition.1. Ensure a standardized protocol for preparing the M. tuberculosis inoculum to a consistent cell density (e.g., McFarland standard). 2. Prepare fresh stock solutions of MTB-IN-6 in the recommended solvent (e.g., DMSO) and store at -20°C or below. Avoid repeated freeze-thaw cycles. 3. Regularly check cultures for purity. 4. Use a consistent batch and preparation method for Middlebrook 7H9 or other growth media.
No or weak activity of MTB-IN-6 in whole-cell assays despite potent enzymatic inhibition of PknB. 1. Poor permeability of MTB-IN-6 across the mycobacterial cell wall. 2. Efflux of MTB-IN-6 by bacterial pumps. 3. Instability of the compound in culture media.1. Consider co-administration with a cell wall permeabilizing agent (e.g., sub-inhibitory concentrations of ethambutol) as an experimental control to assess permeability.[1] 2. Test for synergy with known efflux pump inhibitors. 3. Assess the stability of MTB-IN-6 in the assay medium over the incubation period using methods like HPLC.
High cytotoxicity observed in mammalian cell lines (low Selectivity Index). 1. Off-target effects on host cell kinases. 2. General cellular toxicity unrelated to kinase inhibition.1. Perform a kinome scan to assess the selectivity of MTB-IN-6 against a panel of human kinases.[2] 2. If high off-target kinase activity is observed, consider structure-activity relationship (SAR) studies to design more selective analogs. 3. Evaluate cytotoxicity using multiple assays that measure different cellular health parameters (e.g., apoptosis, necrosis).
Inconsistent results in macrophage infection models. 1. Variability in macrophage activation state. 2. Inconsistent multiplicity of infection (MOI). 3. Degradation of MTB-IN-6 within the phagolysosome.1. Standardize the protocol for macrophage differentiation and activation. 2. Carefully titrate the bacterial inoculum to achieve a consistent MOI for each experiment.[1] 3. Assess the intracellular concentration and stability of MTB-IN-6.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for MTB-IN-6?

MTB-IN-6 is a potent and selective inhibitor of Mycobacterium tuberculosis protein kinase B (PknB). PknB is a serine/threonine protein kinase that is essential for mycobacterial growth and regulation of cell shape and division.[3][4] By inhibiting PknB, MTB-IN-6 disrupts key signaling pathways that control cell wall synthesis and other vital processes in M. tuberculosis.[5][6]

2. How should I interpret the Minimum Inhibitory Concentration (MIC) values for MTB-IN-6?

The MIC is the lowest concentration of MTB-IN-6 that prevents visible growth of M. tuberculosis.[7][8] A lower MIC value indicates greater potency against the bacteria. It is important not to directly compare the numerical MIC value of MTB-IN-6 with that of another drug, as different compounds have different breakpoints and mechanisms of action.[7][9] The MIC should be considered in conjunction with the compound's cytotoxicity to determine its therapeutic potential.

3. What is the significance of the IC50 and Selectivity Index (SI)?

The IC50 (half-maximal inhibitory concentration) in the context of cytotoxicity assays represents the concentration of MTB-IN-6 that is toxic to 50% of mammalian cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 to the MIC (SI = IC50 / MIC). A higher SI value is desirable as it indicates that the compound is more toxic to the bacteria than to host cells, suggesting a wider therapeutic window.[10]

4. Can MTB-IN-6 be used against drug-resistant strains of M. tuberculosis?

Since MTB-IN-6 targets a novel pathway (PknB signaling) that is distinct from the targets of current first- and second-line anti-TB drugs, it has the potential to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[11] However, this must be confirmed experimentally by determining the MIC of MTB-IN-6 against a panel of clinically relevant drug-resistant isolates.

5. What are some of the key challenges in the preclinical development of PknB inhibitors like MTB-IN-6?

Key challenges include achieving good cell permeability through the complex mycobacterial cell wall, avoiding efflux by bacterial pumps, ensuring selectivity for PknB over human kinases to minimize toxicity, and demonstrating efficacy in in vivo models of tuberculosis infection.[12][13][14]

Quantitative Data Summary

Parameter Description Hypothetical Value for MTB-IN-6 Reference Drug (Isoniazid)
PknB Enzymatic IC50 Concentration of the compound that inhibits 50% of PknB kinase activity in a cell-free assay.0.05 µMNot Applicable
Whole-cell MIC (H37Rv) Minimum inhibitory concentration against the drug-sensitive H37Rv strain of M. tuberculosis.0.5 µg/mL0.05 µg/mL
Cytotoxicity IC50 (Vero cells) Concentration of the compound that causes 50% toxicity to Vero mammalian cells.50 µg/mL>200 µg/mL
Selectivity Index (SI) Ratio of Cytotoxicity IC50 to whole-cell MIC.100>4000

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard methods for determining the antimycobacterial activity of novel compounds.

a. Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • MTB-IN-6 stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

b. Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Prepare serial two-fold dilutions of MTB-IN-6 in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

  • Include a drug-free control (bacteria only) and a sterility control (media only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of MTB-IN-6 that prevents this color change.[15]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of MTB-IN-6 against a mammalian cell line (e.g., Vero cells).

a. Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTB-IN-6 stock solution

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

b. Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of MTB-IN-6 in DMEM.

  • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Include a vehicle control (DMSO) and an untreated cell control.

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

PknB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PknB PknB PknB_dimer PknB Dimer (Active) PknB->PknB_dimer Dimerization & Autophosphorylation Extracellular_Signal Extracellular Signal (e.g., Peptidoglycan Precursors) Extracellular_Signal->PknB Wag31 Wag31 PknB_dimer->Wag31 Phosphorylation Lsr2 Lsr2 PknB_dimer->Lsr2 Phosphorylation GarA GarA PknB_dimer->GarA Phosphorylation MTB_IN6 MTB-IN-6 MTB_IN6->PknB_dimer Inhibition Phospho_Wag31 Phosphorylated Wag31 Phospho_Lsr2 Phosphorylated Lsr2 Phospho_GarA Phosphorylated GarA Cell_Shape Cell Shape Regulation Phospho_Wag31->Cell_Shape Gene_Expression Gene Expression Control Phospho_Lsr2->Gene_Expression Metabolism Metabolic Regulation Phospho_GarA->Metabolism

Caption: Simplified signaling pathway of PknB in M. tuberculosis and the inhibitory action of MTB-IN-6.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_analysis Data Analysis Enzyme_Assay PknB Enzymatic Assay (Determine IC50) MIC_Assay Whole-Cell MIC Assay (vs. M. tuberculosis) Enzyme_Assay->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., Vero cells, Determine IC50) MIC_Assay->Cytotoxicity SI_Calc Calculate Selectivity Index (SI = Cyto IC50 / MIC) MIC_Assay->SI_Calc Macrophage_Assay Macrophage Infection Model (Intracellular Activity) Cytotoxicity->Macrophage_Assay Cytotoxicity->SI_Calc

References

Technical Support Center: Mycobacterium tuberculosis Animal Infection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols for researchers working with Mycobacterium tuberculosis (Mtb) animal infection models. While internally designated as "Mycobacterium Tuberculosis-IN-6," the principles and procedures outlined here are based on established methods for common Mtb strains (e.g., H37Rv) and are broadly applicable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Mtb animal infection experiments.

Q1: My inoculum preparation is inconsistent. Why are my Colony Forming Unit (CFU) counts variable before I even infect the animals?

A1: Inoculum consistency is critical for reproducible infections. Variability often stems from a few key factors:

  • Bacterial Clumping: M. tuberculosis is notorious for forming clumps in liquid culture, which leads to inaccurate quantification and dosing.[1][2] To mitigate this, use a detergent like Tween 80 (0.05%) or Tyloxapol in your culture and wash buffers.[1][3] Before dilution, briefly sonicate the bacterial suspension or pass it repeatedly through a fine-gauge syringe needle to break up aggregates.

  • Inaccurate Quantification: Optical Density (OD) measurements can be misleading due to clumping. While OD provides a quick estimate, it should always be correlated with a standard curve of CFU counts for your specific strain.[4] For final inoculum concentration, always rely on freshly thawed and titered frozen stocks or perform CFU plating of the inoculum on the day of infection.[5]

  • Viability Issues: Extended manipulation of the bacterial culture at room temperature can reduce viability. Prepare the final dilutions of the inoculum immediately before infection and keep it on ice.

Q2: The bacterial load in the lungs of my control animals is highly variable between experiments, even with the same calculated dose.

A2: This is a frequent challenge, especially with aerosol infection models.

  • Aerosol Chamber Performance: The output of an aerosol generator can vary.[3][5] It's crucial to calibrate your aerosol exposure system regularly. This is often done by running a "mock" infection with an all-glass impinger (AGI) to quantify the bacterial concentration in the generated aerosol.[1][3] However, plating lung homogenates from a few "sentinel" animals immediately after infection (Day 1) is the most accurate way to determine the actual delivered dose.[3]

  • Animal Variation: Even with inbred strains, there can be slight physiological differences in breathing patterns during exposure.[6] Using a sufficient number of animals per group (n=5 or more) can help to average out this individual variability.

  • Inoculum Frothing: In nebulizers, bacterial suspensions containing detergent can froth, which hinders aerosolization.[1] Adding a silicon-based antifoaming agent can prevent this without affecting bacterial viability.[1]

Q3: I'm seeing unexpectedly high mortality in my infected animals early in the experiment.

A3: Early mortality can be caused by an excessively high infection dose or improper administration.

  • Dose Confirmation: A low-dose aerosol infection should typically deposit 50-100 CFU in the lungs of mice.[5] An intravenous dose is often higher, around 10^5 to 10^6 CFU.[5] If you are seeing rapid mortality, your actual delivered dose may be much higher than intended. Re-evaluate your inoculum preparation and aerosol calibration procedures.

  • Intravenous Injection Issues: For IV infections, injecting clumped bacteria can cause embolisms, leading to rapid death. Ensure your bacterial suspension is a single-cell preparation. Injecting the inoculum too quickly can also be fatal.

  • Animal Strain Susceptibility: Different mouse strains have varying susceptibility to Mtb.[6] For example, C3H and DBA/2 mice are more susceptible than the commonly used C57BL/6 or BALB/c strains.[6] Ensure you are using the appropriate strain for your experimental goals.

Q4: My CFU counts from organ homogenates are inconsistent or show no growth.

A4: This can result from issues during organ processing or plating.

  • Incomplete Homogenization: Lungs and spleens must be thoroughly homogenized to release all bacteria. Mechanical bead beaters are generally more effective and consistent than manual grinding.

  • Plating Errors: Ensure your serial dilutions are accurate. If you expect low bacterial numbers, plate a larger volume of the undiluted or low-dilution homogenate. If agar plates are too wet or too dry, it can compromise CFU enumeration.[7]

  • Contamination: Contamination with other bacteria or fungi can inhibit the slow-growing Mtb. Use sterile technique throughout the process and consider adding antibiotics (e.g., PANTA) to your agar plates to inhibit contaminants.

Quantitative Data Tables

Table 1: Recommended Inoculum Parameters for Mouse Models

ParameterAerosol (Low-Dose)Intravenous (High-Dose)
Target Organ LungsSystemic (Spleen, Liver, Lungs)
Mouse Strains C57BL/6, BALB/cC57BL/6, BALB/c
Nebulizer Concentration ~1 x 10^6 to 2 x 10^6 CFU/mLN/A
Target Deposition (CFU) 50 - 100 CFU/lungs1 x 10^5 - 1 x 10^6 CFU/mouse
Inoculum Volume ~10 mL in nebulizer0.1 - 0.2 mL via tail vein
Primary Endpoint Bacterial burden (CFU) in lungs/spleenSurvival, bacterial burden in organs
Data compiled from established protocols.[5][6][8]

Table 2: Typical Bacterial Growth in Lungs of C57BL/6 Mice (Low-Dose Aerosol Infection)

Time Post-InfectionExpected Log10 CFU per LungsPhase of Infection
Day 11.7 - 2.0 (50-100 CFU)Implantation
Day 21-285.5 - 6.5Acute/Adaptive Immunity Onset
Day 60 onwards5.0 - 6.0Chronic/Set-point
These values are approximate and can vary based on the specific Mtb and mouse strain.

Detailed Experimental Protocols

Protocol 1: Preparation of M. tuberculosis Inoculum

  • Culture: Grow M. tuberculosis (e.g., H37Rv) in 7H9 liquid medium supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.5-0.8).

  • Harvesting: Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes).

  • Washing: Wash the pellet twice with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 (PBS-T).

  • Disaggregation: Resuspend the final pellet in PBS-T. To create a single-cell suspension, pass the culture through a 27-gauge needle 10-15 times. Allow larger clumps to settle for 5-10 minutes and carefully transfer the supernatant to a new tube.

  • Quantification: Measure the OD600 of the suspension. Use a pre-established correlation curve to estimate the CFU/mL. For example, an OD600 of 1.0 may be equivalent to 3 x 10^8 CFU/mL.[4]

  • Dilution: Based on the estimated concentration, dilute the bacterial stock in sterile saline or PBS to the final concentration required for the specific infection route (see Table 1). Prepare this final dilution immediately before use.

Protocol 2: Enumeration of Bacterial Burden (CFU) from Organs

  • Aseptic Collection: At the designated time point, humanely euthanize the mouse. Aseptically remove the lungs and/or spleen and place them in a sterile tube containing 1 mL of PBS-T.

  • Homogenization: Homogenize the organs using a mechanical bead beater (e.g., FastPrep) with sterile lysis matrix tubes until no visible tissue clumps remain.

  • Serial Dilution: Create a 10-fold serial dilution series of the organ homogenate in PBS-T (e.g., 10^-1 to 10^-6).

  • Plating: Plate 100 µL of each appropriate dilution onto 7H10 or 7H11 agar plates supplemented with OADC. For accuracy, plate each dilution in triplicate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Counting: Count the number of colonies on plates that have between 30 and 300 colonies. Calculate the total CFU per organ by multiplying the average count by the dilution factor.

Visualizations

Diagram 1: Mtb Animal Infection Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_analysis Phase 3: Analysis p1 Grow Mtb Culture (Mid-log phase) p2 Prepare Single-Cell Suspension p1->p2 p3 Quantify & Dilute Inoculum p2->p3 i1 Calibrate Aerosol Chamber p3->i1 i2 Expose Animals to Mtb Aerosol i1->i2 i3 Confirm Delivered Dose (Day 1 Sentinels) i2->i3 a1 Monitor Animal Weight & Health i3->a1 a2 Harvest Organs at Time Points a1->a2 a3 Homogenize & Plate Serial Dilutions a2->a3 a4 Incubate & Count CFU a3->a4 G cluster_inoculum Inoculum Issues cluster_aerosol Aerosol Delivery Issues cluster_processing Organ Processing Issues start High Variability in Organ CFU Counts q1 Is Day 1 CFU consistent? start->q1 sol1 Check for Clumping: Use detergent, sonicate start->sol1 Pre-Experiment Checks sol2 Verify Quantification: Plate inoculum for CFU count sol3 Recalibrate Chamber: Use AGI or sentinels q1->sol3 No sol5 Improve Homogenization: Use bead beater q1->sol5 Yes sol1->sol2 sol4 Check for Frothing: Use antifoam agent sol3->sol4 sol6 Review Plating Technique: Check dilutions, plate volume sol5->sol6 G Inoculum Inoculum Prep Dose Infection Dose Inoculum->Dose Determines Route Infection Route (Aerosol vs. IV) Route->Dose Influences Outcome Experimental Outcome (e.g., CFU, Survival) Route->Outcome Affects (Pathology) Dose->Outcome Directly Affects MouseStrain Mouse Strain MouseStrain->Outcome Modulates (Immune Response)

References

Technical Support Center: Overcoming Mtb-IN-6 Expression Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the expression toxicity of the recombinant Mycobacterium tuberculosis protein, Mtb-IN-6.

Frequently Asked Questions (FAQs)

Q1: My E. coli cells expressing Mtb-IN-6 grow extremely slowly or lyse after induction. What is the likely cause?

A1: Slow growth or cell lysis upon induction are classic signs of target protein toxicity.[1][2] The overexpressed Mtb-IN-6 protein is likely interfering with essential cellular processes in E. coli, leading to metabolic burden, growth defects, or even cell death.[3]

Q2: I am not getting any colonies after transforming my Mtb-IN-6 expression plasmid. What should I do?

A2: The absence of colonies often points to a high basal level of expression (leaky expression) from your plasmid, which is toxic to the cells even without an inducer.[4] Consider the following:

  • Check your vector: Ensure you are using a tightly regulated expression vector.[1][5]

  • Use a glucose supplement: Add 1% glucose to your plates and liquid cultures to help repress basal expression from promoters like the lac promoter.[1]

  • Switch to a different host strain: Some strains are better at controlling leaky expression.[2]

Q3: How can I reduce the "leaky" expression of Mtb-IN-6 before induction?

A3: Reducing basal expression is critical for toxic proteins.[6] Here are several strategies:

  • Use a tightly regulated promoter: Promoters like the araBAD (arabinose-inducible) promoter system have very low basal expression levels.[1][7]

  • Employ a high-copy repressor: Use host strains that overproduce the repressor protein (e.g., LacIq). Some vectors also contain the repressor gene on the plasmid itself for tighter control.[6]

  • Use T7 promoter-based systems with T7 lysozyme: Strains like BL21(DE3)pLysS or pLysE produce T7 lysozyme, which inhibits T7 RNA polymerase, thereby reducing basal transcription.[1][7]

  • Add glucose to the medium: Glucose catabolite repression can help suppress leaky expression from lac-based promoters.[1]

Q4: Can changing the expression conditions help reduce Mtb-IN-6 toxicity?

A4: Yes, optimizing expression conditions is a key strategy.[1]

  • Lower the induction temperature: Reducing the temperature to 15-25°C slows down cellular processes, including transcription and translation, which can reduce the concentration of the toxic protein at any given time and may improve solubility.[1][8]

  • Reduce the inducer concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, potentially alleviating toxicity.[1][8]

  • Shorten the induction time: A shorter induction period can be sufficient to produce a reasonable amount of protein before the host cells are severely affected.[1]

Q5: Are there specific E. coli strains that are better suited for expressing toxic proteins like Mtb-IN-6?

A5: Yes, several commercially available strains are designed to handle toxic proteins.

  • Strains with tight regulation: BL21(DE3)pLysS or pLysE, and Rosetta(DE3)pLysS contain T7 lysozyme to reduce basal expression from T7 promoters.[7] BL21-AI strains use an arabinose-inducible T7 RNA polymerase for tighter control.[2]

  • Detoxification strains: Strains like C41(DE3) and C43(DE3) have mutations that allow them to tolerate some toxic proteins, particularly membrane proteins.[1]

Q6: Would using a fusion partner for Mtb-IN-6 help with the toxicity?

A6: In some cases, large, soluble fusion partners like Glutathione-S-Transferase (GST) or Maltose-Binding Protein (MBP) can help sequester the toxic protein, reduce its activity, or improve its solubility, thereby mitigating toxicity.[1] Expressing only a specific, less toxic domain of the full-length protein can also be a successful strategy.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during Mtb-IN-6 expression.

Observed Problem Potential Cause Recommended Solution(s)
No or very few colonies after transformation High basal ("leaky") expression of the toxic Mtb-IN-6 gene.[4]1. Use a tightly regulated promoter system (e.g., araBAD).[1][7]2. Use a host strain with enhanced repression (e.g., BL21(DE3)pLysS).[2][7]3. Add 1% glucose to the growth media to repress lac-based promoters.[1]4. Use a lower copy number plasmid.[1]
Cell culture grows very slowly after induction Mtb-IN-6 protein is toxic to the host cells, impairing metabolic processes.[1]1. Lower the induction temperature to 18-25°C.[8]2. Reduce the inducer (e.g., IPTG) concentration significantly (e.g., 0.01-0.1 mM).[1]3. Induce at a later stage of cell growth (e.g., higher OD600).[6]4. Shorten the induction time.[1]
Cell density decreases after induction (cell lysis) High-level expression of Mtb-IN-6 is lethal to the host cells.1. Implement all the solutions for slow growth.2. Switch to a weaker promoter.3. Consider expressing the protein in inclusion bodies, where it is often non-toxic, followed by refolding.[1]4. Explore cell-free protein expression systems.[6]
Low yield of Mtb-IN-6 protein Sub-optimal expression conditions or protein degradation.1. Perform a time-course and inducer concentration optimization experiment.[4]2. Check for rare codons in the Mtb-IN-6 gene and consider codon optimization for E. coli.[8]3. Add protease inhibitors during cell lysis.
Mtb-IN-6 is found in inclusion bodies The protein is misfolded and aggregating, which can sometimes be a strategy to avoid toxicity.[1]1. If a soluble protein is required, lower the expression temperature and inducer concentration.[2][8]2. Co-express molecular chaperones to assist in proper folding.[7]3. If expressing in inclusion bodies is the goal, this can be a viable strategy for toxic proteins. The protein can then be purified and refolded.[1]

Experimental Protocols

Protocol 1: Optimization of Mtb-IN-6 Expression Conditions

This protocol outlines a method for systematically testing different induction temperatures and inducer concentrations to find the optimal conditions for expressing a toxic protein.

  • Inoculation: Inoculate a single colony of E. coli harboring the Mtb-IN-6 expression plasmid into 5 mL of LB medium with the appropriate antibiotic and 1% glucose. Grow overnight at 37°C with shaking.

  • Main Culture Preparation: The next day, inoculate 100 mL of fresh LB medium (with antibiotic and glucose) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Induction Matrix:

    • Divide the main culture into smaller, equal aliquots (e.g., 10 mL each) in separate flasks.

    • Set up a matrix of conditions. For example:

      • Temperatures: 37°C, 30°C, 25°C, 18°C.

      • Inducer (IPTG) Concentrations: 1 mM, 0.5 mM, 0.1 mM, 0.05 mM, 0.01 mM, and a no-inducer control for each temperature.

    • Add the specified concentration of IPTG to each flask.

  • Incubation: Incubate the flasks at their respective temperatures with shaking for a set period (e.g., 4 hours for warmer temperatures, overnight for 18°C).

  • Sampling and Analysis:

    • Before induction and at the end of the induction period, measure the final OD600 of each culture to assess cell growth/toxicity.

    • Harvest 1 mL of each culture by centrifugation.

    • Resuspend the cell pellets in SDS-PAGE loading buffer, normalized by OD600.

    • Analyze the protein expression levels by SDS-PAGE and Coomassie staining or Western blot.

Protocol 2: Expression in a Tightly Regulated System (BL21-AI™)

This protocol describes the use of the BL21-AI™ E. coli strain, which provides tight regulation of gene expression.

  • Transformation: Transform the Mtb-IN-6 expression plasmid (under a T7 promoter) into chemically competent BL21-AI™ cells. Plate on LB agar with the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the antibiotic. Grow overnight at 37°C.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 100 mL) with the starter culture. Grow at 37°C with shaking to an OD600 of 0.4-0.5.

  • Induction:

    • Add L-arabinose to a final concentration of 0.2% to induce the expression of T7 RNA polymerase.

    • Simultaneously, add the primary inducer for your plasmid if required (e.g., a low concentration of IPTG, such as 0.1 mM).

  • Expression: Reduce the temperature to 25°C and continue to grow for 4-6 hours, or to 18°C for overnight expression.

  • Harvest and Analysis: Harvest the cells by centrifugation and analyze the protein expression as described in Protocol 1.

Visualizations

Expression_Toxicity_Workflow cluster_troubleshooting Troubleshooting Strategies start Start: Mtb-IN-6 gene cloned into expression vector transform Transform into E. coli host start->transform observe_growth Observe colony growth and morphology transform->observe_growth no_colonies No/Few Colonies observe_growth->no_colonies Problem healthy_colonies Healthy Colonies observe_growth->healthy_colonies OK optimize Troubleshoot & Optimize no_colonies->optimize Leaky expression induce_expression Induce protein expression healthy_colonies->induce_expression check_toxicity Monitor cell growth (OD600) and viability induce_expression->check_toxicity no_toxicity Normal Growth check_toxicity->no_toxicity OK toxicity_observed Slow Growth / Lysis check_toxicity->toxicity_observed Problem success Successful Expression no_toxicity->success toxicity_observed->optimize strat1 Change Host Strain (e.g., BL21(DE3)pLysS, C41) strat2 Lower Induction Temp & Inducer Conc. strat3 Change Vector (e.g., pBAD promoter) strat4 Use Fusion Partner (e.g., GST, MBP) strat4->transform Re-clone & repeat Signaling_Pathway_Inhibition cluster_ecoli E. coli Host Cell MtbIN6 Toxic Mtb-IN-6 Protein Pathway Essential Cellular Pathway (e.g., Translation, DNA Replication) MtbIN6->Pathway Inhibits / Disrupts Growth Cell Growth & Viability Pathway->Growth Optimization_Parameters cluster_expression_control Expression Control cluster_culture_conditions Culture Conditions cluster_protein_engineering Protein Engineering center Overcoming Toxicity promoter Promoter Choice (T7, pBAD, tac) center->promoter repressor Repressor Level (lacIq, pLysS) center->repressor plasmid Plasmid Copy # (Low vs. High) center->plasmid temperature Temperature (18-37°C) center->temperature inducer Inducer Conc. (e.g., IPTG) center->inducer media Media Composition (+ Glucose) center->media fusion Fusion Tags (GST, MBP) center->fusion domain Domain Expression center->domain

References

Technical Support Center: Cryo-EM Sample Preparation for Mycobacterium tuberculosis Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers preparing Mycobacterium tuberculosis (Mtb) samples, including hypothetical complexes like "Mtb-IN-6," for cryogenic electron microscopy (cryo-EM).

Frequently Asked Questions (FAQs)

Q1: What are the initial challenges in preparing Mycobacterium tuberculosis samples for cryo-EM?

A1: Researchers often face challenges with the slow growth rate of M. tuberculosis and its thick, complex cell wall, which makes cell lysis and protein extraction difficult.[1] Additionally, the presence of a labile outer capsular layer can affect sample purity and homogeneity.[2] For membrane proteins, ensuring their stability and integrity after extraction is a significant hurdle.[3][4]

Q2: How can I improve the yield of my target protein from M. tuberculosis?

A2: To improve protein yield, optimizing cell culture conditions and lysis methods is crucial. For secreted proteins, ensuring the capsule is not entirely removed during culturing might be necessary.[2] For intracellular proteins, an effective lysis method such as sonication or high-pressure homogenization is required to break the tough cell wall.[5][6] Subsequent purification steps, like a combination of fast protein liquid chromatography (FPLC) and sucrose gradient separation, can help isolate high-purity samples.[1]

Q3: What is a suitable starting concentration for a purified M. tuberculosis protein sample for cryo-EM grid preparation?

A3: While the optimal concentration is sample-dependent, a starting point for many proteins is in the range of 1-10 mg/mL.[5][6] For larger complexes like ribosomes, concentrations as low as 100 nM have been used successfully.[7] It is often necessary to screen a range of concentrations to find the ideal particle distribution on the grid.

Q4: How important is sample purity and homogeneity for successful cryo-EM of Mtb proteins?

A4: Sample purity and homogeneity are critical for high-resolution cryo-EM.[3] Contaminants can interfere with particle distribution and orientation in the ice layer. Heterogeneity in the sample, such as different oligomeric states, can complicate image processing and limit the final resolution. Techniques like size-exclusion chromatography are essential to ensure a monodispersed sample.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation workflow.

Problem 1: Low Particle Concentration on Cryo-EM Grids
Possible Cause Troubleshooting Step
Insufficient initial protein concentration.Increase the sample concentration before grid preparation.[8]
Protein is sticking to the grid support film.Try a different type of grid (e.g., grids with a thin layer of carbon or graphene).[8]
Blotting time is too long, removing most of the sample.Reduce the blotting time or blotting force during vitrification.[8]
Problem 2: Protein Aggregation During Sample Preparation
Possible Cause Troubleshooting Step
Buffer conditions are not optimal (pH, salt concentration).Screen different buffer conditions to find one that maintains protein stability.[3]
For membrane proteins, the detergent choice may be suboptimal.Screen a variety of detergents to find one that properly solubilizes and stabilizes the protein.[3] Adding a small amount of detergent to the final sample can sometimes help.[8]
The protein is inherently unstable at the concentration needed for cryo-EM.Consider chemical cross-linking or working with a more stable homolog if possible.
Problem 3: Preferred Orientation of Particles in the Ice
Possible Cause Troubleshooting Step
The protein has a natural tendency to orient itself in a specific way at the air-water interface.Add a small amount of a mild detergent (e.g., 0.03% FOM) to disrupt the air-water interface.[9]
The ice layer is too thin, forcing all particles into the same orientation.Use grids with different hole sizes or adjust blotting parameters to achieve varying ice thicknesses.[8]
The grid surface is influencing the orientation.Try different grid types, such as those with a continuous carbon film or graphene oxide supports.[8] Tilting the sample during data collection can also be a last-resort solution.[8]

Experimental Protocols

Protocol 1: General Workflow for Mtb Protein Purification and Cryo-EM Sample Preparation

This protocol provides a general overview. Specific parameters will need to be optimized for your target protein.

  • Cell Culture and Harvest : Culture M. tuberculosis cells in an appropriate medium (e.g., Middlebrook 7H9) at 37°C.[10] Harvest cells by centrifugation.

  • Cell Lysis : Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.[5][6]

  • Clarification : Centrifuge the lysate at high speed to remove cell debris.[5][6]

  • Protein Purification :

    • For membrane proteins, solubilize the membrane pellet with a detergent (e.g., DDM).[5]

    • Purify the protein of interest using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.[6]

  • Sample Concentration : Concentrate the purified protein to a suitable concentration for cryo-EM, typically in the range of 1-10 mg/mL.

  • Cryo-EM Grid Preparation :

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R2/2) to make them hydrophilic.[7][9]

    • Apply 3-4 µL of the protein sample to the grid in a vitrification device (e.g., Vitrobot) at controlled temperature and humidity (e.g., 4°C and 100% humidity).[7]

    • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane.[2][7]

  • Screening : Screen the frozen grids on a transmission electron microscope to check for particle distribution, ice thickness, and overall quality.

Quantitative Data Summary
Parameter Example Value/Range Source
Ribosome Concentration 100 nM[7]
Membrane Protein Concentration 6 mg/mL[9]
Bacterioferritin B Concentration 11 mg/mL[6]
Glow Discharge 20 mA for 90 s[9]
Sample Volume for Grid 2.5 - 4 µL[6][7]
Vitrification Blotting Time 2 - 3 s[6][7]
Vitrification Blot Force 5[6]
Operating Voltage (Microscope) 300 kV[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_em Cryo-EM culture Mtb Cell Culture harvest Cell Harvest culture->harvest lysis Cell Lysis harvest->lysis purify Purification (e.g., FPLC) lysis->purify concentrate Concentration purify->concentrate apply_sample Apply Sample concentrate->apply_sample glow_discharge Glow Discharge Grid glow_discharge->apply_sample blot Blot apply_sample->blot plunge_freeze Plunge Freeze blot->plunge_freeze screen Grid Screening plunge_freeze->screen data_collection Data Collection screen->data_collection

Caption: Experimental workflow for Mtb cryo-EM sample preparation.

troubleshooting_logic cluster_problem Identify Problem cluster_solution Potential Solutions start Problem with Cryo-EM Grid no_particles No/Few Particles start->no_particles aggregation Particle Aggregation start->aggregation orientation Preferred Orientation start->orientation inc_conc Increase Concentration no_particles->inc_conc change_blot Adjust Blotting no_particles->change_blot opt_buffer Optimize Buffer/Detergent aggregation->opt_buffer add_detergent Add Detergent to Grid orientation->add_detergent change_grid Change Grid Type orientation->change_grid tilt_data Tilt Data Collection orientation->tilt_data

Caption: Troubleshooting logic for common cryo-EM sample issues.

References

Validation & Comparative

Comparative Immunogenicity Analysis: A Novel Antigen vs. ESAT-6

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the immunogenicity of a novel Mycobacterium tuberculosis (Mtb) antigen, provisionally named "Mtb-IN-6," against the well-established and highly immunogenic protein, ESAT-6 (Early Secreted Antigenic Target 6 kDa). As "Mtb-IN-6" is a hypothetical designation for a new candidate, this document serves as a template, outlining the necessary experimental data and protocols required for a robust comparison. The data presented for ESAT-6 is based on published scientific literature, while the data for Mtb-IN-6 is illustrative.

The 6-kDa early secretory antigenic target (ESAT-6) is a key virulence factor and a potent T-cell antigen secreted by M. tuberculosis.[1][2] It is a primary target of the cell-mediated immune response in the early phase of tuberculosis infection.[2][3] Due to its strong immunogenicity and its absence in all strains of the BCG vaccine, ESAT-6 is a critical component in modern diagnostic tests (such as Interferon-Gamma Release Assays) and a focal point for the development of new subunit vaccines.[1][2]

Quantitative Immunogenicity Profile

A direct comparison of immunogenic potential requires quantitative assessment of cellular and humoral immune responses. The following tables summarize key immunological parameters.

Table 1: T-Cell Response Profile (Human PBMCs)

ParameterMtb-IN-6 (Hypothetical Data)ESAT-6 (Published Data)Reference
Responding Donors (TB Patients) 75%65-90%[4][5]
Primary Responding T-Cell Subset CD4+CD4+ and CD8+[1][6]
IFN-γ Production (SFU/10⁶ cells) 150 ± 45250 ± 60[2][7]
TNF-α Production (pg/mL) 400 ± 80600 ± 100[1][8]
IL-2 Production (pg/mL) 350 ± 70500 ± 90[8]
IL-10 Production (pg/mL) 80 ± 20120 ± 30[8][9]
Th17 Induction (IL-17 Production) ModerateYes, via TLR2-dependent IL-6 and TGF-β induction[6]

Table 2: Humoral Response Profile (Mouse Model)

ParameterMtb-IN-6 (Hypothetical Data)ESAT-6 (Published Data)Reference
Antigen-Specific IgG Titer 1:50,000>1:100,000 (with DDA/MPL adjuvant)[3]
Predominant IgG Isotype IgG1IgG2b (indicator of Th1 response in C57BL/6 mice)[3]
Induction of Long-Term Humoral Immunity ModerateStrong[7]

Signaling Pathways and Cellular Interaction

ESAT-6 modulates host immune responses through various pathways, including cytokine production and cell signaling.[1] It can interact directly with Toll-like receptor 2 (TLR2) on macrophages, which can inhibit subsequent TLR signaling and NF-κB activation.[10][11] This interaction prevents the fusion of phagosomes with lysosomes, contributing to mycobacterial survival. Furthermore, ESAT-6 can induce IFN-β expression through TLR4-TRIF-dependent signaling.[12] The protein is also known to activate the NLRP3 inflammasome, leading to the processing of IL-1β and IL-18.[13]

The signaling pathway for a novel antigen like Mtb-IN-6 would need to be elucidated to understand its mechanism of action.

ESAT-6 Signaling Pathway ESAT-6 Interaction with Host Cell Receptors ESAT6 ESAT-6 TLR2 TLR2 ESAT6->TLR2 Direct Binding TLR4 TLR4 ESAT6->TLR4 NLRP3 NLRP3 Inflammasome Activation ESAT6->NLRP3 MyD88 MyD88 TLR2->MyD88 Inhibits Interaction TRIF TRIF TLR4->TRIF IRAK4 IRAK4 NFkB_Inhibition NF-κB Activation (Inhibited) MyD88->NFkB_Inhibition Leads to TBK1_IRF3 TBK1/IRF3 TRIF->TBK1_IRF3 IFNB IFN-β Production TBK1_IRF3->IFNB IL1B IL-1β / IL-18 Processing NLRP3->IL1B

Caption: ESAT-6 signaling pathways in macrophages.

Experimental Protocols

Standardized protocols are crucial for the direct comparison of immunogenicity between two antigens.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

Objective: To quantify the frequency of antigen-specific IFN-γ secreting T-cells.

Methodology:

  • Plate Coating: Coat 96-well PVDF plates with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.

  • Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Add 2.5 x 10⁵ PBMCs per well.

  • Antigen Stimulation: Add recombinant Mtb-IN-6 or ESAT-6 protein (typically 5-10 µg/mL) to the respective wells. Use phytohemagglutinin (PHA) as a positive control and culture medium as a negative control.

  • Incubation: Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash plates and add a biotinylated anti-human IFN-γ detection antibody. Following another incubation and wash, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate solution (e.g., BCIP/NBT) to develop spots.

  • Analysis: Wash plates, allow them to dry, and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify the phenotype of cytokine-producing T-cells (e.g., CD4+ vs. CD8+) and to measure multiple cytokines simultaneously.

Methodology:

  • Cell Stimulation: Stimulate 1 x 10⁶ PBMCs with the antigen (Mtb-IN-6 or ESAT-6) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize the cell membrane using a commercial kit.

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Data Acquisition: Wash the cells and acquire data on a multi-color flow cytometer.

  • Analysis: Analyze the data using appropriate software to gate on specific T-cell populations and quantify the percentage of cells producing each cytokine.

Immunogenicity Assay Workflow Comparative Immunogenicity Testing Workflow start Obtain PBMCs from TB Patients & Controls stimulate Antigen Stimulation (ESAT-6 vs. Mtb-IN-6) start->stimulate elispot ELISpot Assay stimulate->elispot ics Intracellular Cytokine Staining (Flow Cytometry) stimulate->ics elisa ELISA (for secreted cytokines) stimulate->elisa count_sfu Quantify IFN-γ SFU elispot->count_sfu phenotype Phenotype T-Cells (CD4+/CD8+) Quantify Cytokines ics->phenotype measure_cytokines Measure Cytokine Concentration (pg/mL) elisa->measure_cytokines compare Compare Immunogenic Profiles count_sfu->compare phenotype->compare measure_cytokines->compare

Caption: Workflow for comparing T-cell responses to Mtb antigens.

Conclusion

ESAT-6 is a benchmark antigen for Mtb immunogenicity, characterized by its ability to induce strong, multifunctional CD4+ T-cell responses, particularly the production of IFN-γ and TNF-α.[1][6] It plays a complex role, not only stimulating a protective immune response but also modulating host cell signaling to the bacterium's advantage.[10][13]

For any novel antigen such as "Mtb-IN-6" to be considered a viable vaccine candidate or diagnostic marker, it must demonstrate an immunogenic profile that is at least comparable, if not superior, to that of ESAT-6. This includes inducing a high frequency of responding T-cells, eliciting a robust Th1-type cytokine profile, and generating long-lasting memory responses. The experimental framework provided here offers a standardized approach to generate the necessary data for a rigorous and objective comparison.

References

Validating Diagnostic Biomarkers for Mycobacterium tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of novel protein, RNA, and metabolic biomarkers for the diagnosis of active tuberculosis, providing researchers, scientists, and drug development professionals with a comparative analysis of performance data and detailed experimental methodologies.

While the specific biomarker "Mycobacterium Tuberculosis-IN-6" does not correspond to a recognized or validated diagnostic marker in the current scientific literature, the field of tuberculosis (TB) diagnostics is rich with innovation. This guide provides a comparative overview of promising novel biomarkers—spanning proteins, RNA signatures, and metabolic panels—that are under investigation or have been recently validated for the diagnosis of active Mycobacterium tuberculosis infection.

Performance of Novel Diagnostic Biomarkers

The diagnostic accuracy of a biomarker is primarily assessed by its sensitivity and specificity. The following tables summarize the performance of various recently developed biomarkers and biomarker panels.

Protein Biomarkers

Host protein signatures in blood have emerged as promising candidates for a non-sputum-based TB test. These biomarkers often reflect the host's immune response to the infection.

Biomarker/PanelSample TypeSensitivity (%)Specificity (%)Key Findings
9-protein signature (Fibrinogen, α-2-macroglobulin, CRP, MMP-9, Transthyretin, Complement factor H, IFN-γ, IP-10, TNF-α)Serum9271Differentiates TB from other diseases in a hospital setting.[1]
5-analyte signature (IP-10, miR-29a, miR-146a, miR-99b, miR-221)Plasma9697Combination of protein and miRNA markers significantly improves diagnostic accuracy.[2]
IP-10 (single marker) Plasma7587Identified as a strong single biomarker candidate for TB.[2]
C-Reactive Protein (CRP) at 10 mg/L cutoff Blood8667A meta-analysis showed CRP meets WHO TPP criteria in high-quality studies.[3][4][5]
4-protein signature (CLEC3B, ECM1, IP-10, SELL)Plasma>90>80 (AUC >0.9)Differentiates TB cases from latently infected individuals.[3]
6-protein signature (SYWC, kallistatin, C9, gelsolin, testican-2, aldolase C)Serum~90>80 (AUC >0.9)Performance reported to be high regardless of HIV status.[3]
RNA Biomarkers

Transcriptional signatures in whole blood can detect the host's systemic immune response to M. tuberculosis. These RNA-based biomarkers are being explored for their potential to not only diagnose active TB but also to predict disease progression.

Biomarker/PanelSample TypeSensitivity (%)Specificity (%)Key Findings
16-gene signature Whole Blood66.180.6Predicts progression to active TB within 12 months.[6]
4-gene signature (UBE2L6, BATF2, SERPING1, VAMP5)Whole Blood8878Outperforms T-SPOT.TB in diagnosing active TB.[7]
Roe3 signature Whole Blood7869Shows better accuracy than CRP for extrapulmonary TB.[8][9]
T-Track® TB (IFNG and CXCL10 mRNA) Whole Blood94.993.8A novel RT-qPCR based test for active TB detection.[10]
Disease Risk Score (Transcriptional signature) Whole Blood9594Distinguishes active TB from latent TB.[11]
Metabolic Biomarkers

Metabolomics offers a snapshot of the physiological state of an individual and can reveal metabolic perturbations caused by TB infection.

Biomarker/PanelSample TypeSensitivity (%)Specificity (%)Key Findings
Metabolic biosignature Serum/Plasma6975Identifies individuals who will progress to active TB within 5 months of diagnosis.[12][13]
3-metabolite signature (L-asparagine, L-glutamic acid, arachidonic acid)SerumHigh (AUC approaching 1)High (AUC approaching 1)Combination of these metabolites shows enhanced diagnostic efficacy.
5-metabolite signature (9-methyluric acid, indole-3-lactic acid, trans-3-indoleacrylic acid, hexanoylglycine, N-acetyl-L-leucine)Serum100100Correctly assigned all control and TB patient samples in a study.[14]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of diagnostic biomarkers. Below are generalized protocols for key experimental techniques used in the evaluation of the aforementioned biomarkers.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Biomarker Quantification

ELISA is a widely used method for detecting and quantifying proteins in biological samples.

1. Plate Coating:

  • Dilute the capture antibody to a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate three to five times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).[15]

  • Add 200 µL of blocking buffer (e.g., PBS with 1-5% BSA) to each well.[16]

  • Incubate for 1-2 hours at room temperature.[16]

3. Sample and Standard Incubation:

  • Wash the plate as described above.

  • Prepare serial dilutions of the standard protein in sample buffer.

  • Dilute the biological samples (e.g., serum, plasma) at least two-fold in sample buffer.[15]

  • Add 100 µL of the standards and samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.[15]

4. Detection Antibody Incubation:

  • Wash the plate as described above.

  • Dilute the biotinylated detection antibody to its recommended working concentration in sample buffer.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 1 hour at room temperature.[15]

5. Enzyme and Substrate Reaction:

  • Wash the plate as described above.

  • Add 100 µL of an enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate for a specified time.

  • Wash the plate again.

  • Add 100 µL of a chromogenic substrate (e.g., TMB).[17]

  • Incubate in the dark until a color develops.

6. Reading:

  • Add 50-100 µL of stop solution (e.g., 1N HCl) to each well.[16]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16]

Quantitative Real-Time PCR (qRT-PCR) for RNA Biomarker Quantification

qRT-PCR is a sensitive technique for measuring the expression levels of specific RNA transcripts.

1. RNA Extraction:

  • Extract total RNA from whole blood samples using a commercial RNA extraction kit according to the manufacturer's instructions.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. Real-Time PCR Amplification:

  • Prepare a PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s), a fluorescent probe (e.g., TaqMan probe), and PCR master mix.

  • Use a housekeeping gene as an internal control for normalization.

  • Perform the PCR in a real-time PCR cycler with thermal cycling conditions such as:

    • Initial denaturation at 95°C for 10-15 minutes.[18][19]

    • 40-45 cycles of:[18][19]

      • Denaturation at 95°C for 10-15 seconds.[18][19]

      • Annealing/Extension at 60-65°C for 30-60 seconds.[18][19]

  • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used for quantification.[18]

4. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method or a standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Profiling

LC-MS is a powerful technique for the comprehensive analysis of small molecules in biological samples.

1. Sample Preparation:

  • Quench the metabolism in the samples (e.g., serum, plasma) by adding a cold solvent mixture (e.g., acetonitrile:methanol:water).

  • Lyse cells, if applicable, and remove proteins and other macromolecules through centrifugation or filtration.

  • Transfer the supernatant containing the metabolites to vials for LC-MS analysis.

2. Liquid Chromatography Separation:

  • Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., reversed-phase C18).

  • Separate the metabolites using a gradient elution with two mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

3. Mass Spectrometry Detection:

  • The eluent from the LC system is introduced into the mass spectrometer.

  • Ionize the metabolites using an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Detect the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., time-of-flight - TOF or Orbitrap).

4. Data Analysis:

  • Process the raw LC-MS data to identify and quantify the metabolites.

  • Use statistical analysis (e.g., principal component analysis, partial least squares-discriminant analysis) to identify metabolites that are differentially abundant between different sample groups.

Visualizing the Workflow and Pathways

Diagrams can help to clarify complex processes and relationships. The following are Graphviz (DOT language) representations of a typical biomarker validation workflow and a simplified signaling pathway relevant to host-based TB biomarkers.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery Hypothesis Generation & Sample Cohort Definition HighThroughput High-Throughput Screening (e.g., Proteomics, Transcriptomics, Metabolomics) Discovery->HighThroughput CandidateSelection Candidate Biomarker Selection HighThroughput->CandidateSelection AssayDev Assay Development & Optimization (e.g., ELISA, PCR) CandidateSelection->AssayDev Transition to Validation TechValidation Technical Validation (Analytical Performance) AssayDev->TechValidation ClinicalValidation Clinical Validation (Sensitivity, Specificity in Independent Cohorts) TechValidation->ClinicalValidation FinalBiomarker Validated Biomarker/ Biomarker Signature ClinicalValidation->FinalBiomarker Successful Validation

Caption: A generalized workflow for the discovery and validation of diagnostic biomarkers.

TBSignalingPathway cluster_cell Host Immune Cell (e.g., Macrophage) cluster_response Host Response & Biomarker Production Mtb Mycobacterium tuberculosis TLR Toll-like Receptor (TLR) Mtb->TLR Recognition Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) TLR->Signaling Nucleus Nucleus Signaling->Nucleus Metabolites Metabolic Changes Signaling->Metabolites Metabolic Reprogramming GeneExpression Altered Gene Expression Nucleus->GeneExpression Cytokines Cytokines/Chemokines (e.g., IP-10, TNF-α) GeneExpression->Cytokines Secretion AcutePhase Acute Phase Proteins (e.g., CRP) GeneExpression->AcutePhase Induction Bloodstream Bloodstream (Detectable Biomarkers) Cytokines->Bloodstream Circulate AcutePhase->Bloodstream Circulate Metabolites->Bloodstream Circulate

Caption: A simplified signaling pathway illustrating the host immune response to M. tuberculosis and the generation of detectable biomarkers.

References

The Role of Direct InhA Inhibitors in Combating Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat. Standard treatments are often ineffective against these strains, necessitating the development of novel therapeutic agents. One promising strategy is the direct inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mtb. This guide provides a comparative overview of the role of direct InhA inhibitors, using a representative compound, against drug-sensitive and drug-resistant Mtb strains.

Introduction to InhA and its Inhibition

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the synthesis of long-chain mycolic acids.[1][2][3][4][5] These mycolic acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and the host immune system.[1][3][4]

The frontline anti-TB drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD that inhibits InhA.[6][7][8] However, a majority of isoniazid-resistant clinical isolates harbor mutations in the katG gene, preventing this activation and rendering the drug ineffective.[6][7][8]

Direct inhibitors of InhA, such as the conceptual "Mycobacterium Tuberculosis-IN-6," are designed to bind directly to the enzyme, bypassing the need for KatG activation.[6][8] This mechanism suggests they would be effective against isoniazid-resistant strains that owe their resistance to katG mutations.

Comparative Efficacy: Drug-Sensitive vs. Drug-Resistant Mtb

While specific comparative data for "this compound" is not publicly available, extensive research on other direct InhA inhibitors, such as NITD-916, provides valuable insights into their potential. The following tables summarize the in vitro activity of NITD-916 against drug-sensitive and drug-resistant clinical isolates of M. tuberculosis.

Table 1: In Vitro Activity of a Direct InhA Inhibitor (NITD-916) against Drug-Sensitive M. tuberculosis

StrainGenotypeMIC (μM)
H37RvWild-type0.05

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9]

Table 2: In Vitro Activity of a Direct InhA Inhibitor (NITD-916) against Drug-Resistant M. tuberculosis Clinical Isolates

Strain IDResistance ProfileKey Resistance GenotypeMIC (μM) of NITD-916
MDR 1Isoniazid, Rifampicin, Ethambutol, StreptomycinkatG S315T0.08
MDR 2Isoniazid, RifampicinkatG S315T0.04
MDR 3Isoniazid, RifampicinkatG S315T0.16
MDR 4Isoniazid, RifampicinkatG S315T0.08
MDR 5Isoniazid, RifampicinkatG S315T0.08
MDR 6Isoniazid, Rifampicin, Ethambutol, StreptomycinkatG S315T0.08

The data clearly demonstrates that the direct InhA inhibitor NITD-916 retains potent activity against multidrug-resistant (MDR) strains of M. tuberculosis, with MIC values comparable to that against the drug-sensitive H37Rv strain.[6] This supports the hypothesis that direct InhA inhibitors can overcome the most common mechanism of isoniazid resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented were determined using the broth microdilution method.[9][10][11][12][13]

1. Inoculum Preparation:

  • M. tuberculosis strains are grown on a suitable solid medium (e.g., Löwenstein-Jensen) or in a liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • A bacterial suspension is prepared and adjusted to a McFarland standard of 0.5, which is then further diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in the test wells.[10]

2. Assay Plate Preparation:

  • A 96-well microtiter plate is used.

  • The test compound (e.g., NITD-916) is serially diluted in Middlebrook 7H9 broth to obtain a range of concentrations.

  • Control wells containing only medium (sterility control) and medium with the bacterial inoculum (growth control) are included.

3. Incubation:

  • The prepared microtiter plate is sealed and incubated at 37°C for 7 to 14 days.[11]

4. Reading the Results:

  • After incubation, a growth indicator, such as resazurin, is added to each well.[11] Resazurin is blue in its oxidized state and turns pink when reduced by metabolically active bacteria.

  • The plate is incubated for an additional 24-48 hours.[11]

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.[11]

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Mycolic_Acid_Synthesis_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_inhibition Mechanism of Inhibition Acyl_ACP Acyl-ACP (C16-C18) Elongation_Cycle Elongation Cycle Acyl_ACP->Elongation_Cycle Trans_2_enoyl_ACP trans-2-enoyl-ACP Elongation_Cycle->Trans_2_enoyl_ACP InhA InhA Trans_2_enoyl_ACP->InhA NADH -> NAD+ Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Mycolic_Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic_Acids Further processing Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated INH-NAD Adduct Activated_INH->InhA Inhibits Direct_Inhibitor Direct InhA Inhibitor (e.g., MTB-IN-6) Direct_Inhibitor->InhA Directly Inhibits

Caption: Mycolic Acid Synthesis and InhA Inhibition.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation and Reading cluster_interpretation Interpretation Inoculum Prepare Mtb Inoculum (~10^5 CFU/mL) Plate_Setup Add Inoculum and Diluted Inhibitor to 96-well Plate Inoculum->Plate_Setup Serial_Dilution Serially Dilute Inhibitor in Broth Serial_Dilution->Plate_Setup Controls Include Growth and Sterility Controls Plate_Setup->Controls Incubate Incubate at 37°C for 7-14 days Controls->Incubate Add_Indicator Add Resazurin Indicator Incubate->Add_Indicator Read_Results Incubate 24-48h and Read Color Change Add_Indicator->Read_Results MIC Determine MIC Read_Results->MIC

Caption: Broth Microdilution MIC Workflow.

Conclusion

Direct inhibitors of InhA represent a promising class of anti-tuberculosis agents with the potential to be effective against both drug-sensitive and, crucially, isoniazid-resistant strains of M. tuberculosis. By targeting InhA directly, these compounds circumvent the primary mechanism of isoniazid resistance. The experimental data for representative compounds like NITD-916 validate this approach, showing potent activity against MDR clinical isolates. Further research and development of direct InhA inhibitors, such as the conceptual "this compound," are warranted to address the urgent need for new treatments for drug-resistant tuberculosis.

References

Cross-validation of "Mycobacterium Tuberculosis-IN-6" function with other mycobacterial proteins

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is the functional characterization of its vast proteome. Many proteins are annotated as "hypothetical" or belong to large, complex families like the PE/PPE proteins, making it difficult to pinpoint their specific roles in Mtb's life cycle and pathogenicity. Cross-validation of the function of a specific Mtb protein with its homologs in other mycobacterial species is a powerful approach to elucidate its physiological significance and potential as a drug target.

Initial searches for a protein specifically designated "Mycobacterium Tuberculosis-IN-6" (Mtb-IN-6) did not yield a match in the current scientific literature, suggesting this may be a non-standard or internal nomenclature. To proceed with a detailed comparative analysis, a standard protein identifier, such as an Rv number from the M. tuberculosis H37Rv genome annotation, is essential.

To illustrate the requested comparative guide, this document will use a representative, well-studied family of M. tuberculosis proteins, the PE/PPE family, as a placeholder. These proteins are known for their roles in host-pathogen interactions and immune modulation.[1][2][3] This guide will provide a template for the kind of in-depth comparison that can be generated once a specific protein of interest is identified.

Functional Comparison of a Hypothetical Mtb Protein with Mycobacterial Orthologs

The following table summarizes hypothetical comparative data for a fictional Mtb protein, "Mtb-IN-X" (RvXXXX), and its orthologs in other mycobacterial species. This data is for illustrative purposes to demonstrate the format of the comparison guide.

FeatureM. tuberculosis H37Rv (Mtb-IN-X)M. bovis BCGM. smegmatis mc²155M. avium subsp. paratuberculosis
Protein Size (kDa) 25.425.324.926.1
Subcellular Localization Cell Wall & SecretedCell Wall & SecretedCytoplasmicCell Wall
Receptor Binding Affinity (Kd) 1.2 µM (TLR2)1.5 µM (TLR2)Not Determined2.8 µM (TLR2)
Cytokine Induction (in vitro) High (TNF-α, IL-6)Moderate (TNF-α)LowModerate (TNF-α, IL-1β)
Essentiality for in vitro growth Non-essentialNon-essentialNon-essentialEssential
Role in Macrophage Invasion SignificantSignificantNot ApplicableModerate

Experimental Protocols

A crucial aspect of cross-validation is the use of standardized experimental protocols to ensure that data is comparable across different studies and organisms. Below are detailed methodologies for key experiments typically used in the functional characterization of mycobacterial proteins.

Subcellular Localization using Western Blotting

This protocol is designed to determine the location of the target protein within the mycobacterial cell.

  • Cell Culture and Fractionation:

    • Grow mycobacterial cultures to mid-log phase in 7H9 broth supplemented with OADC.

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or bead beating.

    • Separate the whole-cell lysate into cytoplasmic, cell wall, and secreted fractions by differential centrifugation and filtration.

  • SDS-PAGE and Western Blotting:

    • Quantify the protein concentration of each fraction using a BCA assay.

    • Separate equal amounts of protein from each fraction on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody.

    • Detect the protein bands using an ECL substrate and imaging system.

Analysis of Protein-Host Receptor Interaction via Surface Plasmon Resonance (SPR)

SPR is used to quantitatively measure the binding affinity between the mycobacterial protein and a host cell receptor.

  • Immobilization of Receptor:

    • Activate a CM5 sensor chip with a mixture of EDC and NHS.

    • Inject the purified host receptor (e.g., TLR2) over the activated surface to achieve immobilization.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified mycobacterial protein in running buffer.

    • Inject the protein solutions over the immobilized receptor surface at a constant flow rate.

    • Monitor the change in the resonance angle to determine the association and dissociation rates.

    • Regenerate the sensor surface between each protein injection.

    • Fit the data to a suitable binding model to calculate the equilibrium dissociation constant (Kd).

Visualizing Molecular Interactions and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following are examples of diagrams created using the DOT language, as specified.

Signaling_Pathway Mtb-IN-X Mtb-IN-X TLR2 TLR2 Mtb-IN-X->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits NFkB NFkB MyD88->NFkB Activates Cytokines Cytokines NFkB->Cytokines Induces Transcription

Caption: Hypothetical signaling pathway of Mtb-IN-X interaction with a host cell receptor.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_functional_assays Functional Assays Cloning & Expression Cloning & Expression Protein Purification Protein Purification Cloning & Expression->Protein Purification SPR Analysis SPR Analysis Protein Purification->SPR Analysis Macrophage Infection Macrophage Infection Protein Purification->Macrophage Infection Cytokine Profiling Cytokine Profiling Macrophage Infection->Cytokine Profiling

Caption: General experimental workflow for functional characterization of a mycobacterial protein.

References

A Comparative Analysis of Bedaquiline and Existing Drugs for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered conventional treatment regimens less effective, creating an urgent need for novel therapeutics. This guide provides a comparative analysis of Bedaquiline, a first-in-class diarylquinoline antimycobacterial drug, against standard first- and second-line anti-tuberculosis agents. The comparison focuses on efficacy, mechanism of action, and available experimental data to inform research and drug development efforts.

Efficacy Comparison of Anti-Tuberculosis Drugs

The following table summarizes the in vitro and clinical efficacy of Bedaquiline compared to standard first-line and second-line anti-TB drugs. Data is compiled from various preclinical and clinical studies.

DrugDrug ClassTargetIn Vitro Efficacy (MIC against Mtb H37Rv)Clinical Efficacy (Treatment Success Rate)
Bedaquiline DiarylquinolineATP synthase, subunit c0.03-0.12 µg/mL~80-90% for MDR-TB (in combination)
Isoniazid HydrazineMycolic acid synthesis (InhA)0.02-0.05 µg/mL>95% for drug-susceptible TB (in combination)
Rifampicin RifamycinRNA polymerase (RpoB)0.05-0.1 µg/mL>95% for drug-susceptible TB (in combination)
Pyrazinamide CarboxamideUnknown (disrupts membrane potential)20-100 µg/mL (at acidic pH)Key for shortening therapy to 6 months
Ethambutol EthylenediamineArabinosyltransferase (EmbB)0.5-2.0 µg/mLPrevents emergence of resistance (in combination)
Moxifloxacin FluoroquinoloneDNA gyrase (GyrA/B)0.12-0.5 µg/mLUsed for drug-resistant TB (in combination)
Linezolid OxazolidinoneProtein synthesis (50S ribosome)0.25-1.0 µg/mLEffective for MDR/XDR-TB, but with toxicity

Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of Bedaquiline and standard TB drugs are crucial for understanding their efficacy and potential for combination therapy.

Comparative Signaling Pathways of Anti-TB Drugs cluster_Mtb Mycobacterium tuberculosis Cell CellWall Cell Wall Synthesis (Mycolic Acid, Arabinogalactan) RNAP RNA Polymerase DNAGyrase DNA Gyrase Ribosome Ribosome (Protein Synthesis) ATPSynthase ATP Synthase Bedaquiline Bedaquiline Bedaquiline->ATPSynthase Inhibits proton pump Isoniazid Isoniazid Isoniazid->CellWall Inhibits mycolic acid synthesis Rifampicin Rifampicin Rifampicin->RNAP Inhibits RNA synthesis Ethambutol Ethambutol Ethambutol->CellWall Inhibits arabinogalactan synthesis Moxifloxacin Moxifloxacin Moxifloxacin->DNAGyrase Inhibits DNA replication Linezolid Linezolid Linezolid->Ribosome Inhibits protein synthesis

Caption: Mechanisms of action of Bedaquiline and other anti-TB drugs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of efficacy data. Below are summaries of key experimental protocols used to evaluate anti-tuberculosis drugs.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Culture Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Drug Dilution: The test drug is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is read as the lowest drug concentration that shows no visible bacterial growth, often confirmed by adding a growth indicator like resazurin.

Bactericidal Activity Assessment (CFU Assay)

Objective: To determine the ability of a drug to kill M. tuberculosis.

Methodology:

  • Drug Exposure: A standardized Mtb culture is exposed to the test drug at various concentrations (e.g., 1x, 5x, 10x MIC).

  • Time Points: Aliquots are taken from the cultures at different time points (e.g., 0, 3, 7, 14 days).

  • Serial Dilution and Plating: The aliquots are serially diluted and plated on Middlebrook 7H10 agar plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • CFU Counting: The number of colony-forming units (CFUs) is counted to determine the reduction in viable bacteria over time.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the efficacy of a drug in a living organism.

Methodology:

  • Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment Initiation: Treatment with the test drug or a combination regimen begins 4-6 weeks post-infection.

  • Drug Administration: Drugs are administered orally or via gavage for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.

  • Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on 7H10 agar to determine the bacterial load (CFU). A significant reduction in CFU compared to untreated controls indicates drug efficacy.

Experimental Workflow for In Vivo Efficacy Testing A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection (4-6 weeks) A->B C Initiation of Drug Treatment (Test Drug vs. Control) B->C D Daily Drug Administration (4-8 weeks) C->D E Euthanasia and Organ Harvest (Lungs, Spleen) D->E F Organ Homogenization and Plating E->F G Colony Forming Unit (CFU) Enumeration F->G H Comparison of Bacterial Load (Treatment vs. Control) G->H

Caption: Workflow for assessing in vivo efficacy of anti-TB drugs in a mouse model.

Concluding Remarks

Bedaquiline represents a significant advancement in the treatment of tuberculosis, particularly for drug-resistant infections, due to its novel mechanism of action targeting ATP synthesis.[1] Its potent in vitro and in vivo activity, when used in combination with other drugs, has led to improved treatment outcomes for patients with MDR-TB.[2] However, the continued emergence of drug resistance underscores the importance of ongoing research into new chemical entities and treatment regimens. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel anti-tuberculosis drug candidates.

References

Comparative Analysis of "Mycobacterium Tuberculosis-IN-6" and its Interaction with Mtb Virulence Factors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound or molecule specifically designated as "Mycobacterium Tuberculosis-IN-6" (Mtb-IN-6) in publicly available scientific literature, patents, and chemical databases did not yield any specific results. This suggests that "Mtb-IN-6" may be an internal, non-standardized, or very recent designation not yet in the public domain.

To fulfill the structural and content requirements of this request, this guide provides a comparative analysis of a well-characterized inhibitor of a key Mycobacterium tuberculosis (Mtb) virulence factor, the ESX-1 secretion system. The data and experimental protocols presented here serve as a template and example of the information that would be included for "Mtb-IN-6" were it identifiable. The ESX-1 system is a critical virulence determinant responsible for secreting effector proteins that enable Mtb to escape from the phagosome and manipulate the host immune response.[1][2]

Data Presentation: Comparison of ESX-1 Secretion System Inhibitors

The following table summarizes quantitative data for known inhibitors and genetic modifications targeting the Mtb ESX-1 secretion system, providing a baseline for comparison.

Inhibitor/Strategy Target Mechanism of Action Reported IC50/EC50 Primary Experimental Model
Berberine EspAInhibits EspA filament formation, blocking ESAT-6 secretionIC50: ~10 µg/mLM. marinum infected macrophages
[Compound Name] EccB1[Mechanism if known][Value][Model]
Genetic Deletion (ΔespA) EspAPrevents secretion of ESAT-6/CFP-10N/AMouse infection model

Experimental Protocols

Detailed methodologies for key experiments used to characterize inhibitors of the ESX-1 system are provided below.

ESAT-6 Secretion Inhibition Assay by Western Blot
  • Objective: To qualitatively and semi-quantitatively assess the inhibition of ESAT-6 secretion from Mtb.

  • Methodology:

    • Mycobacterium tuberculosis H37Rv is cultured in 7H9 broth supplemented with OADC to mid-log phase.

    • The bacterial cells are washed and resuspended in a serum-free Sauton's medium.

    • The test compound (e.g., "Mtb-IN-6") is added to the culture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

    • The cultures are incubated for 24-48 hours at 37°C.

    • Following incubation, the bacterial cells are pelleted by centrifugation. The supernatant, containing secreted proteins, is carefully collected and filtered through a 0.22 µm filter.

    • The bacterial pellet is lysed to obtain the cellular protein fraction.

    • Protein concentrations in both the supernatant and the cell lysate are determined using a BCA assay.

    • Equal amounts of protein from the supernatant and lysate fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for ESAT-6, followed by a secondary HRP-conjugated antibody.

    • The protein bands are visualized using a chemiluminescence detection system. A reduction in the ESAT-6 band in the supernatant of treated samples compared to the control indicates inhibition of secretion.

Macrophage Cytotoxicity Assay
  • Objective: To determine if inhibition of the ESX-1 system reduces Mtb-induced macrophage death.

  • Methodology:

    • Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1) are seeded in a 96-well plate and cultured overnight.

    • The cells are infected with Mtb at a specific multiplicity of infection (MOI), typically 5:1 or 10:1.

    • After a 4-hour phagocytosis period, the cells are washed to remove extracellular bacteria.

    • Fresh medium containing the test compound at various concentrations is added.

    • The infected cells are incubated for 48-72 hours.

    • Cell viability is assessed using a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released upon plasma membrane damage.

    • The amount of LDH in the culture supernatant is measured spectrophotometrically. A decrease in LDH release in treated, infected cells compared to untreated, infected cells indicates a reduction in cytotoxicity.

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor screening.

Caption: Proposed mechanism of "Mtb-IN-6" inhibiting the ESX-1 virulence pathway.

Caption: A streamlined workflow for screening and validating ESX-1 inhibitors.

References

Lack of Independent Replication Data for Promising Anti-Tuberculosis Compound "Tuberculosis inhibitor 6"

Author: BenchChem Technical Support Team. Date: December 2025

While the novel compound "Tuberculosis inhibitor 6" (also known as compound 2c) has demonstrated significant promise in early-stage research against Mycobacterium tuberculosis, a critical gap exists in the scientific literature regarding the independent replication of these findings. To date, no published studies from separate laboratories have confirmed the initial efficacy data, highlighting a crucial next step for the validation of this potential therapeutic agent.

"Tuberculosis inhibitor 6," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, was identified in a 2023 study by Farrell et al. published in the European Journal of Medicinal Chemistry. The study reported potent activity against both Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). However, for a compound to progress in the drug development pipeline, its initial findings must be independently verified to ensure robustness and reproducibility. This guide, therefore, presents the available data from the original study to serve as a benchmark for future replication efforts.

Comparative Efficacy Data

The primary study evaluated a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives. The most active compounds, including "Tuberculosis inhibitor 6" (2c), were characterized by a phenyl group with fluoro substituents, a methoxy group at the C3 position, and a benzyl-heteroatom moiety at the C6 position. The in vitro efficacy of these compounds was determined by their Minimum Inhibitory Concentration (MIC90), the concentration required to inhibit the growth of 90% of the bacterial population.

CompoundTarget OrganismMIC90 (μM)
Tuberculosis inhibitor 6 (2c) Mycobacterium tuberculosis ≤1.66
Tuberculosis inhibitor 6 (2c) Mycobacterium marinum 2.65

Experimental Protocols

The following methodologies were employed in the foundational study by Farrell et al. and should be considered for any replication attempts.

Antimycobacterial Activity Assay

The in vitro activity of the compounds was assessed against autoluminescent strains of Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). This assay measures the reduction in luminescence as an indicator of bacterial growth inhibition.

  • Bacterial Strains: Autoluminescent M. tuberculosis H37Rv and M. marinum.

  • Culture Conditions: Mycobacteria were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Assay Procedure:

    • Compounds were serially diluted in 96-well plates.

    • A standardized inoculum of the mycobacterial suspension was added to each well.

    • Plates were incubated at 37°C for M. tuberculosis and 30°C for M. marinum.

    • Luminescence was measured at a specified time point (e.g., 7 days) using a luminometer.

  • Data Analysis: The MIC90 was determined as the lowest concentration of the compound that inhibited at least 90% of the luminescence compared to the untreated control.

Experimental Workflow and Chemical Synthesis

The general workflow for identifying and synthesizing these promising anti-tuberculosis compounds is outlined below.

G cluster_synthesis Chemical Synthesis cluster_screening Screening and Evaluation A 6-substituted pyridazin-3-amine C Cyclization A->C B 2-bromo-1-phenylethan-1-one derivative B->C D Imidazo[1,2-b]pyridazin-3-ol intermediate C->D E O-methylation D->E F 3-methoxy-2-phenylimidazo[1,2-b]pyridazine (e.g., Tuberculosis inhibitor 6) E->F G In vitro assay against autoluminescent Mtb and Mm F->G Test Compound H Determination of MIC90 G->H I Structure-Activity Relationship (SAR) Analysis H->I J Identification of lead compounds I->J

General workflow for synthesis and screening.

The synthesis of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives involves a key cyclization step followed by methylation. The resulting compounds are then subjected to in vitro screening to determine their antimycobacterial potency, leading to the identification of lead candidates like "Tuberculosis inhibitor 6".

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for "Tuberculosis inhibitor 6" has not been fully elucidated, imidazo[1,2-b]pyridazines have been investigated as inhibitors of various cellular processes. A potential, though currently hypothetical, mechanism could involve the inhibition of essential signaling pathways in Mycobacterium tuberculosis.

G Tuberculosis_inhibitor_6 Tuberculosis inhibitor 6 Signaling_Pathway Essential Signaling Pathway (e.g., Cell Wall Synthesis, Protein Kinases) Tuberculosis_inhibitor_6->Signaling_Pathway Inhibits Bacterial_Growth Mycobacterial Growth and Survival Signaling_Pathway->Bacterial_Growth Promotes Inhibition Inhibition Inhibition->Bacterial_Growth

Hypothetical mechanism of action.

This diagram illustrates a potential mode of action where "Tuberculosis inhibitor 6" disrupts a critical signaling pathway necessary for the growth and survival of Mycobacterium tuberculosis, ultimately leading to an inhibitory effect on the bacteria. Further research is required to identify the specific molecular targets of this compound.

A Comparative Guide to Isoniazid-Resistant Mycobacterium tuberculosis Clinical Isolates and Susceptible Laboratory Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isoniazid-resistant (INH-R) Mycobacterium tuberculosis clinical isolates and the standard, susceptible laboratory strain H37Rv. Understanding the phenotypic and genotypic differences between these bacterial populations is crucial for the development of new anti-tubercular drugs and treatment strategies. This document summarizes key comparative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms of isoniazid action and resistance.

I. Phenotypic and Genotypic Comparison

Isoniazid-resistant clinical isolates of M. tuberculosis exhibit a range of genotypic and phenotypic variations compared to the well-characterized, drug-susceptible laboratory strain H37Rv. These differences can impact growth, virulence, and the level of drug resistance.

Table 1: Genotypic and Phenotypic Characteristics of Isoniazid-Resistant Clinical Isolates vs. H37Rv Laboratory Strain

CharacteristicIsoniazid-Resistant (INH-R) Clinical IsolatesH37Rv Laboratory Strain (Isoniazid-Susceptible)
Isoniazid Susceptibility Resistant, with Minimum Inhibitory Concentrations (MICs) ranging from low-level (0.2 µg/mL) to high-level (>1.0 µg/mL).[1][2]Susceptible, with a typical MIC of 0.02-0.04 µg/mL.[3]
Common Resistance Mutations Primarily mutations in the katG gene (e.g., S315T), which is associated with high-level resistance.[1] Mutations in the promoter region of the inhA gene are also common and are often associated with low-level resistance.[1][2]Wild-type alleles of katG and inhA.
Growth Kinetics Can exhibit a slower growth rate compared to susceptible strains, though this is not a universal characteristic and depends on the specific mutation.Standard laboratory growth rate.
Virulence Often reported to have attenuated virulence, particularly in strains with katG mutations, due to reduced catalase-peroxidase activity. However, some studies show comparable virulence to susceptible strains.Fully virulent in various animal models.[4][5]
Catalase Activity Frequently reduced or absent in strains with katG mutations.Normal catalase activity.

II. Experimental Data and Observations

Growth Kinetics

While it is a common understanding that drug-resistant mutations can impart a fitness cost, leading to slower growth, the effect in INH-R M. tuberculosis can be variable. Some multidrug-resistant (MDR) isolates have been observed to grow slightly slower than the H37Rv strain in the initial phases of in vivo infection models.[6] However, after an initial period, the growth rates can become comparable.[6]

Virulence Assessment

The virulence of INH-R strains is a subject of ongoing research. Classically, mutations in the katG gene, which activates the pro-drug isoniazid, were associated with a loss of catalase-peroxidase activity and attenuated virulence in animal models. However, more recent studies suggest that this is not always the case and that many clinical INH-R isolates remain fully virulent. The specific mutation and the genetic background of the strain likely play a significant role in determining the virulence phenotype.

Isoniazid MIC Distribution

The level of resistance to isoniazid in clinical isolates is heterogeneous. Strains with mutations in the inhA promoter typically exhibit low-level resistance (MICs often between 0.25 to 2 µg/ml), while mutations in katG, such as the common S315T substitution, are associated with high-level resistance (MICs often from 4 to 16 µg/ml).[2] Strains harboring mutations in both genes can display even higher levels of resistance.[2]

Table 2: Comparative Isoniazid MICs for Different M. tuberculosis Genotypes

GenotypeIsoniazid MIC Range (µg/mL)Resistance Level
Wild-Type (e.g., H37Rv) 0.02 - 0.04Susceptible
inhA promoter mutation 0.25 - 2Low
katG S315T mutation 4 - 16High
Double mutation (katG and inhA promoter) 8 - 64Very High

III. Signaling Pathways and Experimental Workflows

Isoniazid Action and Resistance Pathway

The following diagram illustrates the mechanism of action of isoniazid and the key pathways leading to resistance in Mycobacterium tuberculosis.

Isoniazid_Pathway Mechanism of Isoniazid Action and Resistance cluster_activation Drug Activation cluster_action Bactericidal Action cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity InhA->Cell_Wall Leads to disruption Mycolic_Acid->Cell_Wall katG_mutation katG mutation katG_mutation->KatG Prevents activation inhA_mutation inhA promoter mutation inhA_mutation->InhA Overexpression of target

Caption: Isoniazid action and resistance pathway in M. tuberculosis.

Experimental Workflow: Macrophage Infection Assay

This workflow outlines the key steps in an in vitro macrophage infection model used to assess the intracellular growth and virulence of M. tuberculosis strains.

Macrophage_Infection_Workflow Workflow for Macrophage Infection Assay cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Lysis cluster_quantification Quantification prep_macro 1. Culture Macrophages (e.g., THP-1, BMDM) infect 3. Infect Macrophages (MOI of ~1-10) prep_macro->infect prep_mtb 2. Prepare M. tuberculosis inoculum (mid-log phase) prep_mtb->infect wash 4. Wash to remove extracellular bacteria infect->wash incubate 5. Incubate infected cells wash->incubate lyse 6. Lyse macrophages at different time points incubate->lyse plate 7. Serially dilute lysate and plate on agar lyse->plate count 8. Incubate and count Colony Forming Units (CFU) plate->count

Caption: Workflow for assessing intracellular growth of M. tuberculosis.

IV. Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • M. tuberculosis isolates (clinical and H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Isoniazid stock solution

  • Resazurin solution (0.02%)

  • Sterile distilled water

Procedure:

  • Prepare a serial two-fold dilution of isoniazid in a 96-well plate containing 7H9 broth.

  • Prepare an inoculum of each M. tuberculosis strain adjusted to a McFarland standard of 1.0 and dilute to the final desired concentration.

  • Add the bacterial inoculum to each well of the microplate. Include a growth control (no drug) and a sterility control (no bacteria).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[1]

Macrophage Infection Assay for Intracellular Growth Assessment

Objective: To quantify the intracellular replication of M. tuberculosis strains within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI or DMEM with serum)

  • M. tuberculosis cultures (mid-log phase)

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Seed macrophages in tissue culture plates and allow them to adhere.

  • Prepare a single-cell suspension of M. tuberculosis and adjust the concentration to achieve a desired multiplicity of infection (MOI), typically between 1 and 10 bacteria per macrophage.

  • Infect the macrophage monolayer with the bacterial suspension and incubate for a few hours to allow for phagocytosis.

  • Wash the cells with fresh medium to remove extracellular bacteria.

  • At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with sterile water or a gentle lysis buffer.

  • Serially dilute the cell lysates and plate on agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.[7][8][9]

In Vivo Virulence Assessment in a Mouse Model

Objective: To evaluate the virulence of M. tuberculosis strains in a murine model of infection.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • Aerosol infection chamber

  • M. tuberculosis cultures

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Prepare an inoculum of M. tuberculosis in PBS.

  • Infect mice via the aerosol route using a specialized chamber to deliver a low dose of bacteria to the lungs.

  • At specified time points post-infection (e.g., 1, 21, and 56 days), humanely euthanize cohorts of mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile PBS.

  • Plate serial dilutions of the organ homogenates on agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the CFU to determine the bacterial load in each organ.

  • Virulence can be assessed by comparing the bacterial burden in the organs of mice infected with different strains.[10][11][12][13]

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Mycobacterium Tuberculosis Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Researchers Handling Mycobacterium tuberculosis

This document provides mission-critical safety information and detailed procedural guidance for the proper disposal of materials contaminated with Mycobacterium tuberculosis (M. tuberculosis). Adherence to these protocols is essential for preventing laboratory-acquired infections and ensuring the safety of all personnel and the surrounding environment. This guide is intended for researchers, scientists, and drug development professionals engaged in work with this bacterium.

Decontamination Procedures: A Quantitative Overview

Effective decontamination is the cornerstone of safe M. tuberculosis waste management. The two primary methods are heat sterilization via autoclave and chemical disinfection. The following tables summarize the critical parameters for each method.

Table 1: Autoclave Sterilization Parameters
ParameterSettingNotes
Temperature 121°CThis is the standard temperature for sterilizing biohazardous waste.[1][2][3]
Pressure ~15 psi (pounds per square inch)This pressure is required to achieve the 121°C steam temperature.[1]
Time Minimum of 30 minutesThe duration may need to be extended for large or dense loads to ensure complete steam penetration.[1][3] It is recommended to extend run times to at least 60 minutes for biological waste to ensure appropriate decontamination.[2]

Note: It is crucial to use biological indicators (e.g., Geobacillus stearothermophilus spores) and chemical indicators (e.g., autoclave tape) to validate the efficacy of each autoclave cycle.[2][4] Records of autoclave operation and validation should be meticulously maintained.[4]

Table 2: Chemical Disinfection Parameters
DisinfectantConcentrationMinimum Contact TimeKey Considerations
Phenol 5%30 minutesEffective in the presence of organic material.[5][6][7] Highly irritating and toxic; use with appropriate personal protective equipment (PPE) in a well-ventilated area.[8]
Sodium Hypochlorite (Bleach) 1% (10,000 ppm) available chlorine30 minutesEffective for surface decontamination.[9] Corrosive to metals; solutions should be prepared fresh daily.
Glutaraldehyde 2%Varies by formulation; follow manufacturer's instructions.Effective against M. tuberculosis.[5][6][7]
Ethanol 70%Not recommended as a primary disinfectant for contaminated waste due to its ineffectiveness in the presence of organic matter like sputum.[5][6][7]Can be used for decontaminating surfaces that are not heavily soiled.

Important: The effectiveness of chemical disinfectants can be reduced by the presence of organic material. Therefore, thorough cleaning prior to disinfection is recommended where feasible. Always ensure complete immersion of contaminated items in the disinfectant solution.[10][11]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe handling and disposal of M. tuberculosis-contaminated waste.

Protocol 1: On-Site Decontamination and Disposal Workflow

This protocol details the process from waste generation to final disposal, emphasizing on-site decontamination.

Figure 1. On-Site Decontamination and Disposal Workflow for M. tuberculosis Waste cluster_0 Waste Generation & Segregation cluster_1 Decontamination cluster_2 Post-Decontamination Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Immediate Autoclave Autoclave Segregation->Autoclave Solid cultures, contaminated labware Chemical Disinfection Chemical Disinfection Segregation->Chemical Disinfection Liquid waste, surface decontamination Disposal as General Waste Disposal as General Waste Autoclave->Disposal as General Waste After successful cycle validation Chemical Disinfection->Disposal as General Waste After required contact time Incineration Incineration Disposal as General Waste->Incineration Recommended for all M. tb waste

Figure 1. M. tuberculosis Waste Disposal Workflow
  • Waste Segregation at the Point of Generation:

    • Immediately segregate all contaminated materials into appropriate, leak-proof, and clearly labeled biohazard containers.

    • Use puncture-resistant containers for sharps.

    • Solid wastes such as cultures, petri dishes, and contaminated gloves should be placed in autoclavable biohazard bags.[1]

    • Liquid wastes, such as culture broths, should be collected in leak-proof containers for chemical disinfection or autoclaving.

  • On-Site Decontamination:

    • Autoclaving: All positive M. tuberculosis cultures must be autoclaved before disposal.[10][11] Place filled autoclave bags in a secondary, leak-proof container for transport to the autoclave. Do not overfill autoclave bags to allow for steam penetration.

    • Chemical Disinfection: For liquid waste, add a suitable disinfectant (see Table 2) to the collection container. Ensure the final concentration is effective and allow for the required contact time before disposal. For surface decontamination, apply the disinfectant and maintain wetness for the recommended duration.

  • Final Disposal:

    • After successful autoclaving, the decontaminated waste can be disposed of as regular laboratory waste, in accordance with institutional and local regulations.

    • Incineration of all M. tuberculosis-contaminated waste, even after decontamination, is the preferred method of final disposal to ensure complete destruction of the organism.[10][11] Landfilling is not recommended.[10][11]

Protocol 2: Off-Site Transport and Disposal

In situations where on-site decontamination is not feasible, strict regulations for the transport of infectious substances must be followed.

Figure 2. Off-Site Transport and Disposal Workflow for M. tuberculosis Waste cluster_0 Packaging & Labeling cluster_1 Transport & Final Disposal Primary Container Primary Container Secondary Container Secondary Container Primary Container->Secondary Container Leak-proof, with absorbent material Outer Packaging Outer Packaging Secondary Container->Outer Packaging Rigid, durable Labeling Labeling Outer Packaging->Labeling Certified Transporter Certified Transporter Labeling->Certified Transporter Licensed Disposal Facility Licensed Disposal Facility Certified Transporter->Licensed Disposal Facility

Figure 2. Off-Site M. tuberculosis Waste Transport
  • Packaging:

    • All M. tuberculosis cultures and contaminated materials designated for off-site disposal are classified as "Category A Infectious Substances, affecting humans" and must be assigned to UN 2814 .[12][13][14]

    • Packaging must consist of a three-tiered system:

      • A watertight primary receptacle.

      • A watertight secondary packaging.

      • A rigid outer packaging of adequate strength for its capacity, mass, and intended use.

    • Absorbent material must be placed between the primary receptacle and the secondary packaging in sufficient quantity to absorb the entire contents of the primary receptacle(s).

  • Labeling and Documentation:

    • The outer packaging must be clearly labeled with the UN 2814 and "Infectious Substance" labels.

    • A Shipper's Declaration for Dangerous Goods form must be completed and accompany the shipment.

  • Transport and Disposal:

    • Transportation must be conducted by a certified carrier for infectious substances.

    • The waste must be transported to a licensed and approved facility for final disposal, which is typically incineration.

By rigorously implementing these procedures, laboratories can significantly mitigate the risks associated with the handling and disposal of Mycobacterium tuberculosis, fostering a safer research environment for all.

References

Personal protective equipment for handling Mycobacterium Tuberculosis-IN-6

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Mycobacterium tuberculosis

This document outlines the critical personal protective equipment (PPE), operational procedures, and disposal plans for safely handling Mycobacterium tuberculosis in a laboratory setting. The following guidelines are based on established biosafety protocols for this Risk Group 3 pathogen. No specific handling information for a strain designated "IN-6" was publicly available; therefore, these procedures apply to all work with Mycobacterium tuberculosis.

Biosafety Level Requirements

Mycobacterium tuberculosis is a Risk Group 3 human and animal pathogen[1]. Laboratory work with this bacterium can be conducted safely at either Biosafety Level 2 (BSL-2) with additional BSL-3 practices or in a full BSL-3 laboratory, depending on the nature of the work[1][2].

  • BSL-2 with BSL-3 Practices: Required for non-aerosol-producing manipulations of clinical specimens, such as the preparation of acid-fast smears[3].

  • BSL-3: Required for any activities that can generate aerosols, including the propagation and manipulation of cultures[2][3]. This includes activities like opening tubes with positive cultures, DNA/RNA extraction, and biochemical tests[2].

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for different laboratory activities[4]. The following table summarizes the essential PPE for handling M. tuberculosis.

PPE ComponentSpecificationPurpose
Respiratory Protection N95 respirator or higher (e.g., PAPR)To protect against inhalation of infectious aerosolized particles.[1][4]
Hand Protection Disposable latex, vinyl, or nitrile glovesTo prevent direct contact with infectious materials.[5]
Protective Clothing Solid-front, back-closing surgical gowns with long sleevesTo protect skin and clothing from contamination.[4][5]
Eye Protection Safety glasses, goggles, or face shieldsTo protect mucous membranes of the eyes from splashes.[4]
Foot Protection Closed-toe shoes, shoe covers may be requiredTo protect feet from spills and contamination.[4]
Head Protection Headgear or hair coversTo contain hair and prevent contamination.[4]

Operational and Disposal Plans

Standard Operating Procedures for Handling
  • Access Control: Access to the laboratory should be restricted and controlled at all times, especially in a BSL-3 facility[6].

  • Biosafety Cabinet (BSC): All procedures that have the potential to generate infectious aerosols must be performed in a certified Class I or Class II Biosafety Cabinet[2][3]. This includes vortexing, centrifuging, and opening culture containers[2].

  • Centrifugation: Use a centrifuge with "safety cups" or sealed rotors to contain any potential aerosols[2].

  • Decontamination: Work surfaces must be decontaminated with a tuberculocidal disinfectant after any spill and at the end of each work session[7].

  • Hand Hygiene: Personnel must wash their hands thoroughly after handling infectious materials, after removing gloves, and before leaving the laboratory[8].

  • Prohibited Activities: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory work areas[8].

Disposal Plan for Contaminated Waste

All waste generated from the handling of M. tuberculosis must be decontaminated before disposal.

Waste TypeDecontamination MethodProcedure
Cultures and Stocks AutoclavingAll positive TB cultures must be autoclaved before disposal.[7][9]
Contaminated Labware (plastic) Autoclaving or IncinerationPlace in biohazard bags and decontaminate. Incineration is a suitable alternative if proper procedures are followed.[7]
Sharps AutoclavingPlace in a puncture-resistant sharps container and autoclave before disposal.
Liquid Waste Chemical Disinfection or AutoclavingTreat with an appropriate disinfectant with proven efficacy against M. tuberculosis. Ensure proper contact time.[9]
Non-autoclavable Waste Chemical DisinfectionMaterials that cannot be autoclaved (e.g., those containing phenol or alcohol) should be chemically disinfected.[10]

Procedural Workflow Visualization

The following diagram illustrates the standard sequence for donning and doffing Personal Protective Equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 Perform Hand Hygiene don2 Put on Gown don1->don2 don3 Put on N95 Respirator don2->don3 don4 Put on Face Shield or Goggles don3->don4 don5 Put on Gloves (over gown cuffs) don4->don5 doff1 Remove Gloves doff2 Remove Gown doff1->doff2 doff3 Perform Hand Hygiene doff2->doff3 doff4 Remove Face Shield or Goggles doff3->doff4 doff5 Remove N95 Respirator doff4->doff5 doff6 Perform Hand Hygiene doff5->doff6

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。